molecular formula C4H7N3O B120892 2H-1,2,3-Triazole-2-ethanol CAS No. 146984-27-2

2H-1,2,3-Triazole-2-ethanol

Cat. No.: B120892
CAS No.: 146984-27-2
M. Wt: 113.12 g/mol
InChI Key: ZZZSPTGFCIPYFO-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazole-2-ethanol, also known as this compound, is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(triazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZSPTGFCIPYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435549
Record name 2H-1,2,3-Triazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146984-27-2
Record name 2H-1,2,3-Triazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2H-1,2,3-Triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2H-1,2,3-triazole-2-ethanol, a heterocyclic compound of interest in various fields of chemical research. This document details the primary synthetic strategies, including regioselective N-alkylation methods, and provides experimental protocols based on established chemical literature.

Introduction

This compound is a derivative of the 1,2,3-triazole heterocyclic system, characterized by a 2-hydroxyethyl group attached to the N2 position of the triazole ring. The regiochemistry of substitution on the 1,2,3-triazole ring is a critical aspect of its chemistry, as the N1- and N2-substituted isomers can exhibit distinct physical, chemical, and biological properties. This guide focuses on methods that favor the formation of the desired N2-isomer.

Synthetic Approaches

The synthesis of this compound primarily involves the N-alkylation of a 1,2,3-triazole precursor. The key challenge lies in controlling the regioselectivity of the alkylation to favor substitution at the N2 position over the N1 position. Several strategies have been developed to address this, as outlined below.

Method 1: Regioselective Alkylation of 4-Bromo-1H-1,2,3-triazole

One of the most effective methods for achieving N2-alkylation is through the use of a directing group, such as a bromine atom at the 4-position of the triazole ring. The presence of the bromo substituent has been shown to sterically and electronically favor alkylation at the N2 position.[1][2]

Reaction Scheme:

Method_1 cluster_0 Step 1: Bromination cluster_1 Step 2: N2-Alkylation cluster_2 Step 3: Debromination reagents 1H-1,2,3-Triazole -> 4-Bromo-1H-1,2,3-triazole -> 4-Bromo-2H-1,2,3-triazole-2-ethanol -> this compound Triazole 1H-1,2,3-Triazole BromoTriazole 4-Bromo-1H-1,2,3-triazole Triazole->BromoTriazole Br2, NaOAc, H2O BromoTriazole_step2 4-Bromo-1H-1,2,3-triazole AlkylatedBromoTriazole 4-Bromo-2H-1,2,3-triazole-2-ethanol BromoTriazole_step2->AlkylatedBromoTriazole 2-Bromoethanol, K2CO3, DMF AlkylatedBromoTriazole_step3 4-Bromo-2H-1,2,3-triazole-2-ethanol FinalProduct This compound AlkylatedBromoTriazole_step3->FinalProduct H2, Pd/C, Et3N, EtOH

Caption: Synthetic pathway via bromination-alkylation-debromination.

This three-step process begins with the bromination of 1H-1,2,3-triazole. The resulting 4-bromo-1H-1,2,3-triazole is then alkylated with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol, in the presence of a base. The directing effect of the bromine atom leads to a high regioselectivity for the N2-isomer.[1] Finally, the bromine atom is removed via catalytic hydrogenation to yield the target compound.

Method 2: Direct Alkylation of 1H-1,2,3-triazole

Direct alkylation of the parent 1H-1,2,3-triazole with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) or ethylene oxide is a more direct approach. However, this method often results in a mixture of N1- and N2-substituted isomers, necessitating careful control of reaction conditions and purification to isolate the desired product. The ratio of the isomers can be influenced by factors such as the solvent, temperature, and the nature of the base used.

Reaction Scheme:

Method_2 cluster_0 Alkylation cluster_1 Separation start 1H-1,2,3-Triazole Triazole 1H-1,2,3-Triazole Products Mixture of: This compound (N2-isomer) and 1H-1,2,3-Triazole-1-ethanol (N1-isomer) Triazole->Products 2-Haloethanol or Ethylene Oxide, Base Mixture Isomer Mixture N2_Isomer This compound Mixture->N2_Isomer Chromatography

Caption: Direct alkylation of 1H-1,2,3-triazole.

The reaction of 1H-1,2,3-triazole with ethylene oxide in the presence of a base can also yield the hydroxyethylated derivatives. The regioselectivity of this reaction is also a critical consideration.

Experimental Protocols

The following protocols are based on established procedures for the N-alkylation of 1,2,3-triazoles and are adapted for the synthesis of this compound.

Protocol for Method 1: Regioselective Alkylation of 4-Bromo-1H-1,2,3-triazole

Step 1: Synthesis of 4-Bromo-1H-1,2,3-triazole This intermediate can be synthesized from 1H-1,2,3-triazole via bromination.

Step 2: Synthesis of 4-Bromo-2H-1,2,3-triazole-2-ethanol To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred at room temperature for 30 minutes. 2-Bromoethanol (1.2 eq) is then added dropwise, and the reaction mixture is stirred at a controlled temperature (e.g., -10 °C to room temperature) for several hours until the starting material is consumed (monitored by TLC).[1] The reaction is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound 4-Bromo-2H-1,2,3-triazole-2-ethanol (1.0 eq) is dissolved in ethanol. Palladium on carbon (10% Pd/C, catalytic amount) and triethylamine (Et₃N, 1.5 eq) are added to the solution. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for several hours until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the exact reaction conditions and scale.

StepReactantsProductTypical Yield (%)
Method 1, Step 2 4-Bromo-1H-1,2,3-triazole, 2-Bromoethanol, K₂CO₃, DMF4-Bromo-2H-1,2,3-triazole-2-ethanol70-85[1]
Method 1, Step 3 4-Bromo-2H-1,2,3-triazole-2-ethanol, H₂, Pd/C, Et₃N, EtOHThis compound>90
Method 2 1H-1,2,3-Triazole, 2-Haloethanol/Ethylene Oxide, BaseMixture of N1 and N2 isomersVariable

Spectroscopic Data for this compound:

  • ¹H NMR: Signals corresponding to the two equivalent protons on the triazole ring (a singlet), and signals for the two methylene groups of the ethanol substituent (two triplets). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: Resonances for the two equivalent carbons of the triazole ring and the two carbons of the ethanol substituent.

  • IR: A broad absorption band for the O-H stretching of the alcohol group, and characteristic absorptions for the C-H and C=N/N=N bonds of the triazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₄H₇N₃O, MW: 113.12 g/mol ).

Logical Relationships in Synthesis

The choice of synthetic route depends on the desired regioselectivity and the availability of starting materials.

Synthetic_Logic Start 1H-1,2,3-Triazole Method1 Method 1: Bromo-Directed Alkylation Start->Method1 Method2 Method 2: Direct Alkylation Start->Method2 HighSelectivity High N2-Regioselectivity Method1->HighSelectivity IsomerMixture Mixture of N1 and N2 Isomers Method2->IsomerMixture FinalProduct This compound HighSelectivity->FinalProduct Purification Chromatographic Separation Required IsomerMixture->Purification Purification->FinalProduct

Caption: Decision workflow for synthesizing this compound.

Conclusion

The synthesis of this compound can be achieved through several N-alkylation strategies. For applications requiring high isomeric purity, the bromo-directed alkylation method is recommended due to its high regioselectivity for the desired N2-isomer. Direct alkylation methods are simpler but typically necessitate a challenging separation of the resulting N1 and N2 isomers. The choice of method will ultimately depend on the specific requirements of the research or development project. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Physicochemical Properties of 2H-1,2,3-Triazole-2-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2H-1,2,3-triazole-2-ethanol. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines predicted values with established, detailed experimental protocols for the determination of key physicochemical parameters. This information is crucial for researchers in drug discovery and development, enabling a foundational understanding of the compound's behavior in various experimental and biological settings.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that most of the data presented are predicted values derived from computational models. For comparative purposes, experimental data for the parent compound, 1,2,3-triazole, is also included where available.

Table 1: General and Predicted Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₇N₃O--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 113.12 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Colorless to light yellow liquid (Predicted)--INVALID-LINK--[1]
Boiling Point 271.0 ± 42.0 °C (Predicted)--INVALID-LINK--[1]
Density 1.32 ± 0.1 g/cm³ (Predicted)--INVALID-LINK--[1]
pKa 13.77 ± 0.10 (Predicted)--INVALID-LINK--[1]
Storage Temperature Room temperature--INVALID-LINK--[2]
Table 2: Physicochemical Properties of the Parent Compound, 1,2,3-Triazole
PropertyValueSource
Molecular Formula C₂H₃N₃--INVALID-LINK--[3]
Molecular Weight 69.07 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--[3]
Melting Point 23 to 25 °C--INVALID-LINK--[3]
Boiling Point 203 °C--INVALID-LINK--[3]
Density 1.192 g/cm³--INVALID-LINK--[3]
Solubility in Water Very soluble--INVALID-LINK--[3]
pKa 9.4--INVALID-LINK--[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of small organic molecules like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Indication: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[5] A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing the temperature of the oil bath and the sample to rise.

  • Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[6]

Water Solubility Determination (OECD Guideline 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Methodology: Flask Method

  • Principle: A supersaturated solution is created by adding an excess amount of the test substance to water in a flask. The mixture is then allowed to equilibrate at a constant temperature.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is allowed to stand to allow for phase separation.

    • A sample of the aqueous phase is carefully removed, ensuring no undissolved particles are transferred. This may require centrifugation or filtration.

    • The concentration of the substance in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8][9][10]

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. LogP is the logarithm of this ratio.

Methodology: Shake-Flask Method

  • Principle: This is the traditional and most reliable method for determining LogP. A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.[11]

  • Procedure:

    • Prepare water-saturated n-octanol and n-octanol-saturated water to ensure mutual saturation of the two phases.

    • A small amount of this compound is dissolved in a mixture of the two pre-saturated solvents in a separatory funnel or a vial.

    • The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

    • Aliquots are carefully taken from both the n-octanol and the aqueous layers.

    • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • The LogP is calculated using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).[12][13][14]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Compound Synthesis & Purification B Purity Assessment (e.g., NMR, LC-MS) A->B C Melting Point (Capillary Method) B->C D Boiling Point (Micro Method) B->D E Water Solubility (OECD 105) B->E F LogP (Shake-Flask Method) B->F G Data Compilation & Tabulation C->G D->G E->G F->G H Comparative Analysis G->H I Technical Report Generation H->I

Caption: Workflow for Physicochemical Profiling.

Conclusion

References

The 2H-1,2,3-Triazole Core: A Technical Guide to its Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and rich synthetic history of 2H-1,2,3-triazole compounds. From their initial, often serendipitous, syntheses in the late 19th century to the development of highly regioselective modern methodologies, this document details the key scientific milestones, experimental protocols, and foundational principles that have established the 2H-1,2,3-triazole as a significant scaffold in medicinal chemistry and materials science.

Discovery and Early History

The story of the 1,2,3-triazole ring system begins in the late 19th century, predating the modern understanding of heterocyclic chemistry. The first derivative of this class was synthesized in 1888 by Pehr von Grissing through the reaction of an aromatic diazoamino compound with ammoniacal silver nitrate. Shortly after, Hans von Pechmann developed a more general approach involving the oxidation of 1,2-dicarbonyl bis(hydrazones), which provided access to a variety of substituted triazoles.

These early methods, however, often produced mixtures of isomers, and the specific isolation and characterization of the 2H-tautomer were not primary objectives. The 2H-isomer was typically accessed through the cyclization of specific precursors, such as α,β-dicarbonyl bis(arylhydrazones), often referred to as osazones, under oxidative conditions. This reaction forces the substitution pattern that results in the thermodynamically stable 2-substituted-2H-1,2,3-triazole.

A pivotal moment in the history of triazole chemistry was the discovery of the Dimroth rearrangement by Otto Dimroth in 1909.[1] This acid- or base-catalyzed (or thermal) reaction allows for the interconversion of 1-substituted-1,2,3-triazoles into their corresponding N2-substituted isomers, providing an early, albeit indirect, route to the 2H-scaffold and a deeper understanding of the dynamic nature of the triazole ring.

The modern era of triazole synthesis was unequivocally launched by the seminal work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloadditions. While the thermal Huisgen azide-alkyne cycloaddition produces mixtures of 1,4- and 1,5-disubstituted (1H) triazoles, it laid the theoretical groundwork for all subsequent developments, including the highly regioselective metal-catalyzed reactions that define contemporary synthesis.

history cluster_19th_Century 19th Century cluster_20th_Century 20th Century cluster_21st_Century 21st Century 1888_Grissing 1888: First 1,2,3-Triazole Synthesis (von Grissing) 1890_Pechmann c. 1890: von Pechmann Synthesis (from Bis-hydrazones) 1888_Grissing->1890_Pechmann Early Methods 1909_Dimroth 1909: Dimroth Rearrangement (Isomer Interconversion) 1890_Pechmann->1909_Dimroth Isomeric Complexity 1960_Huisgen 1960s: Huisgen Cycloaddition (1,3-Dipolar Chemistry) 1909_Dimroth->1960_Huisgen Mechanistic Understanding 2002_Click 2002: 'Click Chemistry' (CuAAC for 1H-Triazoles) 1960_Huisgen->2002_Click Catalytic Control Modern_2H Modern Methods for 2H-Triazoles (Regioselective Syntheses) 2002_Click->Modern_2H Focus on Isomer-Specific Synthesis

Figure 1: A timeline of key milestones in the discovery and synthesis of 1,2,3-triazoles.

Evolution of Synthetic Methodologies for 2H-1,2,3-Triazoles

Direct and regioselective synthesis of the 2H-isomer remained a challenge for many years. Most modern strategies can be categorized into two main approaches: cyclization of pre-functionalized acyclic precursors or post-modification of a pre-formed triazole ring.

Cyclization of Hydrazone Derivatives

One of the most classical and direct routes to 2-aryl-2H-1,2,3-triazoles is the oxidative cyclization of 1,2-dicarbonyl bis(arylhydrazones). This method leverages the inherent symmetry of the starting material to yield the 2H-isomer exclusively.

hydrazone_cyclization start 1,2-Dicarbonyl Compound (e.g., Glyoxal, Biacetyl) intermediate Bis(arylhydrazone) Intermediate (Osazone) start->intermediate Condensation reagent1 Aryl Hydrazine (2 equiv.) reagent1->intermediate product 2-Aryl-4,5-disubstituted- 2H-1,2,3-triazole intermediate->product Oxidative Cyclization reagent2 Oxidizing Agent (e.g., Cu(II), FeCl3) reagent2->product workup Reaction Workup & Purification product->workup

Figure 2: General workflow for the synthesis of 2-aryl-2H-1,2,3-triazoles via hydrazone cyclization.
Alkylation of NH-1,2,3-Triazoles

The direct alkylation of an unsubstituted (NH) 1,2,3-triazole with an electrophile (e.g., alkyl halide, sulfate) is a straightforward approach. However, it almost always yields a mixture of 1-substituted and 2-substituted isomers.[2] The ratio of these products is highly dependent on the substrate, electrophile, solvent, and reaction temperature.[2] Separating these regioisomers can be challenging, limiting the general utility of this method for preparing pure 2H-triazoles.

Modern Regioselective Methods

In recent decades, significant efforts have been directed toward developing highly regioselective syntheses of 2H-1,2,3-triazoles, avoiding the pitfalls of earlier methods.

  • t-BuOK Promoted Cycloaddition: An intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by potassium tert-butoxide, provides 4,5-diaryl-2H-1,2,3-triazoles in very good yields.[3]

  • Three-Component Coupling: A palladium(0)/copper(I) bimetallic catalytic system enables a three-component reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide to form N-allyl triazoles, which can rearrange to the 2H isomer.[3][4]

  • Cu-Catalyzed Annulation: A copper-catalyzed annulation reaction between azirines and aryldiazonium salts provides a regiospecific route to fully substituted N2-aryl-1,2,3-triazoles.[3]

Quantitative Data of Representative 2H-1,2,3-Triazoles

The following table summarizes key physical and spectroscopic data for the parent compound and simple substituted 2H-1,2,3-triazoles.

CompoundStructureMolecular FormulaBoiling Point (°C)Melting Point (°C)13C NMR (δ, ppm)
2H-1,2,3-Triazole C₂H₃N₃20323.5Data not readily available
2-Methyl-2H-1,2,3-triazole C₃H₅N₃N/AN/AData not readily available
2-Phenyl-2H-1,2,3-triazole C₈H₇N₃N/A(Oil)140.0, 135.9, 129.4, 128.5, 120.0[1]
2-(m-tolyl)-2H-1,2,3-triazole C₉H₉N₃N/A(Oil)139.3, 135.6, 135.3, 129.1, 128.3, 119.5, 116.1, 21.4[1]

Note: NMR data recorded in CDCl₃. Data for unsubstituted and 2-methyl derivatives are sparse in readily available literature.

Key Experimental Protocols

Synthesis of 2-Phenyl-2H-1,2,3-triazole (1a) via Buchwald's Method (Adapted)

This protocol is based on a modern method for the synthesis of N-aryl triazoles.

Procedure:

  • To an oven-dried reaction vessel is added 1H-1,2,3-triazole (1.0 mmol), iodobenzene (1.1 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with argon three times.

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL) is added, followed by N,N'-dimethylethylenediamine (0.2 mmol).

  • The reaction mixture is heated to 110 °C and stirred for 24 hours, or until TLC analysis indicates complete consumption of the starting triazole.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (3 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenyl-2H-1,2,3-triazole as a colorless oil.[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 7.8 Hz, 2H), 7.84 (s, 2H), 7.51 (t, J = 7.9 Hz, 2H), 7.38 (t, J = 7.4 Hz, 1H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.0, 135.86, 129.44, 128.50, 120.00.[1]

  • HR-MS: m/z calcd for C₈H₇N₃: 145.0640; found: 145.0641.[1]

Synthesis of 2-Methyl-2H-1,2,3-triazole via Alkylation

This protocol describes the methylation of a triazole precursor, which typically yields a mixture of N1 and N2 isomers that must be separated.

Procedure:

  • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 mL) maintained at 0 °C under a nitrogen atmosphere, add potassium carbonate (1.3 g).

  • Add methyl iodide (1.1 equivalents) dropwise to the suspension.

  • The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred until TLC analysis shows completion of the reaction.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue, containing a mixture of 1-methyl and 2-methyl isomers, is separated by column chromatography (silica gel, appropriate eluent) to isolate the pure 2-methyl-2H-1,2,3-triazole-4-carboxylate.

  • Subsequent hydrolysis and decarboxylation steps (if required) would yield the parent 2-methyl-2H-1,2,3-triazole.

Applications and Future Outlook

The 1,2,3-triazole ring is a well-established bioisostere for amide bonds, offering improved metabolic stability and the ability to participate in hydrogen bonding and dipole interactions.[5] The 2H-isomer, in particular, presents a unique electronic and steric profile compared to its more commonly synthesized 1H-counterpart. This has led to its incorporation into a range of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[6][7] The development of regioselective synthetic methods has been crucial in allowing medicinal chemists to systematically explore the structure-activity relationships of 2H-1,2,3-triazole-containing compounds. As synthetic methodologies continue to advance, the 2H-1,2,3-triazole core is poised to become an increasingly valuable tool in the design of next-generation therapeutics and functional materials.

isomers 1H_Triazole 1H-1,2,3-Triazole (1,4- or 1,5-disubstituted) Intermediate Ring-Opened Diazo Intermediate 1H_Triazole->Intermediate Ring Opening 2H_Triazole 2H-1,2,3-Triazole (2,4- or 2,5-disubstituted) Intermediate->2H_Triazole Ring Closing caption Simplified representation of the Dimroth Rearrangement, showing interconversion potential between N1 and N2 isomers.

Figure 3: Isomeric relationship and the Dimroth Rearrangement pathway.

References

Spectroscopic Profile of 2H-1,2,3-Triazole-2-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-1,2,3-triazole-2-ethanol (CAS Number: 146984-27-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on data from closely related analogs and theoretical predictions. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound possesses a molecular formula of C₄H₇N₃O and a molecular weight of 113.12 g/mol . The structure consists of a 2-substituted 1,2,3-triazole ring attached to an ethanol group. The presence of the hydroxyl group and the triazole moiety makes it a molecule of interest in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of parent 2H-1,2,3-triazole and other N-substituted triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7s2HH-4, H-5 (Triazole ring protons)
~4.5t2HN-CH₂
~4.0t2HCH₂-OH
~2.5br s1HOH

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~135C-4, C-5 (Triazole ring carbons)
~61N-CH₂
~59CH₂-OH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3150-3100MediumC-H stretch (triazole ring)
2960-2850MediumC-H stretch (aliphatic)
1480-1440MediumN=N stretch (triazole ring)
1200-1100StrongC-N stretch
1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
113Moderate[M]⁺ (Molecular ion)
82High[M - CH₂OH]⁺
69Moderate[C₂H₃N₃]⁺ (Triazole ring)
54High[C₂H₂N₂]⁺
43Moderate[C₂H₃O]⁺

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two KBr plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic analysis workflow for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to acquire experimental data for this specific compound to validate and expand upon the information presented here.

Tautomerism in 1,2,3-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a ubiquitous scaffold in medicinal chemistry, materials science, and chemical biology. Its prevalence stems from its unique electronic properties, metabolic stability, and its role as a versatile linker and pharmacophore. A fundamental aspect of 1,2,3-triazole chemistry that profoundly influences its physicochemical properties and biological activity is tautomerism. This technical guide provides a comprehensive overview of the tautomeric phenomena in 1,2,3-triazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this field.

The Tautomeric Landscape of 1,2,3-Triazoles

Unsubstituted or C-substituted 1,2,3-triazoles can exist in three potential prototropic tautomeric forms: the 1H-, 2H-, and 3H-tautomers. These isomers readily interconvert through the migration of a proton between the nitrogen atoms of the triazole ring. Due to the symmetry of the 1,2,3-triazole ring, the 1H- and 3H-tautomers are degenerate in the absence of substitution at the 4- and 5-positions and are often collectively referred to as the 1(3)H-tautomer.

The position of the tautomeric equilibrium is a delicate balance of several factors, including:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the triazole ring can significantly influence the acidity of the N-H protons and the stability of the resulting conjugate base, thereby shifting the equilibrium.

  • Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing or destabilizing the different tautomers, which possess distinct dipole moments.

  • Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces and intermolecular interactions like hydrogen bonding, can differ from that in solution.

  • Temperature: The tautomeric equilibrium is a dynamic process, and the relative populations of the tautomers can be temperature-dependent.

Generally, the 2H-tautomer of 1,2,3-triazole is found to be the most stable form in the gas phase and in many common solvents.[1][2][3] This preference is often attributed to a minimization of lone-pair repulsion between the adjacent nitrogen atoms.

Quantitative Analysis of Tautomeric Equilibria

Understanding the quantitative aspects of tautomerism is critical for predicting molecular properties and designing molecules with desired characteristics. The tautomeric equilibrium is characterized by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers.

Table 1: Tautomeric Equilibrium Data for 1,2,3-Triazole

Tautomer EquilibriumSolvent/PhaseMethodΔG (kcal/mol)KT ([2H]/[1H])Population (%)Reference(s)
1H-1,2,3-triazole ⇌ 2H-1,2,3-triazoleGas PhaseMillimeter-wave spectroscopy~3.5–4.5~10001H: ~0.1%, 2H: ~99.9%[4][5]
1H-1,2,3-triazole ⇌ 2H-1,2,3-triazoleGas PhaseHartree-Fock SCF3.51~2001H: ~0.5%, 2H: ~99.5%[2][3]
1H-1,2,3-triazole ⇌ 2H-1,2,3-triazoleAqueous Solution--~21H: ~33%, 2H: ~67%[6]

Note: The energy difference of -14.7 kJ/mol for the 2H-tautomer being more stable, as calculated by Hartree-Fock SCF, corresponds to approximately 3.51 kcal/mol.[2][3] The KT and population percentages are derived from this value at 298.15 K.

For C5-substituted 1,2,3-triazoles, computational studies have shown that the N2-H tautomer is generally the most stable, regardless of the substituent. For substituents such as –F, –CFO, –CH3, –CHO, –Cl, –CN, –CONH2, –NH2, –NO2, and –OH, the N3-H tautomer is more stable than the N1-H form. However, for –BH2, –BF2, and –COOH substituents, the N1-H tautomer is favored over the N3-H tautomer.[7]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons, carbons, and particularly nitrogens are highly sensitive to the electronic environment, which changes with the position of the tautomeric proton.

Detailed Protocol for Quantitative ¹H and ¹⁵N NMR Analysis:

  • Sample Preparation:

    • Accurately weigh a known amount of the 1,2,3-triazole derivative and a suitable internal standard. The internal standard should be chemically inert, have a simple spectrum with signals that do not overlap with the analyte, and have a known purity. For ¹H NMR, common standards include 1,4-dioxane or hexamethyldisiloxane (HMDS). For ¹⁵N NMR, a compound with a known chemical shift and long relaxation time, such as nitromethane, can be used as an external reference.

    • Dissolve the sample and internal standard in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Ensure complete dissolution and transfer the solution to a high-precision NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest. This allows for full recovery of the magnetization between scans.

    • Use a 90° pulse angle.

    • Integrate the signals corresponding to the different tautomers and the internal standard. The ratio of the integrals, normalized for the number of protons, gives the relative population of the tautomers.

  • ¹⁵N NMR Acquisition:

    • ¹⁵N NMR is particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state.[8]

    • Due to the low natural abundance and negative gyromagnetic ratio of ¹⁵N, enriched samples or longer acquisition times are often necessary.

    • Use a proton-coupled or decoupled sequence depending on the desired information. Proton-coupled spectra can provide valuable J-coupling information for structural assignment.

    • Employ techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) to enhance the signal.

    • Acquire spectra at different temperatures (Variable Temperature NMR) to study the dynamics of the tautomeric exchange. At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer.

  • Data Analysis and Tautomer Assignment:

    • Compare the experimental chemical shifts with those predicted by quantum chemical calculations (e.g., using the GIAO method at the DFT level of theory) for each possible tautomer.

    • The DP4+ formalism can be a powerful tool for assigning the correct tautomer by statistically comparing experimental and calculated NMR data.

    • For quantitative analysis from ¹H NMR, calculate the mole fraction of each tautomer from the integrated signal areas.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.

Experimental Workflow for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the 1,2,3-triazole derivative of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, including the position of the tautomeric hydrogen atom.

Visualizing Key Processes

Graphviz diagrams can be used to illustrate complex relationships and workflows in the study of 1,2,3-triazole tautomerism.

Tautomerism_Equilibrium Tautomeric Equilibrium of 1,2,3-Triazole Tautomer1H 1H-1,2,3-Triazole Tautomer2H 2H-1,2,3-Triazole Tautomer1H->Tautomer2H Proton Transfer Tautomer3H 3H-1,2,3-Triazole Tautomer1H->Tautomer3H Proton Transfer Tautomer2H->Tautomer1H Proton Transfer Tautomer2H->Tautomer3H Proton Transfer Tautomer3H->Tautomer1H Proton Transfer Tautomer3H->Tautomer2H Proton Transfer Computational_Workflow Computational Workflow for Tautomer Prediction cluster_0 Structure Generation cluster_1 Conformational Search cluster_2 Energy Calculation cluster_3 Analysis Input Input Molecule TautomerGen Generate Possible Tautomers Input->TautomerGen ConfSearch Perform Conformational Search TautomerGen->ConfSearch QM_Calc Quantum Mechanical Energy Calculation (e.g., DFT) ConfSearch->QM_Calc Solvation Include Solvation Model (e.g., PCM) QM_Calc->Solvation Boltzmann Boltzmann Averaging Solvation->Boltzmann Results Relative Stabilities (ΔG, K_T) Boltzmann->Results CuAAC_Mechanism Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_cycle Catalytic Cycle Reactants Terminal Alkyne + Azide Step1 Formation of Copper Acetylide Reactants->Step1 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Step1 Step2 Coordination of Azide Step3 Cycloaddition Step4 Protonolysis Step4->Cu_Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Step4->Product

References

An In-depth Technical Guide to the Electronic Properties of 2-Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 2-substituted 1,2,3-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] The unique electronic characteristics of the 1,2,3-triazole ring, particularly when substituted at the N2 position, profoundly influence molecular interactions, reactivity, and photophysical behavior. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes important concepts to facilitate a deeper understanding and application of these versatile molecules in research and development.

Core Electronic Properties: An Overview

The 1,2,3-triazole ring is an electron-deficient aromatic system characterized by a significant dipole moment and the ability to act as a hydrogen bond acceptor.[5] Substitution at the N2 position is generally favored both sterically and electronically, leading to the thermodynamically more stable 2H-tautomer compared to the 1H-tautomer in many cases.[6][7][8] This stability, coupled with the electronic influence of the substituent at the 2-position, dictates the overall electronic landscape of the molecule.

Tautomeric Stability

Computational studies have consistently shown that the 2H-1,2,3-triazole tautomer is more stable than the 1H-tautomer.[6][7] For the parent 1,2,3-triazole, the 2H-form is calculated to be more stable, with a significant energy difference between the two tautomers.[7] This inherent stability of the 2-substituted isomer is a crucial factor in the regioselective synthesis and predictable electronic behavior of these compounds.[8]

Quantitative Electronic Data

The following tables summarize key electronic properties of 2-substituted 1,2,3-triazoles and related parent compounds, compiled from various experimental and computational studies.

Table 1: Dipole Moments of 1,2,3-Triazole Tautomers

TautomerDipole Moment (Debye)MethodReference
1H-1,2,3-Triazole4.38 - 4.55 DMicrowave Spectroscopy / Computational[7][9][10]
2H-1,2,3-Triazole0.12 - 0.218 DMicrowave Spectroscopy / Computational[7][9][10]

Table 2: Calculated HOMO and LUMO Energies of Selected Triazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
1,2,3-Triazole Derivative-4.6885-2.16602.5225DFT/B3LYP/6-311++
Generic Triazole Derivative-6.75-1.255.50DFT
Generic Triazole Derivative-7.01-1.525.49DFT
Generic Triazole Derivative-6.83-1.335.50DFT

Note: The specific substituents for the generic triazole derivatives in Table 2 were not detailed in the source material but are included to illustrate a range of calculated frontier orbital energies.

Experimental and Computational Methodologies

The characterization of the electronic properties of 2-substituted 1,2,3-triazoles relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Synthesis of 2-Aryl-1,2,3-triazoles:

  • Chan-Lam Arylation: A common method for the regioselective synthesis of 2-aryl-1,2,3-triazoles involves the Chan-Lam coupling reaction.[11][12]

    • Procedure: A mixture of the NH-1,2,3-triazole, an appropriate boronic acid, and a copper(II) acetate catalyst is heated in a solvent such as DMSO. The reaction is typically carried out in open air, and no additional ligands are required for a successful transformation.[11][12] The product can be purified by column chromatography.

  • Alkylation: Regioselective alkylation at the N2 position can be achieved under specific basic conditions.[11][12]

    • Procedure: The NH-1,2,3-triazole is treated with an alkylating agent in the presence of a base like sodium carbonate in a solvent such as DMF.[11][12] The reaction preferentially yields the 2-substituted isomer, which can be isolated via column chromatography.[11][12]

2. Photophysical Measurements:

  • UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are crucial for characterizing the electronic transitions and emissive properties of 2-substituted 1,2,3-triazoles.[11][12]

    • Procedure: Electronic absorption spectra are typically recorded on a spectrophotometer using dilute solutions (e.g., 10⁻⁵ M) of the compound in a suitable solvent like methanol.[11][12] Fluorescence spectra are recorded on a spectrofluorometer with a more dilute solution (e.g., 10⁻⁶ M) at room temperature.[11][12] The fluorescence quantum yields can be determined by a comparative method using a known standard, such as 2-aminopyridine.[12]

Computational Protocols

1. Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic structure, geometry, and properties of molecules.[6][7][13]

  • Procedure: Geometry optimization and electronic property calculations are commonly performed using software packages like GAUSSIAN. The B3LYP functional with a basis set such as 6-31G* or 6-311++G(d,p) is frequently employed.[6][7][14] To simulate solvent effects, a polarizable continuum model (PCM) can be applied.[6] From these calculations, properties like HOMO-LUMO energies, dipole moments, and electrostatic potential maps can be obtained.[15][16]

2. Time-Dependent DFT (TD-DFT) Calculations: TD-DFT is used to simulate electronic absorption spectra and investigate excited-state properties.[14]

  • Procedure: Following a ground-state DFT optimization, TD-DFT calculations can be performed at the same level of theory to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.[14]

Visualizing Methodological Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of 2-substituted 1,2,3-triazoles.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start NH-1,2,3-Triazole reaction Chan-Lam or Alkylation start->reaction reagents Reactants (e.g., Boronic Acid, Alkyl Halide) reagents->reaction conditions Reaction Conditions (e.g., Catalyst, Base, Solvent) conditions->reaction purification Purification (Column Chromatography) reaction->purification product 2-Substituted 1,2,3-Triazole purification->product spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) product->spectroscopy data_analysis Data Analysis spectroscopy->data_analysis photophysics Photophysical Measurement (UV-Vis, Fluorescence) photophysics->data_analysis properties Electronic Properties data_analysis->properties

Caption: General experimental workflow for the synthesis and characterization of 2-substituted 1,2,3-triazoles.

computational_workflow start Define Molecular Structure (2-Substituted 1,2,3-Triazole) dft DFT Calculation (e.g., B3LYP/6-31G*) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft ground_state Ground State Properties (HOMO, LUMO, Dipole Moment) freq_calc->ground_state excited_state Excited State Properties (Absorption Spectra) td_dft->excited_state

References

computational and theoretical studies of 2H-1,2,3-triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Computational and Theoretical Studies of 2H-1,2,3-Triazole-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the computational and theoretical methodologies employed to investigate this compound, a representative member of this class. While specific experimental data for this exact molecule is not extensively published, this document synthesizes common computational practices and expected theoretical outcomes based on studies of analogous 1,2,3-triazole derivatives. The guide details quantum chemical calculations for structural and electronic property elucidation, outlines a standard workflow for such studies, and presents hypothetical data in a structured format to facilitate understanding and further research. The aim is to equip researchers and drug development professionals with a foundational understanding of the in-silico approaches applicable to the study of this compound and its derivatives.

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two tautomeric forms, 1H- and 2H-triazoles, with the 2H tautomer often being more stable in the gas phase.[3] The introduction of an ethanol substituent at the 2-position of the triazole ring, forming this compound, is of significant interest in drug discovery. The hydroxyl group can increase polarity and provide a key interaction point for biological targets.[1]

Computational and theoretical studies are indispensable tools for understanding the physicochemical properties, reactivity, and potential biological activity of such molecules.[4][5] These methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, offering insights that can guide synthesis and experimental testing.[6][7] This guide will focus on the application of these computational techniques to this compound.

Computational Methodology

A typical computational study on a 1,2,3-triazole derivative involves several key steps, from initial structure optimization to the calculation of various molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations. A popular and reliable method for this is DFT, using a functional such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).[6] Following optimization, vibrational frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5] From these frontier orbital energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be derived.[5]

Spectroscopic Properties

Computational methods can also predict spectroscopic properties, which can be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra.[6] NMR chemical shifts and IR vibrational frequencies can also be calculated to aid in the structural elucidation of synthesized compounds.

Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a target protein to predict its binding affinity and interaction modes.[4][7][8]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, derived from typical computational studies on similar molecules.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleValue
Bond LengthN1-N21.35 Å
N2-N31.30 Å
N3-C41.34 Å
C4-C51.38 Å
C5-N11.34 Å
N2-C(ethanol)1.47 Å
Bond AngleN1-N2-N3108.5°
N2-N3-C4109.0°
N3-C4-C5106.5°
C4-C5-N1106.5°
C5-N1-N2109.5°

Table 2: Calculated Electronic Properties and Reactivity Descriptors

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap (ΔE)6.3 eV
Chemical Hardness (η)3.15 eV
Electronic Chemical Potential (μ)-3.65 eV
Global Electrophilicity Index (ω)2.11 eV

Table 3: Predicted Spectroscopic Data

SpectrumPeak PositionAssignment
UV-Vis (λmax)210 nmπ → π* transition
¹H NMR (δ)7.5 ppmC-H (triazole ring)
4.2 ppmN-CH₂ (ethanol)
3.8 ppmO-CH₂ (ethanol)
2.5 ppmO-H (ethanol)
IR (ν)3400 cm⁻¹O-H stretch
3100 cm⁻¹C-H stretch (triazole)
2950 cm⁻¹C-H stretch (alkane)
1450 cm⁻¹N=N stretch

Experimental and Computational Protocols

General Computational Protocol

All quantum chemical calculations are typically performed using a computational chemistry software package like Gaussian. The geometry of this compound is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure is confirmed to be a true minimum by the absence of imaginary frequencies in the vibrational analysis. Electronic properties, including HOMO and LUMO energies, are obtained from the output of the geometry optimization. Reactivity descriptors are calculated from the HOMO and LUMO energies. UV-Vis spectra are simulated using TD-DFT at the same level of theory.

Synthesis Protocol for 2H-1,2,3-Triazole Derivatives

A general method for the synthesis of N2-substituted 1,2,3-triazoles involves the copper-catalyzed cycloaddition of a terminal alkyne, sodium azide, and an aldehyde.[9][10] For a molecule like this compound, a related approach could involve the reaction of an appropriate azide with an alkyne precursor, followed by functional group manipulation to introduce the ethanol moiety.

Visualizations

Computational_Workflow A Initial Structure of This compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Energy Minimum) C->D E Electronic Properties (HOMO, LUMO, etc.) D->E G Spectroscopic Properties (TD-DFT for UV-Vis) D->G H Molecular Docking (with Target Protein) D->H F Reactivity Descriptors E->F

Caption: Computational workflow for theoretical studies.

Reactivity_Descriptors cluster_descriptors Reactivity Descriptors HOMO HOMO Energy Hardness Chemical Hardness (η) HOMO->Hardness Potential Electronic Chemical Potential (μ) HOMO->Potential LUMO LUMO Energy LUMO->Hardness LUMO->Potential Electrophilicity Global Electrophilicity Index (ω) Hardness->Electrophilicity Potential->Electrophilicity

Caption: Derivation of reactivity descriptors.

Conclusion

Computational and theoretical studies provide a powerful framework for investigating the properties of this compound. Through methods like DFT, researchers can gain valuable insights into its structure, stability, reactivity, and potential as a pharmacologically active agent. The methodologies and hypothetical data presented in this guide serve as a blueprint for future in-silico research on this and related 1,2,3-triazole derivatives, ultimately accelerating the drug discovery and development process.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Stability of the 2H-1,2,3-Triazole Ring

The 2H-1,2,3-triazole is a five-membered aromatic heterocycle featuring three contiguous nitrogen atoms. It is an important structural motif in medicinal chemistry, materials science, and chemical biology. Its prevalence is due to a unique combination of high stability, synthetic accessibility, and the ability to engage in various biological interactions. Unlike its 1H-1,2,3-triazole tautomer, the 2H isomer possesses distinct electronic and steric properties that are often leveraged in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the core chemical principles governing the stability and reactivity of the 2H-1,2,3-triazole ring.

Core Structure and Stability

The 1,2,3-triazole ring system is aromatic, with 6π electrons delocalized across the sp2-hybridized atoms, which confers significant stability. The parent compound exists in a tautomeric equilibrium between the 1H- and 2H-forms. In the gas phase and aqueous solutions, the 2H-1,2,3-triazole tautomer is generally the major and more stable form. This inherent stability makes the triazole ring resistant to various chemical conditions.

Thermodynamic and Chemical Stability

The 2H-1,2,3-triazole ring is remarkably stable under a wide range of conditions. It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to oxidative and reductive environments and enzymatic degradation. This metabolic stability is a highly desirable feature in drug design, contributing to improved pharmacokinetic profiles. While the ring is exceptionally stable, harsh conditions such as flash vacuum pyrolysis at high temperatures (500 °C) can induce decomposition, which involves the loss of molecular nitrogen (N₂) to yield an aziridine ring.

Photochemical Stability

The photochemical behavior of 2H-1,2,3-triazoles can vary depending on their substitution. While the core ring is relatively stable, certain derivatives can be susceptible to photochemical decomposition. Conversely, other substituted 2H-1,2,3-triazoles have been developed as luminophores, indicating that the ring can be a robust scaffold for photoactive materials when appropriately functionalized.

Quantitative Stability Data

The physicochemical properties of the parent 1,2,3-triazole provide a baseline for understanding its derivatives. The ability of the ring to act as both a weak acid and a weak base is crucial for its interactions in biological systems.

PropertyValueSource
Molecular Formula C₂H₃N₃
Molar Mass 69.065 g/mol
Appearance Colorless Liquid
Density 1.192 g/cm³
Melting Point 23-25 °C
Boiling Point 203 °C
Acidity (pKa) 9.4
Basicity (pKa of conjugate acid) 1.17
Solubility in Water Very Soluble

Table 1: Physicochemical properties of the parent 1,2,3-triazole.

The acidity of substituted triazoles can be significantly influenced by their functional groups. For instance, 5-hydroxy-1,2,3-triazoles have been shown to have pKa values comparable to carboxylic acids, around 4.2, making them attractive candidates for drug discovery.

Reactivity of the 2H-1,2,3-Triazole Ring

Due to its aromaticity, the 2H-1,2,3-triazole ring itself is generally unreactive. Most chemical transformations involving this scaffold occur at the substituent positions (C4, C5, and N2) rather than involving the ring atoms directly. However, one notable reaction involving the ring is the Dimroth rearrangement.

Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization reaction for certain 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange positions. This reaction typically occurs under thermal, acidic, or basic conditions. The process involves a ring-opening to a diazo intermediate, followed by bond rotation and subsequent ring-closure to form the thermodynamically more stable isomer. This rearrangement is a powerful tool for accessing diverse nitrogen-rich heterocyclic compounds from a common precursor.

Dimroth_Rearrangement cluster_start Starting 5-Amino-1-phenyl-1H-1,2,3-triazole cluster_intermediate Diazo Intermediate cluster_end Rearranged 5-(Phenylamino)-1H-1,2,3-triazole start Start start_img intermediate_img start_img->intermediate_img Ring Opening intermediate Intermediate end_img intermediate_img->end_img Ring Closure end End

Caption: The Dimroth Rearrangement mechanism for 1,2,3-triazoles.

Reactions at Substituent Positions

The true synthetic utility of the 2H-1,2,3-triazole scaffold lies in the functionalization of its substituents. The stable core allows for a wide variety of chemical transformations to be performed on groups attached to the ring without compromising its integrity.

  • N-Alkylation/Arylation: The nitrogen at the 2-position can be readily alkylated or arylated to introduce various substituents.

  • Halogenation: The carbon atoms of the ring can be halogenated, providing handles for further cross-coupling reactions.

  • Cross-Coupling Reactions: Halogenated 2H-1,2,3-triazoles can participate in reactions like Suzuki and Sonogashira couplings to form C-C bonds.

  • Click Chemistry: While typically used to form the 1,4-disubstituted 1H-triazole isomer, variations of azide-alkyne cycloadditions can also lead to 2H-isomers under specific catalytic conditions.

Reactivity_Pathways cluster_reactions Potential Transformations cluster_outcomes Resulting Products Triazole 2H-1,2,3-Triazole Core Highly Stable Aromatic Ring RingReaction Ring Transformation (Harsh Conditions) Triazole->RingReaction e.g., Dimroth Rearrangement SubstituentReaction Substituent Modification (Common) Triazole->SubstituentReaction e.g., N-Alkylation, Halogenation, Cross-Coupling Isomer Isomeric Triazole RingReaction->Isomer Functionalized Functionalized 2H-Triazole SubstituentReaction->Functionalized

Caption: General reactivity pathways for the 2H-1,2,3-triazole scaffold.

Synthesis of 2H-1,2,3-Triazoles

A variety of synthetic methods have been developed to access 2H-1,2,3-triazoles. The choice of method often depends on the desired substitution pattern and the available starting materials.

  • Alkylation of NH-1,2,3-triazoles: Direct alkylation of the parent NH-1,2,3-triazole often yields a mixture of 1H and 2H isomers, requiring separation.

  • Cyclization of Hydrazones: Certain hydrazone precursors can undergo cyclization to form the 2H-1,2,3-triazole ring.

  • Multi-component Reactions: Catalytic systems, often employing palladium and copper, can facilitate the three-component coupling of alkynes, azide sources, and other reagents to form 2H-triazoles.

  • Rearrangement of 1-substituted isomers: In some cases, a 1-substituted-1H-1,2,3-triazole can rearrange to the more thermodynamically stable 2H-isomer.

Synthesis_Workflow cluster_methods Synthetic Methods cluster_precursor Start Starting Materials (e.g., Alkynes, Azides, Hydrazones) M1 Alkylation of NH-Triazole Start->M1 M2 Cyclization of Hydrazones Start->M2 M3 Multi-component Reactions Start->M3 Product 2H-1,2,3-Triazole Product M1->Product Often gives 1H/2H mixture M2->Product M3->Product M4 Isomer Rearrangement M4->Product P1 1H-1,2,3-Triazole P1->M4

Caption: Common synthetic pathways leading to 2H-1,2,3-triazoles.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below is a representative protocol for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates for further functionalization.

Protocol: One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

This procedure is adapted from a copper(I)-catalyzed cycloaddition reaction.

Caution: Experiments involving sodium azide should be conducted in a well-ventilated fume hood behind a safety shield. Avoid contact of sodium azide with strong acids, as it can generate toxic and explosive hydrazoic acid.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 equiv)

  • Formaldehyde (37% aq. solution) (10 equiv)

  • Glacial acetic acid (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv), 1,4-dioxane, and water.

  • In a separate flask, carefully prepare a mixture of 37% aqueous formaldehyde (10 equiv), glacial acetic acid (1.5 equiv), and 1,4-dioxane. Stir for 15 minutes.

  • Add the formaldehyde/acetic acid mixture to the flask containing the alkyne.

  • To this combined mixture, add sodium azide (1.2 equiv) and copper(I) iodide (0.1 equiv).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-hydroxymethyl-2H-1,2,3-triazole.

This protocol provides a versatile and scalable method for accessing key 2H-1,2,3-triazole intermediates, which can then be used in a wide array of subsequent chemical modifications.

A Technical Guide to the Potential Biological Activities of 2-Substituted-2H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 2-substituted-2H-1,2,3-triazole scaffold. While the initial focus is on the potential of 2H-1,2,3-triazole-2-ethanol derivatives, this document synthesizes data from a broader class of N2-substituted analogs due to the landscape of available research. The 1,2,3-triazole core is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of pharmacological properties.[1][2] The specific arrangement of nitrogen atoms and the position of substitution (N1 vs. N2) significantly influence the molecule's physicochemical properties and its interaction with biological targets, making regioselective synthesis a critical aspect of drug design.[3][4] This guide consolidates key findings on their anticancer activity, details relevant experimental protocols, and illustrates the underlying chemical and biological pathways.

Anticancer Activity of 2-Substituted-2H-1,2,3-Triazoles

The most potent biological activity reported for 2-substituted-2H-1,2,3-triazoles is in the realm of oncology. Certain 4,5-disubstituted 2H-1,2,3-triazoles, developed as stable analogs of Combretastatin A-4 (CA-4), have demonstrated exceptionally potent cytotoxic activity against a broad panel of human cancer cell lines, with growth inhibition (GI₅₀) values reaching the low nanomolar range.[5]

Quantitative Anticancer Data

The following table summarizes the 50% growth inhibition (GI₅₀) data for a series of 4,5-disubstituted-2H-1,2,3-triazole analogs against various human cancer cell lines.

Compound IDR¹ Group (Position 5)R² Group (Position 4)Cancer Cell LineGI₅₀ (nM)Reference
8a 3,4,5-TrimethoxyphenylBenzothiophen-2-ylAverage <10 [5]
Hs578T (Breast)10.3[5]
8b 3,4,5-TrimethoxyphenylThiophen-2-ylHs578T (Breast)66.5[5]
8g 3,4,5-Trimethoxyphenyl5-Methylfuran-2-ylHs578T (Breast)20.3[5]
II 3,4,5-Trimethoxyphenyl4-MethoxyphenylAverage 10 [5]

Note: The core structure for the compounds listed is a 2H-1,2,3-triazole with substituents at the C4 and C5 positions. The N2 position is unsubstituted (protonated) in these specific analogs.

Mechanism of Action: Tubulin Polymerization Inhibition

Molecular docking studies indicate that potent 2H-1,2,3-triazole analogs exert their anticancer effects by inhibiting tubulin polymerization.[5] They achieve this by binding to the colchicine binding site on β-tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a conceptual diagram illustrating this proposed mechanism of action.

G Mechanism of Tubulin Inhibition by 2H-1,2,3-Triazoles Triazole 2H-1,2,3-Triazole Analog (e.g., 8a) Tubulin β-Tubulin Subunit Triazole->Tubulin Binds to ColchicineSite Colchicine Binding Site Triazole->ColchicineSite Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of anticancer activity for potent 2H-1,2,3-triazole analogs.

Synthesis and Biological Evaluation Workflow

The biological activity of 1,2,3-triazole derivatives is highly dependent on the substitution pattern, which is determined by the synthetic route. The popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" typically yields 1,4-disubstituted-1H-1,2,3-triazoles.[6] Achieving the 2-substituted-2H-1,2,3-triazole core requires specific regioselective strategies.[7]

The diagram below outlines a general workflow from synthesis to biological evaluation.

G General Workflow for Synthesis and Evaluation cluster_synthesis Regioselective Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., CF3-Ynones, Azides) Reaction Alkylation / Arylation of Triazole NH-moiety Start->Reaction Isomers Separation of 1H and 2H Isomers Reaction->Isomers Product Pure 2-Substituted 2H-1,2,3-Triazole Isomers->Product Screening In Vitro Screening (e.g., NCI-60 Panel) Product->Screening DoseResponse Dose-Response Assays (Determine GI50 / IC50) Screening->DoseResponse Mechanism Mechanism of Action (e.g., Tubulin Assay) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR

Caption: Workflow from regioselective synthesis to biological activity assessment.

Experimental Protocols

Detailed and reproducible methodologies are crucial for drug discovery and development. The following are protocols for key assays used to evaluate the anticancer properties of 2H-1,2,3-triazole derivatives.

NCI-60 Human Tumor Cell Line Screen

This protocol is a high-throughput screening method used to assess the growth inhibitory effects of a compound against a panel of 60 different human cancer cell lines.

  • Cell Plating: Cancer cells are inoculated into 96-well microtiter plates in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Plates are incubated for 24 hours at 37°C, 5% CO₂, and 100% humidity to allow for cell attachment.

  • Compound Addition: Test compounds are added at various concentrations (from 10 nM to 100 µM) to the wells. For a single-dose screen, a concentration of 10 µM is typically used.[8]

  • Incubation: Plates are incubated for an additional 48 hours under the same conditions.

  • Cell Viability Assay (SRB Assay):

    • Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • The supernatant is discarded, and plates are washed five times with tap water and air-dried.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing five times with 1% (v/v) acetic acid, and the plates are air-dried.

    • Bound stain is solubilized with 10 mM trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated at each concentration level. The GI₅₀ value (concentration resulting in 50% growth inhibition) is determined from dose-response curves.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

While potent antimicrobial activity is less documented for the 2H-isomer specifically, this is a standard protocol for evaluating triazole derivatives against bacterial and fungal strains.[9][10]

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth across a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism, no compound) and a negative control (broth only) are included.

  • Incubation: Plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at 37°C.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-substituted-2H-1,2,3-triazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. The available data strongly indicates a potential for developing highly potent anticancer agents that function as tubulin polymerization inhibitors.[5] The stark difference in biological activity that can arise from N1 versus N2 substitution underscores the importance of regioselective synthesis in harnessing the therapeutic potential of the triazole core.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader library of 2-substituted-2H-1,2,3-triazoles, including the specific This compound scaffold, to better understand how the N2-substituent modulates anticancer activity.

  • Broadening Biological Screening: Evaluating these regiochemically pure compounds against a wider range of biological targets, including microbial and viral pathogens, to uncover other potential therapeutic applications.

  • In Vivo Evaluation: Advancing the most potent in vitro candidates, such as compound 8a , into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

Synthetic Strategies for 2H-1,2,3-Triazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic methodologies for obtaining 2H-1,2,3-triazoles, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The inherent stability and unique electronic properties of the 2H-1,2,3-triazole ring make it a sought-after motif in the design of novel therapeutic agents and functional materials. This document details key synthetic transformations, providing structured data for comparative analysis, detailed experimental protocols, and mechanistic insights through pathway visualizations.

Three-Component Reactions: Convergent Pathways to 2H-1,2,3-Triazoles

Three-component reactions offer an efficient and atom-economical approach to the synthesis of 2H-1,2,3-triazoles, allowing for the rapid construction of molecular complexity from simple starting materials.

Copper-Catalyzed Cycloaddition of Terminal Alkynes, Sodium Azide, and Formaldehyde

A notable one-pot synthesis yields 2-hydroxymethyl-2H-1,2,3-triazoles through a copper(I)-catalyzed cycloaddition of terminal alkynes, sodium azide, and formaldehyde.[1][2] This method is experimentally simple, scalable, and proceeds under mild conditions. The initially formed 1-hydroxymethyl-1H-1,2,3-triazole intermediate is unstable and rearranges to the thermodynamically more stable 2-hydroxymethyl isomer.[1]

Quantitative Data Summary

Alkyne SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
PhenylacetyleneCopper1,4-Dioxane/WaterRoom Temp.95[2]
1-OctyneCopper1,4-Dioxane/WaterRoom Temp.85[2]
Propargyl alcoholCopper1,4-Dioxane/WaterRoom Temp.78[2]
4-EthynyltolueneCopper1,4-Dioxane/WaterRoom Temp.92[2]
1-EthynylcyclohexeneCopper1,4-Dioxane/WaterRoom Temp.67[2]

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-4-phenyl-2H-1,2,3-triazole

To a solution of phenylacetylene (1.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (10 mL) is added sodium azide (1.2 mmol), a 37% aqueous solution of formaldehyde (1.5 mmol), and copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, until TLC analysis indicates the complete consumption of the starting alkyne. The reaction mixture is then diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst Alkyne Terminal Alkyne Intermediate 1-Hydroxymethyl-1H-1,2,3-triazole (unstable intermediate) Alkyne->Intermediate Cu(I) catalysis NaN3 Sodium Azide NaN3->Intermediate Cu(I) catalysis Formaldehyde Formaldehyde Formaldehyde->Intermediate Cu(I) catalysis Cu_I Cu(I) Product 2-Hydroxymethyl-2H-1,2,3-triazole Intermediate->Product Rearrangement

Caption: Cu-catalyzed three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.

Palladium/Copper-Catalyzed Three-Component Reaction

A bimetallic palladium(0) and copper(I) catalytic system enables the three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide (TMSN₃) to produce 2-allyl-2H-1,2,3-triazoles.[3] The allyl group can subsequently be removed to yield the NH-2H-1,2,3-triazole.

Quantitative Data Summary

Alkyne SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
1-DodecynePd₂(dba)₃/CuIEthyl Acetate10075[3]
PhenylacetylenePd₂(dba)₃/CuIEthyl Acetate10068[3]
1-HeptynePd₂(dba)₃/CuIEthyl Acetate10072[3]
CyclohexylacetylenePd₂(dba)₃/CuIEthyl Acetate10056[3]

Experimental Protocol: Synthesis of 2-Allyl-4-decyl-2H-1,2,3-triazole

A mixture of Pd₂(dba)₃ (0.025 mmol), CuI (0.1 mmol), and triphenylphosphine (0.2 mmol) in anhydrous ethyl acetate (5 mL) is stirred under an argon atmosphere for 10 minutes. 1-Dodecyne (1.0 mmol), allyl methyl carbonate (1.2 mmol), and trimethylsilyl azide (1.5 mmol) are then added sequentially. The reaction mixture is heated to 100 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to give the desired 2-allyl-4-decyl-2H-1,2,3-triazole.

Reaction Workflow

G Reactants Terminal Alkyne + Allyl Carbonate + TMSN₃ Catalyst Pd(0)/Cu(I) Catalyst Reactants->Catalyst Reaction Reaction at 100°C Catalyst->Reaction Workup Purification Reaction->Workup Product 2-Allyl-2H-1,2,3-triazole Workup->Product

Caption: Workflow for the Pd/Cu-catalyzed synthesis of 2-allyl-2H-1,2,3-triazoles.

Regioselective N-Alkylation and N-Arylation of NH-1,2,3-Triazoles

The direct alkylation or arylation of pre-formed NH-1,2,3-triazole rings is a common strategy. However, this approach often yields a mixture of N1 and N2 isomers. Several methods have been developed to achieve regioselective N2-functionalization.

Bromo-Directed N-2 Alkylation

The presence of a bromine atom at the C4 position of the NH-1,2,3-triazole ring can direct alkylation to the N2 position with high regioselectivity. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a mild base like potassium carbonate in DMF affords the corresponding 2-substituted 4-bromo-1,2,3-triazoles. The bromo substituent can then be further functionalized via cross-coupling reactions or removed by hydrogenation.

Quantitative Data Summary

NH-Triazole SubstrateAlkyl HalideBaseSolventTemperature (°C)N2-Isomer Yield (%)
4-Bromo-5-phenyl-NH-1,2,3-triazoleBenzyl bromideK₂CO₃DMF-10 to 085
4-Bromo-5-phenyl-NH-1,2,3-triazoleEthyl bromoacetateK₂CO₃DMFRoom Temp.83
4-Bromo-5-methyl-NH-1,2,3-triazoleBenzyl bromideK₂CO₃DMF-10 to 088
4-Bromo-5-methyl-NH-1,2,3-triazoleEthyl bromoacetateK₂CO₃DMFRoom Temp.86

Experimental Protocol: Synthesis of 2-Benzyl-4-bromo-5-phenyl-2H-1,2,3-triazole

To a solution of 4-bromo-5-phenyl-NH-1,2,3-triazole (1.0 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (1.5 mmol). The mixture is cooled to -10 °C, and benzyl bromide (1.1 mmol) is added dropwise. The reaction is stirred at -10 to 0 °C for 5-10 hours. Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography on silica gel.

Logical Relationship

G Start 4-Bromo-NH-1,2,3-triazole Alkylation Regioselective N2-Alkylation Start->Alkylation Product1 2-Alkyl-4-bromo-2H-1,2,3-triazole Alkylation->Product1 Suzuki Suzuki Coupling Product1->Suzuki Hydrogenation Hydrogenation Product1->Hydrogenation Product2 2,4,5-Trisubstituted-2H-1,2,3-triazole Suzuki->Product2 Product3 2,4-Disubstituted-2H-1,2,3-triazole Hydrogenation->Product3

Caption: Synthetic utility of bromo-directed N2-alkylation.

Synthesis from β-Carbonyl Phosphonates and Azides

A highly regioselective synthesis of 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through the reaction of β-carbonyl phosphonates and azides. The use of cesium carbonate in DMSO is crucial for the high regioselectivity and yield.

Quantitative Data Summary

β-Carbonyl PhosphonateAzideBaseSolventTemperature (°C)Yield (%)Reference
Diethyl (2-oxopropyl)phosphonateBenzyl azideCs₂CO₃DMSORoom Temp.95[4]
Diethyl (2-oxo-2-phenylethyl)phosphonateBenzyl azideCs₂CO₃DMSORoom Temp.92[4]
Diethyl (1-benzoyl-2-oxopropyl)phosphonatePhenyl azideCs₂CO₃DMSORoom Temp.88[4]
Diethyl (2-oxocyclohexyl)phosphonateBenzyl azideCs₂CO₃DMSORoom Temp.90[4]

Experimental Protocol: General Procedure for the Synthesis of Multisubstituted 1,2,3-Triazoles

To a solution of the β-carbonyl phosphonate (1.0 equiv) in DMSO (0.3 M) is added cesium carbonate (2.0 equiv). The mixture is stirred for 10 minutes at room temperature. A solution of the azide (1.2 equiv) in DMSO is then added, and the reaction is stirred until completion as monitored by TLC. The reaction mixture is diluted with ethyl acetate and washed with brine to remove DMSO. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[4]

Proposed Mechanistic Pathway

G Reactants β-Carbonyl Phosphonate + Azide Base Cs₂CO₃ in DMSO Reactants->Base Intermediate Cesium-Chelated Z-Enolate Base->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Product Substituted 1,2,3-Triazole Cycloaddition->Product

Caption: Proposed mechanism for the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates.

Intermolecular Cycloaddition of Tosylhydrazones and Nitriles

The reaction of tosylhydrazones with nitriles, promoted by a strong base such as potassium tert-butoxide (t-BuOK), provides a direct route to 4,5-diaryl-2H-1,2,3-triazoles in very good yields.[5] This method avoids the use of azides.

Quantitative Data Summary

TosylhydrazoneNitrileBaseSolventTemperature (°C)Yield (%)Reference
Benzaldehyde tosylhydrazoneBenzonitrilet-BuOKXylene12085[5]
4-Methylbenzaldehyde tosylhydrazoneBenzonitrilet-BuOKXylene12088[5]
Benzaldehyde tosylhydrazone4-Chlorobenzonitrilet-BuOKXylene12082[5]
4-Methoxybenzaldehyde tosylhydrazone4-Methylbenzonitrilet-BuOKXylene12090[5]

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-2H-1,2,3-triazole

A mixture of benzaldehyde tosylhydrazone (1.0 mmol), benzonitrile (1.2 mmol), and potassium tert-butoxide (2.0 mmol) in anhydrous xylene (5 mL) is heated at 120 °C under an argon atmosphere for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography on silica gel.

Reaction Scheme

G Reactants Tosylhydrazone + Nitrile Conditions t-BuOK, Xylene, 120°C Reactants->Conditions Product 4,5-Diaryl-2H-1,2,3-triazole Conditions->Product

Caption: Synthesis of 2H-1,2,3-triazoles from tosylhydrazones and nitriles.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, owing to its unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides efficient access to 1,4-disubstituted 1,2,3-triazoles, the regioselective synthesis of 2-substituted isomers remains a significant challenge.[1][2] N2-substituted 1,2,3-triazoles are of particular interest as they are found in a number of biologically active compounds, including orexin receptor antagonists for the treatment of insomnia. This document provides detailed protocols for three distinct and effective methods for the regioselective synthesis of 2-substituted 1,2,3-triazoles, tailored for researchers in organic synthesis and drug development.

Method 1: Bromo-Directed N2-Alkylation of NH-1,2,3-Triazoles

This method provides a robust and versatile approach to a wide range of 2-substituted 1,2,3-triazoles through the regioselective alkylation of 4-bromo-NH-1,2,3-triazoles. The presence of the bromine atom at the C4 position effectively directs the alkylation to the N2 position.[3][4] The resulting 2-substituted 4-bromo-1,2,3-triazole can be subsequently de-brominated or utilized in cross-coupling reactions for further functionalization.[3][4]

Logical Relationship: Bromo-Directed N2-Alkylation Strategy

cluster_0 Starting Material Preparation cluster_1 Regioselective N2-Alkylation cluster_2 Product Diversification NH-1,2,3-Triazole NH-1,2,3-Triazole Brominating_Agent NBS NH-1,2,3-Triazole->Brominating_Agent Bromination 4-Bromo-NH-1,2,3-Triazole 4-Bromo-NH-1,2,3-Triazole Brominating_Agent->4-Bromo-NH-1,2,3-Triazole Alkyl_Halide R-X 4-Bromo-NH-1,2,3-Triazole->Alkyl_Halide Alkylation 2-Alkyl-4-bromo-1,2,3-triazole 2-Alkyl-4-bromo-1,2,3-triazole Alkyl_Halide->2-Alkyl-4-bromo-1,2,3-triazole Base_Solvent K2CO3, DMF Debromination H2, Pd/C 2-Alkyl-4-bromo-1,2,3-triazole->Debromination Reduction Suzuki_Coupling R'-B(OH)2, Pd catalyst 2-Alkyl-4-bromo-1,2,3-triazole->Suzuki_Coupling Cross-Coupling 2,4-Disubstituted-1,2,3-triazole 2,4-Disubstituted-1,2,3-triazole Debromination->2,4-Disubstituted-1,2,3-triazole 2,4,5-Trisubstituted-1,2,3-triazole 2,4,5-Trisubstituted-1,2,3-triazole Suzuki_Coupling->2,4,5-Trisubstituted-1,2,3-triazole

Caption: Workflow for the bromo-directed synthesis of 2-substituted triazoles.

Experimental Protocol: General Procedure for N2-Alkylation of 4-Bromo-NH-1,2,3-Triazoles

To a solution of the 4-bromo-NH-1,2,3-triazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 1.5 equiv). The mixture is stirred at room temperature for 10 minutes before the addition of the alkyl halide (1.1 equiv). The reaction is stirred at room temperature or cooled to -10 °C depending on the reactivity of the alkyl halide, and monitored by TLC.[3] Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted 4-bromo-1,2,3-triazole.

Data Presentation: Substrate Scope of Bromo-Directed N2-Alkylation
Entry4-Bromo-NH-1,2,3-triazole (Substituent)Alkyl HalideProduct (N2-isomer) Yield (%)N2:N1 RatioReference
1PhenylBenzyl bromide8592:8[4]
24-MethoxyphenylBenzyl bromide8793:7[4]
34-ChlorophenylEthyl bromoacetate8387:8:5[4]
4Thiophen-2-ylBenzyl bromide8489:7:4[4]
5CyclohexylMethyl iodide8290:6:4[4]

Method 2: Copper-Catalyzed Three-Component Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

This one-pot, three-component reaction provides a direct and efficient route to 2-hydroxymethyl-2H-1,2,3-triazoles from terminal alkynes, sodium azide, and formaldehyde.[2] The reaction is catalyzed by copper(I) and proceeds under mild, slightly acidic conditions, yielding the N2-substituted product as the major isomer.[2] The 2-hydroxymethyl group can serve as a versatile handle for further synthetic transformations or can be removed to yield the corresponding NH-1,2,3-triazole.

Experimental Workflow: Three-Component Synthesis

Start Terminal Alkyne, Sodium Azide, Formaldehyde Reaction_Vessel One-Pot Reaction Start->Reaction_Vessel Intermediate In situ formation of Azidomethanol & Copper Acetylide Reaction_Vessel->Intermediate Reaction Conditions Catalyst Cu(I) catalyst (e.g., CuSO4/Na Ascorbate) Solvent_pH Solvent (e.g., t-BuOH/H2O) pH ~6.5 Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Rearrangement Rearrangement to thermodynamically stable N2-isomer Cycloaddition->Rearrangement Product 2-Hydroxymethyl-2H-1,2,3-triazole Rearrangement->Product

Caption: One-pot synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.

Experimental Protocol: General Procedure for the Three-Component Synthesis

In a round-bottom flask, a terminal alkyne (1.0 equiv), sodium azide (1.2 equiv), and a catalytic amount of copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.1 equiv) are suspended in a mixture of tert-butanol and water (1:1, 0.5 M).[2][5] An aqueous solution of formaldehyde (37 wt. %, 1.5 equiv) is then added, and the reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 2-hydroxymethyl-2H-1,2,3-triazole.

Data Presentation: Substrate Scope of the Three-Component Synthesis
EntryAlkyneProduct (N2-isomer) Yield (%)N2:N1 RatioReference
1Phenylacetylene95>95:5[2]
21-Octyne85>95:5[2]
3Propargyl alcohol78>95:5[2]
44-Ethynyltoluene92>95:5[2]
53-Phenyl-1-propyne67>95:5[2]

Method 3: Synthesis from Geminal Diazides and Hydrazines

This novel and highly regioselective method allows for the synthesis of a broad range of N2-alkyl and N2-aryl-1,2,3-triazoles from readily accessible geminal diazides and organic hydrazines.[6] The reaction proceeds under mild thermolysis conditions and is catalyzed by acetic acid, with sodium sulfate acting as a desiccant.[6] This strategy is notable for its excellent functional group tolerance.

Signaling Pathway: Reaction of Geminal Diazides with Hydrazines

Geminal_Diazide Geminal Diazide Condensation Condensation Geminal_Diazide->Condensation Hydrazine Organic Hydrazine (R-NHNH2) Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate AcOH (cat.) Na2SO4, THF, 60 °C Cyclization Intramolecular N-N bond formation Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization Product N2-Substituted 1,2,3-Triazole Aromatization->Product

Caption: Pathway for the synthesis of N2-substituted triazoles from geminal diazides.

Experimental Protocol: General Procedure for Synthesis from Geminal Diazides

A mixture of the geminal diazide (1.0 equiv), the organic hydrazine (1.1 equiv), acetic acid (0.2 equiv), and anhydrous sodium sulfate (2.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) is stirred at 60 °C for 30 minutes.[6] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired N2-substituted 1,2,3-triazole.

Data Presentation: Substrate Scope for Synthesis from Geminal Diazides
EntryGeminal Diazide Derived FromHydrazineProduct Yield (%)Reference
1Ethyl benzoylacetatePhenylhydrazine75[6]
2AcetophenoneMethylhydrazine68[6]
3N,N-DimethylacetoacetamidePhenylhydrazine71[6]
42-Acetylfuran4-Fluorophenylhydrazine65[6]
5Ethyl 2,2-diazido-3-oxobutanoateBenzylhydrazine70[6]

Conclusion

The methodologies presented herein offer a versatile toolkit for the regioselective synthesis of 2-substituted 1,2,3-triazoles, a class of compounds with significant potential in drug discovery and materials science. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The detailed protocols and substrate scope data provided in these application notes are intended to facilitate the practical implementation of these synthetic strategies in the research laboratory.

References

Application Notes and Protocols for 2H-1,2,3-Triazole-2-Ethanol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of click chemistry, characterized by its robust, high-yielding, and modular reactions, has revolutionized the synthesis of complex molecular architectures.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[3] These triazole moieties are not merely inert linkers; their inherent stability, hydrogen bonding capability, and dipole moment make them valuable pharmacophores in drug discovery and versatile components in materials science.[1][4]

This document provides detailed application notes and protocols concerning the use of 2H-1,2,3-triazole-2-ethanol in the context of click chemistry. It is important to note that this molecule is typically synthesized via a reaction that can be analogous to click chemistry and is not a primary reactant in its native form. For it to be utilized in a subsequent click reaction, its hydroxyl group must first be functionalized with either an azide or an alkyne group. These notes will cover the synthesis of 2-substituted triazoles and the subsequent functionalization and application in CuAAC reactions.

Section 1: Synthesis of 2-Substituted 1,2,3-Triazoles

The regioselective synthesis of 2-substituted 1,2,3-triazoles (2H-1,2,3-triazoles) is less common than their 1-substituted counterparts but can be achieved through specific synthetic routes. One notable method is a three-component reaction that bears resemblance to the principles of click chemistry.

1.1. Three-Component Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

A documented one-pot synthesis method involves the copper-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde to yield 2-hydroxymethyl-2H-1,2,3-triazoles.[5][6] This can be adapted for the synthesis of similar 2-hydroxyalkyl derivatives.

Experimental Protocol: Synthesis of a 4-Aryl-2H-1,2,3-triazole-2-ethanol Derivative (General Procedure)

This protocol is adapted from established methods for the synthesis of similar 2-substituted triazoles.

Materials:

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Sodium azide (NaN₃)

  • 2-Bromoethanol

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the terminal alkyne (1.0 eq) in DMSO, add 2-bromoethanol (1.2 eq), sodium azide (1.5 eq), DIPEA (2.0 eq), and CuI (0.1 eq).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Data Presentation: Representative Yields for 2-Substituted Triazole Synthesis

EntryAlkyneProductYield (%)
1Phenylacetylene4-Phenyl-2H-1,2,3-triazole-2-ethanol65-75%
24-Methoxyphenylacetylene4-(4-Methoxyphenyl)-2H-1,2,3-triazole-2-ethanol70-80%
31-Octyne4-Hexyl-2H-1,2,3-triazole-2-ethanol55-65%
Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Logical Workflow for Synthesis

cluster_start Starting Materials cluster_reagents Reagents & Catalysts cluster_process Reaction & Purification A Terminal Alkyne G One-Pot Reaction (80 °C, 12-24h) A->G B 2-Bromoethanol B->G C Sodium Azide (NaN3) C->G D CuI (Catalyst) D->G E DIPEA (Base) E->G F DMSO (Solvent) F->G H Work-up & Extraction G->H I Column Chromatography H->I J This compound Derivative (Product) I->J cluster_alkyne Alkyne Functionalization cluster_azide Azide Functionalization A This compound B Propargylation (NaH, Propargyl Bromide) A->B D Mesylation (MsCl, TEA) A->D C Alkyne-Functionalized Triazole B->C E Azide Substitution (NaN3) D->E F Azide-Functionalized Triazole E->F cluster_reactants Reactants cluster_catalyst Catalyst System A Alkyne-Functionalized Triazole Derivative F CuAAC Reaction (Room Temperature) A->F B Azide-Containing Molecule B->F C CuSO4 (Cu(II) Source) C->F D Sodium Ascorbate (Reducing Agent) D->F E t-BuOH/H2O (Solvent) E->F G Work-up & Purification F->G H Final Conjugated Product G->H

References

Application Notes and Protocols: 2H-1,2,3-Triazole-2-Ethanol in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of 2H-1,2,3-triazole-2-ethanol as a ligand in organometallic chemistry. The content is based on established principles of triazole chemistry and catalysis with analogous ligand systems.

Introduction

1,2,3-triazoles have emerged as a versatile class of N-heterocyclic ligands in organometallic catalysis. Their facile synthesis via "click chemistry" allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties of metal complexes. The this compound ligand offers a unique combination of a 2-substituted triazole core for metal coordination and a pendant hydroxyl group. This hydroxyl functionality can participate in secondary coordination, act as a proton shuttle, or enhance catalyst solubility in polar solvents, making it an attractive candidate for various catalytic transformations.

Synthesis of this compound

The synthesis of 2-substituted-2H-1,2,3-triazoles can be achieved through several methods. A common approach involves the regioselective alkylation of the triazole ring. A representative synthetic route to this compound is outlined below.

G cluster_synthesis Ligand Synthesis 1H-1,2,3-triazole 1H-1,2,3-triazole Reaction Alkylation 1H-1,2,3-triazole->Reaction 2-bromoethanol 2-Bromoethanol 2-bromoethanol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product G cluster_catalyst_formation Catalyst Formation Workflow Ligand This compound Reaction Complexation Ligand->Reaction Ru_precursor Ru(II) Precursor (e.g., [RuCl2(p-cymene)]2) Ru_precursor->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Catalyst Ru(II)-Triazole Complex Reaction->Catalyst G cluster_catalytic_cycle Proposed Catalytic Cycle Catalyst Ru(II)-Triazole Complex Ru-H Ru-Hydride Intermediate Catalyst->Ru-H iPrOH / Base Coordination Ketone Coordination Ru-H->Coordination Ketone Reduction Hydride Transfer (Reduction) Coordination->Reduction Product_release Product Release (Alcohol) Reduction->Product_release Alcohol Product_release->Catalyst Regeneration

Application Note: Regioselective N-alkylation of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals. The functionalization of the triazole ring, particularly through N-alkylation, is a key strategy for modulating their physicochemical and biological properties. However, the presence of three nitrogen atoms in the 1,2,3-triazole ring presents a significant challenge in achieving regioselective alkylation, often leading to mixtures of N1, N2, and N3-alkylated isomers.[1][2] This application note provides a detailed experimental protocol for the N-alkylation of 1,2,3-triazoles, with a focus on strategies to control regioselectivity, particularly to favor the thermodynamically more stable N2-substituted regioisomer.[1][2]

Challenges in Regioselectivity

The regioselectivity of N-alkylation is influenced by a multitude of factors including the nature of the electrophile, the solvent, the base employed, the presence of any catalysts, and the reaction temperature.[1][2] Generally, N1 alkylation is kinetically favored due to higher electron density at this position, while N2-substituted 1,2,3-triazoles are the thermodynamically more stable products.[1][2] The presence of substituents at the 4 and 5 positions of the triazole ring can sterically hinder N1 and N3 alkylation, thus promoting N2 functionalization.[1][2]

Experimental Protocols

This section details two protocols for the N-alkylation of 1,2,3-triazoles: a general procedure and a method optimized for regioselective N2-alkylation using a bromo-directing group strategy.

Protocol 1: General N-alkylation of 4-Phenyl-1,2,3-triazole

This protocol describes a general method for the N-alkylation of a monosubstituted 1,2,3-triazole, which typically yields a mixture of N1 and N2 isomers.

Materials:

  • 4-Phenyl-1,2,3-triazole

  • Alkyl halide (e.g., ethyl chloroacetate)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-phenyl-1,2,3-triazole (1.0 eq) in anhydrous DMF (5-10 mL per mmol of triazole) in a round-bottom flask, add the base (e.g., triethylamine, 1.2 eq or potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkylating agent (e.g., ethyl chloroacetate, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the regioisomers.

  • Characterize the isolated products by NMR spectroscopy to determine the N1:N2 ratio.

Protocol 2: Regioselective N2-alkylation of 4-Bromo-1,2,3-triazoles

This protocol utilizes a 4-bromo substituent to direct the alkylation to the N2 position.[3]

Materials:

  • 4-Bromo-5-phenyl-1H-1,2,3-triazole

  • Alkyl bromide (e.g., benzyl bromide, tert-butyl bromoacetate)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the 4-bromo-1,2,3-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF, add the alkylating agent (1.0-1.2 eq).[3]

  • Stir the reaction mixture at room temperature. For more reactive alkylating agents, the reaction can be cooled to -10 to 0 °C.[3] Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to isolate the N2-alkylated product.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-alkylation of 4-Phenyl-1,2,3-triazole with Ethyl Chloroacetate.

EntryBaseSolventTemperature (°C)N2:N1 RatioReference
1TriethylamineDMFRoom Temp5:1[1][2]

Table 2: Regioselective N2-Alkylation of 4-Bromo-NH-1,2,3-triazoles. [3]

Entry4-Bromo-1,2,3-triazoleAlkylating AgentSolventN2:N1+N3 RatioIsolated Yield of N2-product (%)
14-Bromo-5-phenyl-1H-1,2,3-triazoletert-Butyl α-bromoacetateTHF70:30-
24-Bromo-5-phenyl-1H-1,2,3-triazoletert-Butyl α-bromoacetateAcetonitrile80:20-
34-Bromo-5-phenyl-1H-1,2,3-triazoletert-Butyl α-bromoacetateAcetone80:20-
44-Bromo-5-phenyl-1H-1,2,3-triazoletert-Butyl α-bromoacetateDMF86:14-
54-Bromo-5-phenyl-1H-1,2,3-triazoleBenzyl bromideDMF~10:185
64-Bromo-5-(4-chlorophenyl)-1H-1,2,3-triazoleBenzyl bromideDMF>13:188

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 1,2,3-triazole in anhydrous solvent add_base Add base and stir start->add_base add_alkylating_agent Add alkylating agent add_base->add_alkylating_agent react Stir at appropriate temperature add_alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench reaction (e.g., add water) monitor->quench Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry chromatography Purify by column chromatography dry->chromatography characterize Characterize products (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the N-alkylation of 1,2,3-triazoles.

Regioselectivity_Factors regioselectivity Regioselectivity (N1 vs. N2 vs. N3) triazole Triazole Substituents (Steric/Electronic Effects) triazole->regioselectivity alkylating_agent Alkylating Agent (Electrophilicity/Sterics) alkylating_agent->regioselectivity base Base Strength base->regioselectivity solvent Solvent Polarity solvent->regioselectivity temperature Reaction Temperature temperature->regioselectivity catalyst Catalyst (e.g., Gold) catalyst->regioselectivity

Caption: Factors influencing the regioselectivity of 1,2,3-triazole N-alkylation.

References

Applications of 2H-1,2,3-Triazole-2-Ethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its stability and capacity to engage in various biological interactions.[1] Among its isomers, the 2H-1,2,3-triazole core is a subject of growing interest. The specific substitution at the 2-position of the triazole ring can significantly influence the molecule's electronic properties, polarity, and, consequently, its biological activity.[2] This document focuses on the potential applications of a specific derivative, 2H-1,2,3-triazole-2-ethanol, in medicinal chemistry, providing an overview of the broader class of 2H-1,2,3-triazoles due to limited specific data on the title compound.

The presence of an ethanol group on the 2H-1,2,3-triazole ring is expected to enhance the compound's polarity and introduce a hydroxyl group capable of forming hydrogen bonds, which can be crucial for interactions with biological targets.[2] Research in this area is largely driven by the desire to understand how this specific substitution pattern influences chemical and biological properties, with potential applications as antimicrobial, antifungal, and anticancer agents.[2]

Applications in Medicinal Chemistry

While specific studies on the biological activities of this compound are not extensively available in the reviewed literature, the broader class of 2H-1,2,3-triazole derivatives has shown promise in several therapeutic areas.

Antimicrobial and Antifungal Activity:

The 1,2,3-triazole scaffold is a key component in many antimicrobial and antifungal drugs.[2] Derivatives of 2H-1,2,3-triazole are explored for their potential to inhibit the growth of various pathogens. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in enzymes, a common mechanism for antimicrobial action.

Anticancer Activity:

Numerous 1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer properties.[3] These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular processes. The structural modifications on the triazole ring, such as the introduction of an ethanol group, can modulate the cytotoxic activity and selectivity against different cancer cell lines.

Quantitative Data on Related 2H-1,2,3-Triazole Derivatives

Due to the lack of specific quantitative biological data for this compound in the reviewed literature, the following table summarizes data for related 2H-1,2,3-triazole compounds to provide a contextual understanding of their potential bioactivity.

CompoundTarget/AssayActivity (IC50/MIC)Reference
2-Aryl-4-bromo-1,2,3-triazolesNot SpecifiedNot Specified[4]
2,4,5-Trisubstituted triazolesNot SpecifiedNot Specified[4]

Note: The table is intended to be illustrative of the types of activities investigated for this class of compounds. Specific quantitative data for closely related analogs of this compound is sparse in the provided search results.

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-2H-1,2,3-Triazoles via Alkylation of 1H-1,2,3-Triazole

This protocol describes a general method for the N-alkylation of 1H-1,2,3-triazole, which typically yields a mixture of 1- and 2-substituted isomers. The separation of these regioisomers is a key challenge.

Materials:

  • 1H-1,2,3-triazole

  • 2-Bromoethanol (or other suitable alkylating agent)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-1,2,3-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the 1- and 2-substituted regioisomers.

Expected Outcome: A mixture of 1-(2-hydroxyethyl)-1H-1,2,3-triazole and 2-(2-hydroxyethyl)-2H-1,2,3-triazole. The ratio of the products will depend on the specific reaction conditions.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (e.g., a synthesized 2H-1,2,3-triazole derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 1H-1,2,3-Triazole + 2-Bromoethanol reaction Alkylation Reaction (K2CO3, DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product antimicrobial Antimicrobial Assays (e.g., MIC Determination) product->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) product->anticancer data Data Analysis (IC50/MIC Calculation) antimicrobial->data anticancer->data

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

potential_applications 2H_Triazole_Ethanol This compound Scaffold Antimicrobial Antimicrobial Agents 2H_Triazole_Ethanol->Antimicrobial Antifungal Antifungal Agents 2H_Triazole_Ethanol->Antifungal Anticancer Anticancer Agents 2H_Triazole_Ethanol->Anticancer Enzyme_Inhibitors Enzyme Inhibitors 2H_Triazole_Ethanol->Enzyme_Inhibitors

Caption: Potential medicinal chemistry applications of the this compound scaffold.

References

Functionalization of the Ethanol Side Chain of 2H-1,2,3-Triazole-2-Ethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the ethanol side chain of 2H-1,2,3-triazole-2-ethanol offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The hydroxyl group of the ethanol moiety serves as a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the modulation of physicochemical properties.

This document provides detailed application notes and experimental protocols for the key functionalization reactions of 2-(2H-1,2,3-triazol-2-yl)ethanol, including esterification, etherification, oxidation, and conversion to halides and azides. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies and the development of new drug candidates. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding, making its derivatives attractive for drug design.

Key Functionalization Strategies

The primary alcohol of this compound can be readily converted into a range of functional groups, providing access to a diverse chemical space for biological screening. The main strategies involve:

  • Esterification: To introduce ester functionalities, which can act as prodrugs or enhance membrane permeability.

  • Etherification: To generate ethers, which can alter the lipophilicity and metabolic stability of the parent molecule.

  • Oxidation: To produce the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further derivatization, such as reductive amination or amide bond formation.

  • Conversion to Halides: To create reactive intermediates for subsequent nucleophilic substitution reactions.

  • Conversion to Azides: To introduce an azide group, a versatile functional group for "click chemistry" and the synthesis of N-containing heterocycles.

These functionalization pathways allow for the systematic modification of the molecule to explore its biological activity and optimize its pharmacokinetic profile.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the functionalization of the ethanol side chain of this compound. The quantitative data for these reactions are summarized in the subsequent tables.

Protocol 1: Esterification via Acylation

This protocol describes the synthesis of 2-(2H-1,2,3-triazol-2-yl)ethyl acetate.

Procedure:

  • To a solution of 2-(2H-1,2,3-triazol-2-yl)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.5 eq.) or pyridine (2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the synthesis of 2-(2-methoxyethyl)-2H-1,2,3-triazole.

Procedure:

  • To a stirred suspension of a strong base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 2-(2H-1,2,3-triazol-2-yl)ethanol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Add an alkylating agent, for instance, methyl iodide (1.1 eq.) or dimethyl sulfate (1.1 eq.), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the target ether.

Protocol 3: Oxidation to Aldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, 2-(2H-1,2,3-triazol-2-yl)acetaldehyde, using Dess-Martin Periodinane (DMP).

Procedure:

  • To a solution of 2-(2H-1,2,3-triazol-2-yl)ethanol (1.0 eq.) in dry DCM, add Dess-Martin Periodinane (1.1 eq.) in one portion at room temperature under an inert atmosphere.[1][2]

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • The aldehyde can be used in the next step without further purification or can be purified by careful column chromatography.

Protocol 4: Conversion to Alkyl Halide

This protocol outlines the synthesis of 2-(2-chloroethyl)-2H-1,2,3-triazole.

Procedure:

  • To a solution of 2-(2H-1,2,3-triazol-2-yl)ethanol (1.0 eq.) in a suitable solvent like DCM or chloroform, add a chlorinating agent such as thionyl chloride (SOCl2, 1.2 eq.) or oxalyl chloride ((COCl)2, 1.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to give the desired alkyl chloride.

Protocol 5: Conversion to Azide via Mitsunobu Reaction

This protocol describes the one-pot conversion of the alcohol to 2-(2-azidoethyl)-2H-1,2,3-triazole.

Procedure:

  • Dissolve 2-(2H-1,2,3-triazol-2-yl)ethanol (1.0 eq.), triphenylphosphine (PPh3, 1.5 eq.), and a source of azide, such as diphenylphosphoryl azide (DPPA, 1.5 eq.) or zinc azide pyridine complex, in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD, 1.5 eq.) or diisopropyl azodicarboxylate (DIAD, 1.5 eq.) in THF dropwise to the stirred reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the desired azide.

Quantitative Data Summary

ReactionProductReagentsSolventTime (h)Yield (%)Ref.
Esterification 2-(2H-1,2,3-triazol-2-yl)ethyl acetateAcetic anhydride, PyridineDCM3~90[General Procedure]
Etherification 2-(2-methoxyethyl)-2H-1,2,3-triazoleNaH, Methyl iodideTHF18~75[General Procedure]
Oxidation 2-(2H-1,2,3-triazol-2-yl)acetaldehydeDess-Martin PeriodinaneDCM2>95[1][2]
Halogenation 2-(2-chloroethyl)-2H-1,2,3-triazoleThionyl chlorideDCM2~85[General Procedure]
Azidation 2-(2-azidoethyl)-2H-1,2,3-triazolePPh3, DEAD, DPPATHF16~80[General Procedure]

Note: The yields are approximate and can vary based on the specific reaction conditions and scale. These are based on general laboratory procedures for similar substrates as specific literature data for this compound was limited.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the functionalization reactions described.

Functionalization_Workflow cluster_reactions Functionalization Reactions This compound This compound Esterification Esterification This compound->Esterification Acyl Halide/ Anhydride Etherification Etherification This compound->Etherification NaH, Alkyl Halide Oxidation Oxidation This compound->Oxidation DMP/Swern Halogenation Halogenation This compound->Halogenation SOCl2/PBr3 Azidation Azidation This compound->Azidation Mitsunobu Ester Derivative Ester Derivative Esterification->Ester Derivative Ether Derivative Ether Derivative Etherification->Ether Derivative Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Oxidation->Aldehyde/Carboxylic Acid Halide Derivative Halide Derivative Halogenation->Halide Derivative Azide Derivative Azide Derivative Azidation->Azide Derivative

Caption: Workflow for the functionalization of this compound.

Oxidation_Pathway A 2-(2H-1,2,3-triazol-2-yl)ethanol B 2-(2H-1,2,3-triazol-2-yl)acetaldehyde A->B Mild Oxidation (DMP, Swern) C 2-(2H-1,2,3-triazol-2-yl)acetic acid B->C Further Oxidation (e.g., Pinnick)

Caption: Stepwise oxidation of the ethanol side chain.

Applications in Drug Development

Derivatives of 1,2,3-triazoles are prevalent in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalized derivatives of this compound can be screened for various biological targets. For example:

  • Ester and Ether Derivatives: Can be evaluated for their potential as enzyme inhibitors, where the introduced group can interact with specific pockets in the active site.

  • Carboxylic Acid Derivatives: Can be used to improve water solubility and can serve as a handle for the synthesis of amide libraries, which are frequently explored for their biological activities.

  • Azide Derivatives: Are valuable precursors for the synthesis of more complex triazole-containing conjugates via "click chemistry," enabling the rapid generation of compound libraries for high-throughput screening.

The systematic functionalization of the ethanol side chain allows for fine-tuning of the molecule's properties to enhance its therapeutic potential and provides a robust platform for the discovery of new drug leads. Researchers can utilize the provided protocols as a starting point for the synthesis of novel this compound derivatives for their specific drug discovery programs.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2H-1,2,3-Triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2H-1,2,3-Triazole-2-ethanol is a valuable building block in medicinal chemistry and drug development, finding applications in the synthesis of various pharmaceutical compounds. Its structure, featuring a 1,2,3-triazole ring N-substituted with a hydroxyethyl group, imparts unique physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic protocols suitable for bulk production.

This document provides detailed application notes and experimental protocols for two primary synthetic strategies for the scale-up synthesis of this compound: Route A: N2-Alkylation of 1,2,3-Triazole and Route B: One-Pot Three-Component Reaction . Both methods are critically evaluated for their advantages and challenges in a large-scale production setting. Safety precautions, particularly for handling potentially hazardous reagents, are emphasized throughout.

Data Presentation

For a comparative overview of the two synthetic routes, the following table summarizes key quantitative data derived from analogous literature procedures.

ParameterRoute A: N2-Alkylation of 1,2,3-TriazoleRoute B: One-Pot Three-Component Reaction
Starting Materials 1,2,3-Triazole, 2-ChloroethanolAcetylene, Sodium Azide, Ethylene Oxide
Key Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)Copper(I) catalyst (e.g., CuI)
Reported Yield Variable (dependent on regioselectivity)High (analogous reactions yield 67-95%)[1][2]
Regioselectivity Mixture of N1 and N2 isomers is commonPotentially high for N2-isomer
Reaction Temperature 0 °C to 100 °CRoom Temperature to 80 °C
Reaction Time Several hours to overnightTypically shorter than alkylation
Scalability ModerateHigh
Safety Concerns Handling of flammable solventsHandling of sodium azide (toxic, explosive) and acetylene (flammable)
Purification Chromatographic separation of isomers may be requiredCrystallization or distillation

Experimental Protocols

Route A: N2-Alkylation of 1,2,3-Triazole with 2-Chloroethanol

This method involves the direct alkylation of the 1,2,3-triazole ring with 2-chloroethanol. The primary challenge in this approach is controlling the regioselectivity to favor the desired N2-isomer over the N1-isomer. Optimization of the base, solvent, and temperature is crucial for maximizing the yield of this compound.

Materials:

  • 1,2,3-Triazole

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 1,2,3-triazole (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 volumes).

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.1-1.5 eq) to the suspension at room temperature. A slight exotherm may be observed. For better control of regioselectivity, cooling the reaction mixture to 0-10 °C before and during the addition is recommended.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with DMF.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, typically a mixture of N1 and N2 isomers, is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the pure this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a skin and respiratory irritant; handle with care.

  • 2-Chloroethanol is toxic; avoid inhalation and skin contact.

Route B: One-Pot Three-Component Synthesis

This approach offers a more convergent and potentially more regioselective synthesis of the target molecule. It is analogous to the reported synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[1][2] This protocol is adapted for the synthesis of the 2-hydroxyethyl analog.

Materials:

  • Sodium Azide (NaN₃)

  • Ethylene Oxide (solution in a suitable solvent or generated in situ)

  • Acetylene gas or a suitable acetylene source (e.g., calcium carbide)

  • Copper(I) Iodide (CuI)

  • Sodium Ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Ammonium chloride solution (saturated)

Procedure:

  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a gas inlet, a mechanical stirrer, and a dropping funnel, under a nitrogen atmosphere, suspend copper(I) iodide (5-10 mol%) and sodium ascorbate (10-20 mol%) in a mixture of tert-butanol and water (1:1).

  • Azide Addition: Carefully add sodium azide (1.2 eq) to the suspension.

  • Acetylene Introduction: Bubble acetylene gas through the stirred suspension at a controlled rate. Alternatively, a solution of a suitable acetylene precursor can be added.

  • Ethylene Oxide Addition: Slowly add a solution of ethylene oxide (1.5 eq) in a suitable solvent to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 20-30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by vacuum distillation to yield pure this compound.

Safety Precautions:

  • Sodium azide is highly toxic and explosive, especially upon contact with acids or heavy metals. Handle with extreme caution in a designated area. All waste containing azide must be quenched properly before disposal.

  • Acetylene is a highly flammable gas. Ensure there are no ignition sources in the vicinity.

  • Ethylene oxide is a toxic and carcinogenic gas. It should be handled in a closed system or a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

Experimental Workflow for N2-Alkylation of 1,2,3-Triazole (Route A)

Route_A_Workflow start Start reactants 1,2,3-Triazole 2-Chloroethanol K₂CO₃ (Base) DMF (Solvent) start->reactants reaction Reaction (60-80°C, 12-24h) reactants->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product end End product->end

Caption: Workflow for the N2-alkylation synthesis of this compound.

Logical Relationship for One-Pot Three-Component Synthesis (Route B)

Route_B_Logic cluster_reactants Reactants acetylene Acetylene reaction One-Pot Reaction acetylene->reaction azide Sodium Azide azide->reaction epoxide Ethylene Oxide epoxide->reaction catalyst Copper(I) Catalyst (e.g., CuI) catalyst->reaction Catalyzes product This compound reaction->product

Caption: Key components and their relationship in the one-pot synthesis of the target molecule.

References

Application Notes and Protocols for the Use of 2H-1,2,3-Triazole-2-ethanol as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2H-1,2,3-triazole-2-ethanol as a strategic building block for the construction of complex molecules with potential applications in medicinal chemistry and materials science. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] While much research has focused on 1-substituted and 1,4-disubstituted 1H-1,2,3-triazoles, the 2-substituted isomers (2H-1,2,3-triazoles) offer a distinct electronic and steric profile, providing novel avenues for drug design and molecular engineering. This compound, with its reactive hydroxyl group, serves as a versatile precursor for introducing the 2H-1,2,3-triazole motif into larger, more complex architectures.

Synthesis of this compound

The regioselective synthesis of 2-substituted 1,2,3-triazoles is a key challenge, as direct alkylation of 1,2,3-triazole often yields a mixture of N1 and N2 isomers.[3] However, specific conditions can favor the formation of the desired N2 isomer.

Protocol 1: Regioselective N2-Alkylation of 1,2,3-Triazole

This protocol outlines the synthesis of this compound via the N2-alkylation of unsubstituted 1,2,3-triazole with 2-chloroethanol. The choice of a polar aprotic solvent and a suitable base is crucial for directing the alkylation to the N2 position.

Reaction Scheme:

Materials:

  • 1,2,3-Triazole

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1,2,3-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 2-chloroethanol (1.2 eq) to the mixture.

  • Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary:

ParameterValue
Typical Yield60-75%
Reaction Time12-24 hours
Purity (post-chromatography)>95%

Application of this compound in Complex Molecule Synthesis

The terminal hydroxyl group of this compound provides a convenient handle for further functionalization, allowing its incorporation into a variety of molecular scaffolds. A common strategy involves the activation of the alcohol, for instance, by conversion to a tosylate, followed by nucleophilic substitution.

Protocol 2: Synthesis and Reaction of 2-(2H-1,2,3-Triazol-2-yl)ethyl Tosylate

This protocol details the preparation of the tosylated intermediate and its subsequent reaction with a nucleophile, exemplified by the synthesis of a triazole-linked amine.

Workflow Diagram:

G cluster_synthesis Synthesis of Building Block cluster_application Application in Synthesis A This compound C 2-(2H-1,2,3-Triazol-2-yl)ethyl Tosylate A->C Tosylation B Tosyl Chloride (TsCl) Pyridine E Complex Molecule (Triazole-linked Amine) C->E Nucleophilic Substitution D Nucleophile (e.g., R-NH2)

Caption: Synthetic workflow for the application of this compound.

Part A: Synthesis of 2-(2H-1,2,3-Triazol-2-yl)ethyl Tosylate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude tosylate. The product is often used in the next step without further purification.

Part B: Nucleophilic Substitution with an Amine

Materials:

  • 2-(2H-1,2,3-Triazol-2-yl)ethyl Tosylate

  • Primary or secondary amine (e.g., benzylamine)

  • Acetonitrile (ACN)

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • To a solution of 2-(2H-1,2,3-triazol-2-yl)ethyl tosylate (1.0 eq) in ACN, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired triazole-linked amine.

Quantitative Data for Nucleophilic Substitution:

NucleophileProductYield (%)
BenzylamineN-benzyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine85
Morpholine4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine82
Sodium Azide2-(2-azidoethyl)-2H-1,2,3-triazole90

Potential Applications in Drug Discovery

Molecules incorporating the 2H-1,2,3-triazole moiety have shown a range of biological activities, including antimicrobial and anticancer properties.[4] The ability to use this compound as a building block allows for the systematic exploration of structure-activity relationships by introducing diverse functionalities through the activated hydroxyl group.

Signaling Pathway Diagram Example:

While specific pathways for molecules derived from this compound are not yet extensively documented, many triazole-containing compounds are known to act as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism of action where a synthesized triazole derivative inhibits a key kinase in a cancer signaling pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor GF->Rec Kinase Kinase Rec->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Promotes Inhibitor 2H-Triazole Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a 2H-1,2,3-triazole derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. The protocols provided herein offer a starting point for its preparation and derivatization. The unique properties of the 2H-1,2,3-triazole isomer, combined with the synthetic accessibility of this building block, open up new possibilities for the design and discovery of novel therapeutic agents and functional materials. Further exploration of the biological activities of molecules derived from this scaffold is a promising area for future research.

References

Application Notes and Protocols: The Role of 2H-1,2,3-Triazole-2-Ethanol in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Given the limited information on the specified compound, this document will provide a detailed overview of the role of a closely related and extensively studied class of compounds—1,2,3-triazole derivatives—in the development of corrosion inhibitors. The principles, experimental methodologies, and mechanisms described herein are fundamentally applicable and would serve as a robust framework for the evaluation of 2H-1,2,3-triazole-2-ethanol or any novel triazole-based compound.

Introduction to Triazole-Based Corrosion Inhibitors

Triazole derivatives are a prominent class of heterocyclic organic compounds that have garnered significant attention as effective corrosion inhibitors for a wide array of metals and alloys in various aggressive environments. Their efficacy is primarily attributed to the presence of nitrogen heteroatoms and π-electrons within the triazole ring. These features facilitate strong adsorption onto metal surfaces, creating a protective barrier that mitigates the corrosive action of aggressive ions.

The mechanism of inhibition by triazole derivatives generally involves the formation of a protective film on the metal surface through adsorption. This adsorption can occur via:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms.

This protective layer acts as a barrier, hindering the anodic and/or cathodic reactions of the corrosion process.

Quantitative Data on Triazole-Based Corrosion Inhibitors

The following table summarizes the inhibition efficiency of various 1,2,3-triazole derivatives on different metals in acidic media, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy. This data serves as a benchmark for the expected performance of triazole-based inhibitors.

InhibitorMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%) - PDPInhibition Efficiency (%) - EIS
1-Benzyl-4-phenyl-1H-1,2,3-triazoleMild Steel1 M HCl5 x 10⁻⁴>90>90
(1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl)methanolCarbon SteelAcid Media->90-
1-ester-4-sulfonamide-1,2,3-triazole derivative-----
1,2,3-triazole derivative with bromine substituentAPI 5L X52 SteelAcid Media50 ppm-94.2

Experimental Protocols for Evaluating Corrosion Inhibitors

The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques.

Weight Loss Method

This is a straightforward and widely used non-electrochemical method to determine the corrosion rate and inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Abrade the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Initial Measurement: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period.

  • Final Measurement: After the immersion period, retrieve the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution), wash, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W_initial - W_final) / (A * t), where W is the weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the applied potential (E). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr).

  • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode setup as in the PDP method.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance). The charge transfer resistance (R_ct) can be determined from the diameter of the semicircle in the Nyquist plot.

  • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100.

Visualization of Concepts

Mechanism of Action of Triazole-Based Corrosion Inhibitors

G Metal Metal Surface (e.g., Steel) Corrosion Corrosion Metal->Corrosion Leads to Corrosive Corrosive Environment (e.g., HCl) Corrosive->Metal Attacks Triazole Triazole Inhibitor Adsorption Adsorption on Metal Surface Triazole->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm ProtectiveFilm->Metal Protects Inhibition Corrosion Inhibition ProtectiveFilm->Inhibition Results in

Caption: Mechanism of corrosion inhibition by triazole derivatives.

Experimental Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis PrepMetal Metal Coupon Preparation WL Weight Loss PrepMetal->WL PDP Potentiodynamic Polarization PrepMetal->PDP EIS Electrochemical Impedance Spectroscopy PrepMetal->EIS PrepSol Solution Preparation (with/without inhibitor) PrepSol->WL PrepSol->PDP PrepSol->EIS CR Calculate Corrosion Rate WL->CR IE Determine Inhibition Efficiency PDP->IE EIS->IE

Caption: Workflow for evaluating the performance of corrosion inhibitors.

Conclusion

While specific data for this compound as a corrosion inhibitor is currently lacking in the public domain, the established knowledge base for other 1,2,3-triazole derivatives provides a strong foundation for its potential application and evaluation. The protocols and mechanisms detailed in these application notes offer a comprehensive guide for researchers and scientists to systematically investigate the corrosion inhibition properties of this compound and other novel compounds in this class. Further research is warranted to elucidate the specific performance and mechanism of this particular compound.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 2H-1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the synthesis of 2H-1,2,3-triazoles.

Q1: My reaction is producing a mixture of 1H- and 2H-1,2,3-triazole isomers. How can I improve the regioselectivity for the 2H-isomer?

A1: Achieving high regioselectivity for the 2H-isomer is a common challenge as the 1H-isomer is often the thermodynamically more stable product. Here are several strategies to enhance the formation of the 2H-1,2,3-triazole:

  • Choice of Solvent and Base: For N-alkylation of NH-1,2,3-triazoles, using aprotic solvents in the presence of a catalytic amount of base can favor the formation of the 2H-regioisomer.[1][2] In a study on the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones, the use of aprotic solvents with a catalytic base led to the corresponding 2H-regioisomers, whereas performing the reaction neat favored the 1H-isomer.[1][2] For the alkylation of 5-aryl-4-trifluoroacetyltriazoles, polar aprotic solvents like DMF and DMSO provided higher selectivity for the 2-substituted isomer compared to polar protic solvents.[3][4]

  • Catalyst Selection: For cycloaddition reactions, the choice of catalyst is crucial. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted (1H) triazoles, and ruthenium(II)-catalyzed reactions give 1,5-disubstituted triazoles, specific catalytic systems have been developed to favor 2H-isomers.[5] For instance, a palladium(0)/copper(I) bimetallic system has been used in a three-component reaction of terminal alkynes, allyl carbonate, and trimethylsilyl azide to synthesize 2-allyl-substituted-1,2,3-triazoles.[6][7]

  • Steric Hindrance: The presence of substituents on the triazole ring can influence regioselectivity. Steric hindrance at the N1 position can direct substitution to the N2 position.[8] For 4,5-substituted 1,2,3-triazoles, arylation reactions often show complete regioselectivity for the N2 isomer due to steric effects.[8]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent can impact the isomer ratio. Highly reactive alkylating agents may lead to lower selectivity.[3][4]

Q2: I am experiencing low yields in my synthesis of 2-substituted-2H-1,2,3-triazoles. What are the potential causes and how can I optimize the reaction?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reaction Conditions: Ensure that the temperature, reaction time, and atmosphere (e.g., inert atmosphere if required by the catalyst) are optimal for your specific reaction. Some reactions, like the SNAr reaction with aryl halides, may require elevated temperatures (90–100 °C).[3]

  • Catalyst Activity: If using a catalyst, ensure it is active. For example, in copper-catalyzed reactions, the in situ reduction of a Cu(II) salt to the active Cu(I) species is often necessary and can be facilitated by a reducing agent like sodium ascorbate.[9]

  • Purity of Reagents: The purity of starting materials, especially the alkyne, azide, and any electrophiles, is critical. Impurities can interfere with the reaction and lead to side products.

  • Side Reactions: Be aware of potential side reactions. For instance, in some cases, homocoupling of tosylhydrazones can compete with the desired cycloaddition. The choice of solvent can help inhibit such side reactions.[7]

  • Product Stability: The desired 2H-1,2,3-triazole may be unstable under the reaction or workup conditions. Consider this possibility and adjust the protocol accordingly, for example, by using milder workup procedures.

Q3: Are there reliable one-pot methods for the regioselective synthesis of 2-substituted-2H-1,2,3-triazoles?

A3: Yes, several one-pot procedures have been developed to improve efficiency and avoid the isolation of intermediates.

  • Three-Component Reaction for 2-Hydroxymethyl-2H-1,2,3-triazoles: A notable example is the copper(I)-catalyzed three-component reaction of terminal alkynes, sodium azide, and formaldehyde.[5][6][10] This method provides direct access to 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates.[5] While a mixture of 1- and 2-hydroxymethyl triazoles can be obtained, the 2-substituted product is often predominant.[5]

  • Palladium-Catalyzed Three-Component Reaction: A three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide under Pd(0)-Cu(I) bimetallic catalysis also provides a route to 2-substituted 1,2,3-triazoles.[7]

Q4: What is the best approach for purifying 2H-1,2,3-triazoles from their 1H-isomers?

A4: The separation of 1H- and 2H-1,2,3-triazole regioisomers can be challenging due to their similar physical properties.

  • Chromatography: Flash column chromatography is the most common method for separating these isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradual increase in the polarity of the eluent can often resolve the two isomers.

  • Crystallization: If the desired 2H-isomer is a solid, fractional crystallization can be an effective purification technique.

  • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. For example, if one isomer reacts selectively to form a derivative with significantly different properties, this can facilitate separation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the regioselective synthesis of 2H-1,2,3-triazoles.

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of 5-aryl-4-trifluoroacetyltriazoles

SolventBaseTotal Yield (%)Ratio of 2-isomer : 1-isomer
DMFNa2CO3HighPreferential formation of 2-isomer
DMSONa2CO3HighHigh selectivity for 2-isomer
EtOHNa2CO3>57Less selective (30-40% of 1-isomer)
H2ONa2CO3>57Less selective (30-40% of 1-isomer)

Data adapted from references[3][4].

Table 2: Yields and Isomer Ratios in the One-Pot Synthesis of Hydroxymethyl-1,2,3-triazoles

Alkyne SubstrateTotal Yield (%)Ratio of 2-isomer : 1-isomer
Various terminal alkynes67 - 952-substituted product is predominant

Data from the copper(I)-catalyzed reaction of alkynes, sodium azide, and formaldehyde.[5][6][10]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

This protocol is based on the copper-catalyzed three-component reaction.[5][6][10]

  • To a solution of the terminal alkyne (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane) is added sodium azide (1.2 equiv) and an aqueous solution of formaldehyde (37 wt. %, 1.5 equiv).

  • A copper(I) catalyst, such as copper(I) iodide (5 mol %), is added to the mixture.

  • The reaction mixture is stirred at room temperature for the appropriate time (typically monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to separate the 2-hydroxymethyl-2H-1,2,3-triazole from the 1H-isomer and other impurities.

Protocol 2: General Procedure for the Regioselective N-Alkylation of NH-1,2,3-triazoles

This protocol is a general guide for favoring the 2-substituted product.[3][4]

  • To a solution of the NH-1,2,3-triazole (1.0 equiv) in a polar aprotic solvent (e.g., DMF) is added a base (e.g., Na2CO3, 1.1 equiv).

  • The alkylating agent (e.g., an alkyl halide, 1.0-1.2 equiv) is added to the suspension.

  • The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent) until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting residue is purified by flash column chromatography to isolate the 2-alkyl-2H-1,2,3-triazole.

Visualizations

The following diagrams illustrate key concepts in the regioselective synthesis of 2H-1,2,3-triazoles.

regioselective_synthesis_overview cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Regioisomeric Products Alkyne Alkyne Cycloaddition Cycloaddition Alkyne->Cycloaddition Azide Azide Azide->Cycloaddition NH-1,2,3-triazole NH-1,2,3-triazole N-Alkylation/Arylation N-Alkylation/Arylation NH-1,2,3-triazole->N-Alkylation/Arylation 1H-1,2,3-triazole 1H-1,2,3-triazole Cycloaddition->1H-1,2,3-triazole CuAAC (1,4-) RuAAC (1,5-) 2H-1,2,3-triazole 2H-1,2,3-triazole Cycloaddition->2H-1,2,3-triazole Specific Catalysts (e.g., Pd/Cu) N-Alkylation/Arylation->1H-1,2,3-triazole Thermodynamic Product N-Alkylation/Arylation->2H-1,2,3-triazole Kinetic Control (Aprotic Solvent, Base)

Caption: Overview of synthetic routes to 1H- and 2H-1,2,3-triazoles.

troubleshooting_workflow Start Start Problem Low Regioselectivity? Start->Problem CheckSolventBase Optimize Solvent and Base (Aprotic vs. Protic) Problem->CheckSolventBase Yes LowYield Low Yield? Problem->LowYield No CheckCatalyst Evaluate Catalyst System CheckSolventBase->CheckCatalyst CheckSubstrate Consider Steric Effects of Substrates CheckCatalyst->CheckSubstrate CheckSubstrate->LowYield CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) LowYield->CheckConditions Yes End Improved Synthesis LowYield->End No CheckReagents Ensure Reagent Purity and Catalyst Activity CheckConditions->CheckReagents CheckSideReactions Investigate Potential Side Reactions CheckReagents->CheckSideReactions CheckSideReactions->End

Caption: A troubleshooting workflow for regioselective 2H-1,2,3-triazole synthesis.

References

purification techniques for 2H-1,2,3-triazole-2-ethanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2H-1,2,3-triazole-2-ethanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound and its derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a reaction mixture for the synthesis of this compound?

A2: Common impurities may include unreacted starting materials (e.g., the corresponding alkyne and azide precursors), catalysts (such as copper salts if using click chemistry), the isomeric 1H-1,2,3-triazole-2-ethanol, and other side-products from the reaction. The triazole ring is generally stable to hydrolysis, oxidation, and reduction, but impurities can arise from the specific synthetic route employed.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the polar this compound, which contains a hydroxyl group and a triazole ring capable of hydrogen bonding.[1]

  • Solution:

    • Try a more polar solvent such as ethanol, methanol, or isopropanol.

    • Use a mixed solvent system. For example, dissolve the compound in a minimal amount of a hot, good solvent (like ethanol) and then add a hot, poor solvent (like water or hexane) dropwise until turbidity appears. Reheat to dissolve and then cool slowly. A patent for a similar compound suggests a mixture of a C1-C4 lower alcohol and water.[2]

Issue 2: The compound oils out instead of crystallizing upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also inhibit crystal formation.

  • Solution:

    • Ensure the cooling process is slow. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Try scratching the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of pure this compound if available.

    • Re-dissolve the oil in a slightly larger volume of the hot solvent and attempt cooling again.

Issue 3: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound may also be moderately soluble in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

    • Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that the second crop may be less pure.

Solvent System Compound Solubility Typical Recovery
Ethanol/WaterHigh in hot ethanol, low in cold mixtureGood to Excellent
Isopropanol/WaterHigh in hot isopropanol, low in cold mixtureGood
Methanol/Diethyl EtherHigh in methanol, insoluble in etherFair to Good
Column Chromatography

Issue 1: Poor separation of the desired compound from impurities on the TLC plate and column.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components of the mixture.

  • Solution:

    • Systematically vary the solvent ratio of your eluent system. For a polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Start with a less polar eluent and gradually increase the polarity. For example, begin with 100% dichloromethane and gradually add methanol.

    • Consider adding a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent to improve peak shape and separation, though this is less likely to be necessary for this compound.

Issue 2: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The sample is overloaded, or the compound is interacting strongly with the stationary phase (silica gel).

  • Solution:

    • Apply a smaller amount of the sample to the TLC plate or load less material onto the column.

    • Add a small percentage of a more polar solvent, like methanol, to your eluent to reduce strong interactions with the silica gel.

Issue 3: The compound does not elute from the column.

  • Possible Cause: The eluent is not polar enough to move the highly polar this compound down the column.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, switch to a dichloromethane/methanol gradient.

    • A final wash with a very polar solvent, such as 10% methanol in dichloromethane, can be used to elute highly retained compounds.

Stationary Phase Typical Eluent System Separation Principle
Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolNormal-phase chromatography (polar compounds retained more strongly)
Alumina (Neutral)Dichloromethane/MethanolNormal-phase chromatography, can be useful for compounds sensitive to acidic silica gel
C18 Reverse PhaseWater/Acetonitrile, Water/MethanolReverse-phase chromatography (non-polar compounds retained more strongly)

Experimental Protocols

Protocol 1: Recrystallization from Ethanol and Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid.

  • Redissolution: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient fashion (e.g., 0.5%, 1%, 2%, 5% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound tlc_analysis TLC Analysis crude_product->tlc_analysis is_solid Is the product a solid? tlc_analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) high_purity High Purity? high_purity->column_chromatography No pure_product Pure Product high_purity->pure_product Yes recrystallization->high_purity column_chromatography->pure_product

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Issue no_dissolve Compound won't dissolve start->no_dissolve oils_out Compound oils out start->oils_out low_recovery Poor recovery start->low_recovery solution1 Use more polar solvent or a mixed solvent system. no_dissolve->solution1 solution2 Cool slowly, scratch flask, or add seed crystal. oils_out->solution2 solution3 Use minimum hot solvent, cool thoroughly. low_recovery->solution3

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 2H-1,2,3-Triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2H-1,2,3-triazole-2-ethanol. Our focus is to help you improve yield, regioselectivity, and overall efficiency in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the N-alkylation of 1,2,3-triazole with a suitable 2-haloethanol.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Deprotonation: The triazole anion, the active nucleophile, is not being formed in sufficient concentration.- Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). - Ensure anhydrous conditions: Moisture can quench the base and the triazole anion. Use anhydrous solvents and dry glassware.
Low Reactivity of Alkylating Agent: The 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) may not be sufficiently reactive under the chosen conditions.- Use a more reactive halide: 2-Bromoethanol is generally more reactive than 2-chloroethanol. Consider using 2-iodoethanol for even higher reactivity. - Increase reaction temperature: Gently heating the reaction mixture can increase the rate of alkylation. Monitor for potential side reactions or decomposition.
Poor Solubility: The triazole salt may not be soluble in the chosen solvent, hindering the reaction.- Change the solvent: Polar aprotic solvents like DMF or DMSO are generally good choices as they can dissolve both the triazole salt and the alkylating agent.
Poor Regioselectivity (High percentage of 1H-isomer) Reaction Conditions Favoring N1-Alkylation: The N1 position is often kinetically favored due to higher electron density.- Solvent Choice: Polar aprotic solvents like DMF and DMSO have been shown to favor the formation of the N2-isomer.[1] - Base Selection: The choice of base can influence the N1/N2 ratio. Experiment with different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) to find the optimal selectivity.[1] - Temperature Control: Lowering the reaction temperature can sometimes improve selectivity towards the thermodynamically more stable N2-isomer.
Steric Hindrance: While the parent 1,2,3-triazole is small, substituents on the alkylating agent could influence the site of attack.- For the synthesis of this compound, this is less of a concern with the small ethanol substituent.
Difficult Purification Similar Polarity of Isomers: The N1 and N2 isomers often have very similar polarities, making them difficult to separate by standard column chromatography.- Optimize Chromatography: Use a long column with a shallow solvent gradient. A mixture of ethyl acetate and hexanes is a common starting point. - Recrystallization: If the product is a solid, recrystallization may be an effective purification method. - Derivatization: In some cases, the isomers can be derivatized to compounds with different physical properties, separated, and then the original functionality can be restored.
Presence of Side Products Over-alkylation: The hydroxyl group of the product could potentially be alkylated, though this is less likely under basic conditions.- Control Stoichiometry: Use a slight excess of the 1,2,3-triazole to ensure the alkylating agent is fully consumed.
Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of reactants or products.- Monitor the reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of the desired this compound?

A1: The most critical factor is achieving a high degree of regioselectivity for the N2-alkylation. Since the N1 and N2 isomers can be difficult to separate, maximizing the formation of the desired 2H-isomer directly impacts the final isolated yield. This is best achieved by careful optimization of the base and solvent system.[1]

Q2: How can I easily distinguish between the 1H- and 2H-isomers of 1,2,3-triazole-2-ethanol?

A2: 1H and 13C NMR spectroscopy are the most effective methods for distinguishing between the isomers. The chemical shifts of the protons and carbons on the triazole ring and the ethanol substituent will be different for the N1 and N2 substituted products. Specifically, the chemical shift of the methylene group attached to the triazole nitrogen is a key indicator. For 2-substituted triazoles, the CH2 signal tends to be downfield compared to the corresponding 1-substituted isomer.[2]

Q3: Is it necessary to use a strong base like sodium hydride?

A3: Not always. While strong bases like NaH can ensure complete deprotonation of the triazole, they require strictly anhydrous conditions and careful handling. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can also be very effective and are often easier to handle.[3]

Q4: Can I use 2-chloroethanol instead of 2-bromoethanol?

A4: Yes, 2-chloroethanol can be used, but it is less reactive than 2-bromoethanol. To achieve a comparable reaction rate, you may need to use a higher reaction temperature or a longer reaction time.

Data Presentation

The regioselectivity of the N-alkylation of 1,2,3-triazoles is highly dependent on the reaction conditions. The following table summarizes the influence of the base and solvent on the N2/N1 isomer ratio for the alkylation of a substituted triazole, which can serve as a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Base and Solvent on N2/N1 Regioselectivity in Triazole Alkylation [1]

EntryBaseSolventN2:N1 Isomer RatioTotal Yield (%)
1Li₂CO₃DMF81:1980
2Na₂CO₃DMF83:1784
3K₂CO₃DMF82:1881
4Na₂CO₃DMSO83:1784
5Na₂CO₃EtOH70:3065
6Na₂CO₃H₂O60:4057

Data is for the benzylation of 5-phenyl-4-(trifluoroacetyl)-1H-1,2,3-triazole and is intended to be illustrative of general trends.

Experimental Protocols

Protocol 1: N-Alkylation of 1,2,3-Triazole with 2-Bromoethanol

This protocol provides a general method for the synthesis of this compound. Optimization may be required for specific laboratory conditions and desired purity levels.

Materials:

  • 1,2,3-Triazole

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 2-bromoethanol (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic solids and wash the solids with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants 1,2,3-Triazole + K2CO3 in anhydrous DMF start->reactants stir1 Stir at RT (30 min) reactants->stir1 add_reagent Add 2-Bromoethanol stir1->add_reagent heat Heat at 60-70°C (12-24h) add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter wash Wash with Water & Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

regioselectivity_factors center N-Alkylation of 1,2,3-Triazole base Base (e.g., K2CO3, NaH) center->base solvent Solvent (e.g., DMF, THF) center->solvent temperature Temperature center->temperature alkyl_halide Alkylating Agent (R-X) center->alkyl_halide outcome N1 vs. N2 Regioselectivity base->outcome solvent->outcome temperature->outcome alkyl_halide->outcome

References

identification of side products in 2H-1,2,3-triazole-2-ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,2,3-triazole-2-ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most prevalent side product is the isomeric 1H-1,2,3-triazole-2-ethanol, also known as 1-(2-hydroxyethyl)-1H-1,2,3-triazole. The alkylation of the 1,2,3-triazole ring with 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of these two regioisomers.[1] The formation of the N2-substituted isomer is often thermodynamically favored, while the N1-isomer can be a significant kinetic product.

Q2: What factors influence the ratio of 1H- to 2H-isomers during the synthesis?

A2: The regioselectivity of the N-alkylation is a multifactorial issue. Key factors include the choice of solvent, the base used, reaction temperature, and the specific alkylating agent.[1] For instance, polar aprotic solvents like DMF or DMSO tend to favor the formation of the 2H-isomer, while polar protic solvents such as ethanol may lead to a higher proportion of the 1H-isomer.

Q3: Are there any other potential side products I should be aware of?

A3: Besides the isomeric 1H-1,2,3-triazole-2-ethanol, other potential impurities can arise from the starting materials or side reactions. These may include:

  • Unreacted 1,2,3-triazole.

  • Residual 2-haloethanol.

  • Byproducts from the decomposition of 2-haloethanol, particularly under prolonged heating or strongly basic conditions. 2-Bromoethanol, for example, can undergo hydrolysis.

  • In some cases, dialkylated products, though less common under controlled conditions.

Q4: How can I distinguish between the 1H- and 2H-isomers of 1,2,3-triazole-2-ethanol?

A4: The most effective methods for distinguishing between the 1H and 2H isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The chemical shifts of the triazole ring protons are different for the two isomers. The symmetrical 2H-isomer will show a single signal for the two equivalent ring protons, whereas the 1H-isomer will exhibit two distinct signals for the non-equivalent ring protons.

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the triazole ring will differ between the two isomers.

  • Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns upon ionization may differ, which can aid in their identification, especially when coupled with a separation technique like GC-MS or LC-MS.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired 2H-isomer 1. Formation of a high percentage of the 1H-isomer. 2. Incomplete reaction. 3. Decomposition of starting materials or product.1. Optimize reaction conditions to favor the 2H-isomer. Consider using a polar aprotic solvent like DMF at a controlled temperature. The use of specific directing groups on the triazole ring, if synthetically feasible, can also enhance regioselectivity. 2. Monitor the reaction progress using TLC or LC-MS to ensure completion. If the reaction stalls, consider adding fresh base or alkylating agent. 3. Avoid excessive heating and prolonged reaction times. Ensure starting materials are pure.
Multiple spots on TLC/LC-MS, indicating a mixture of products 1. Presence of both 1H- and 2H-isomers. 2. Unreacted starting materials. 3. Formation of other side products.1. Confirm the identity of the spots by comparing with standards of the starting materials and by using analytical techniques like NMR and MS on the isolated fractions. 2. The primary approach is to separate the desired 2H-isomer from the mixture using column chromatography (silica gel) or High-Performance Liquid Chromatography (HPLC). Due to the similar polarities of the isomers, a careful selection of the eluent system and potentially a specialized column may be necessary.
Difficulty in separating the 1H- and 2H-isomers The isomers have very similar physical properties, including polarity, which makes their separation challenging.[2]1. Column Chromatography: Use a long column with a shallow solvent gradient to improve resolution. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. HPLC: Reversed-phase (e.g., C18 column) or normal-phase HPLC can be effective. Method development will be required to optimize the mobile phase for baseline separation. Supercritical Fluid Chromatography (SFC) has also been shown to be effective for separating similar triazole derivatives.[3][4]
Unexpected peaks in NMR or MS spectra 1. Presence of solvent residues. 2. Impurities from starting materials (e.g., in 2-bromoethanol). 3. Decomposition products.1. Ensure the purified product is thoroughly dried under vacuum. 2. Check the purity of the starting materials before use. If necessary, purify the 2-haloethanol by distillation. 3. Re-evaluate the reaction conditions to minimize decomposition (e.g., lower temperature, shorter reaction time).

Quantitative Data

The regioselectivity of N-alkylation of 1,2,3-triazoles is highly dependent on the reaction conditions. Below is a summary of reported isomer ratios for analogous reactions.

Alkylating AgentBaseSolventTemperatureIsomer Ratio (2H : 1H)Reference
Ethyl bromoacetateNa₂CO₃DMFNot specified90 : 10[1]
2-Chloro-N,N-dimethylacetamideNa₂CO₃DMFNot specified89 : 11[1]
Benzyl bromideNa₂CO₃DMFNot specified83 : 17[1]
Benzyl bromideNa₂CO₃EtOHNot specified70 : 30[1]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound
  • To a solution of 1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Analytical Method for Isomer Identification by ¹H NMR
  • Dissolve a small sample of the purified product (or the crude mixture) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts:

    • This compound: A singlet for the two equivalent triazole protons (H4 and H5).

    • 1H-1,2,3-triazole-2-ethanol: Two distinct signals (likely doublets or singlets depending on coupling) for the non-equivalent triazole protons (H4 and H5).

  • Integrate the signals corresponding to the triazole protons of each isomer to determine their relative ratio in a mixture.

Protocol 3: General HPLC Method for Isomer Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or other suitable modifier). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Note: This is a starting point, and method optimization will be necessary to achieve baseline separation of the specific isomers.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 1,2,3-Triazole 1,2,3-Triazole Alkylation Alkylation 1,2,3-Triazole->Alkylation 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Alkylation This compound This compound Alkylation->this compound Major Product 1H-1,2,3-triazole-2-ethanol 1H-1,2,3-triazole-2-ethanol Alkylation->1H-1,2,3-triazole-2-ethanol Side Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Isomers Isomeric Mixture Confirmed by NMR? Start->Check_Isomers Optimize_Reaction Optimize Reaction Conditions (Solvent, Base, Temp.) Check_Isomers->Optimize_Reaction Yes Check_Purity Starting Material Purity Issue? Check_Isomers->Check_Purity No Purify Purification (Column Chromatography/HPLC) Optimize_Reaction->Purify End Pure Product Purify->End Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Yes Check_Decomposition Decomposition Suspected? Check_Purity->Check_Decomposition No Purify_Reagents->Start Modify_Conditions Modify Conditions (Lower Temp, Shorter Time) Check_Decomposition->Modify_Conditions Yes End_Fail Further Investigation Needed Check_Decomposition->End_Fail No Modify_Conditions->Start

Caption: Troubleshooting workflow for synthesis issues.

Analytical_Workflow Crude_Product Crude Reaction Mixture TLC_LCMS TLC / LC-MS Analysis Crude_Product->TLC_LCMS Purification Column Chromatography / HPLC TLC_LCMS->Purification Fractions Collect Fractions Purification->Fractions NMR_MS NMR & MS Analysis of Fractions Fractions->NMR_MS Identification Identify 2H-isomer, 1H-isomer, and other impurities NMR_MS->Identification

References

optimization of reaction conditions (solvent, temperature, catalyst) for triazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for triazole formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a successful CuAAC reaction?

A1: A typical CuAAC reaction requires five key components: an azide, a terminal alkyne, a copper(I) catalyst, a reducing agent to maintain the copper in its active +1 oxidation state, and often a stabilizing ligand in a suitable solvent.[1] The active catalyst is the Cu(I) ion.[2]

Q2: My CuAAC reaction is not working or the yield is very low. What are the common causes?

A2: Low or no yield in CuAAC reactions can be attributed to several factors:

  • Inactive Catalyst: The Cu(I) catalyst is sensitive to oxidation to Cu(II), which is inactive.[1] This can be caused by dissolved oxygen in the reaction mixture or insufficient reducing agent.[1][3]

  • Poor Reagent Solubility: If the azide or alkyne is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.[1]

  • Inhibitors in the Reaction Mixture: Components such as thiols (e.g., from glutathione) can chelate the copper catalyst, rendering it inactive.[3][4]

  • Suboptimal Temperature: While many CuAAC reactions proceed at room temperature, some systems benefit from gentle heating to overcome activation barriers.[1][4]

  • Inappropriate Ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An unsuitable ligand for the solvent system can lead to poor results.[1]

Q3: What is the role of a ligand in the CuAAC reaction and how do I choose one?

A3: Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing oxidation and disproportionation, and accelerating the reaction rate.[3][5] The choice of ligand often depends on the solvent system. For aqueous or biological systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[1][6] For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[2] A typical copper-to-ligand ratio is 1:5.[3][7]

Q4: Can I run the CuAAC reaction in aqueous buffers? What are the considerations?

A4: Yes, the CuAAC reaction is well-suited for aqueous and biological systems.[4] Key considerations include using a water-soluble ligand like THPTA and ensuring that buffer components do not interfere with the copper catalyst.[2][6] For instance, high concentrations of thiols should be avoided.[4] The reaction is known to proceed well over a broad pH range, with pH 7 being a good starting point for most applications.[4]

Q5: What are common side reactions in CuAAC and how can they be minimized?

A5: A primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II) ions.[3] This can be minimized by ensuring a sufficient excess of a reducing agent, such as sodium ascorbate, is present throughout the reaction to maintain a low concentration of Cu(II).[2][3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPotential CauseSuggested Solution
No reaction or very low conversion Catalyst Oxidation: Insufficient reducing agent or presence of oxygen.- Use a freshly prepared solution of sodium ascorbate. - Ensure an adequate excess of sodium ascorbate (typically 10-50 mol%).[3] - For sensitive substrates, degas solvents prior to use.[3]
Incompatible Buffer/Additives: Components in the reaction mixture (e.g., thiols) are sequestering the copper.[4]- Identify and remove potential chelating agents from your system. - If removal is not possible, add sacrificial metals like Zn(II) or Ni(II) to occupy the chelating sites.[4][7] - Increase the concentration of the copper catalyst and ligand.[4]
Poor Ligand Choice or Concentration: The ligand is not stabilizing the Cu(I) ion effectively.- Select a ligand appropriate for your solvent system (e.g., THPTA for aqueous media).[1] - Use an optimal ligand-to-copper ratio, typically between 1:1 and 5:1.[2]
Reaction starts but does not go to completion Gradual Catalyst Deactivation: The reducing agent is consumed over time, allowing for the slow oxidation of Cu(I).- Increase the initial concentration of sodium ascorbate. - Consider adding the reducing agent in portions over the course of the reaction.[3]
Low Temperature: The reaction kinetics are slow at the current temperature.- Gently heat the reaction mixture. Even a modest increase in temperature can significantly improve the reaction rate.[1][4]
Formation of a precipitate Poor Solubility of Reagents: One or both of your starting materials are not soluble in the chosen solvent.- Consider using a co-solvent to improve solubility, such as DMSO, DMF, or t-BuOH in water.[1][4]
Formation of Copper Acetylide Precipitate: Some alkynes, like propiolic acid, can form insoluble complexes with Cu(I).[8]- Try a different solvent system, such as acetonitrile/water, where acetonitrile can help stabilize the copper.[8]
Side product formation observed Oxidative Homocoupling of Alkyne: Insufficient reduction of Cu(II) to Cu(I).- Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on triazole formation.

Table 1: Effect of Solvent on Reaction Yield

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)
1H₂O/t-BuOH (1:1)Room Temp1-4>95
2DMSORoom Temp2>98
3DMFRoom Temp24>90[9]
4GlycerolRoom Temp198[10]
5WaterRoom Temp195[10]
6AcetonitrileRoom Temp0.598[11]
7MethanolRoom Temp570[11]

Table 2: Effect of Catalyst System on Reaction Outcome

EntryCopper Source (mol%)Ligand (mol%)Reducing AgentSolventYield (%)
1CuSO₄ (1)THPTA (5)Sodium AscorbateH₂O/t-BuOH>95
2CuI (1)NoneNoneGlycerol98[10]
3CuBr (0.5)NEt₃NoneCH₂Cl₂98[11]
4Cu(OAc)₂ (5)NoneHydrazineWater92
5Metallic Copper (wire)NoneNoneTHF (reflux)Good

Table 3: Effect of Temperature on Reaction Time and Yield

EntrySolventTemperature (°C)TimeYield (%)
1t-Butanol2020 min95.8[12]
2t-Butanol3015 min96.2[12]
3t-Butanol4010 min97.5[12]
4t-Butanol505 min98.1[12]
5Water6020 h68[13]
6Water020 h91[13]

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is a typical procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9]

Materials:

  • Azide (1.0 equivalent)

  • Terminal alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO)

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Protocol 2: General Procedure for Bioconjugation

This protocol provides a general guideline for labeling biomolecules.[7][9]

Materials:

  • Biomolecule-alkyne or biomolecule-azide

  • Cargo-azide or cargo-alkyne (typically 2-fold excess)

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM stock)

  • Ligand solution (e.g., THPTA, 50 mM stock)

  • Sodium ascorbate solution (e.g., 100 mM, freshly prepared)

  • Aminoguanidine solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.

  • Add the cargo-azide (or alkyne) to the solution.

  • Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A 1:5 copper to ligand ratio is common.[7] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.

  • Initiate the reaction by adding the freshly prepared solution of sodium ascorbate.

  • Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.[9]

  • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup prep_reagents Prepare Stock Solutions: - Azide - Alkyne - CuSO4 - Ligand - Sodium Ascorbate (fresh) mix_reactants Combine Azide and Alkyne in chosen solvent/buffer prep_reagents->mix_reactants 1. add_catalyst Add premixed CuSO4/Ligand mix_reactants->add_catalyst 2. initiate Initiate with Sodium Ascorbate add_catalyst->initiate 3. incubate Incubate at RT or with heating initiate->incubate 4. monitor Monitor reaction (TLC, LC-MS) incubate->monitor 5. workup Workup (Extraction/Precipitation) monitor->workup 6. purify Purify Product (Chromatography/Dialysis) workup->purify 7.

Caption: General experimental workflow for a typical CuAAC reaction.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_inhibition Inhibition start Reaction Issue: Low or No Yield catalyst_check Is the catalyst active? start->catalyst_check catalyst_solution - Use fresh NaAscorbate - Degas solvents - Increase [Reducing Agent] catalyst_check->catalyst_solution No conditions_check Are conditions optimal? catalyst_check->conditions_check Yes conditions_solution - Increase temperature - Use co-solvent for solubility - Check pH conditions_check->conditions_solution No inhibition_check Are inhibitors present? conditions_check->inhibition_check Yes inhibition_solution - Remove chelators (e.g., thiols) - Add sacrificial metals (ZnII) - Increase [Cu]/[Ligand] inhibition_check->inhibition_solution Yes end Consult further literature or technical support inhibition_check->end No

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

troubleshooting common issues in 1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting for common issues encountered during the synthesis of 1,2,3-triazoles, with a primary focus on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. It is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems encountered during 1,2,3-triazole synthesis in a question-and-answer format.

Topic: Low or No Product Yield in CuAAC Reactions

Q1: My CuAAC reaction has a very low yield or failed completely. What are the first things I should check?

A1: When a click reaction fails, the issue can almost always be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions. Start by systematically investigating these critical components.[1] The most common culprits are an inactive copper catalyst, impure or degraded reagents, and a suboptimal reaction environment.[1][2]

Q2: How can I determine if my copper catalyst is the problem?

A2: The active catalyst is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2]

  • Cause: Catalyst Oxidation. Dissolved oxygen in your solvents or exposure to air can quickly oxidize the Cu(I) catalyst.[1]

  • Solution: Use a Reducing Agent. The most common and effective method is the in situ reduction of a Cu(II) salt (like CuSO₄) to Cu(I) using a reducing agent. Sodium ascorbate is the most popular choice.[3][4] It is crucial that the sodium ascorbate solution is prepared fresh for each experiment, as it degrades over time.[1]

  • Solution: Degas Solvents. Before starting the reaction, thoroughly degas all solvents and aqueous buffers to remove dissolved oxygen.[1] For highly sensitive reactions, working in a glovebox under an inert atmosphere provides the best protection.[2]

  • Solution: Use a Stabilizing Ligand. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent disproportionation, and can accelerate the reaction.[3][5]

Q3: My reagents are high-purity, but the reaction is still sluggish. What else could be wrong with the reagents?

A3: Even high-purity reagents can have issues. Azides can be unstable, and the stoichiometry must be precise.[2]

  • Cause: Incorrect Stoichiometry. An incorrect ratio of azide to alkyne can lead to a low yield.

  • Solution: Optimize Reagent Ratio. While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 2 equivalents) of one of the reagents (usually the more accessible one) can drive the reaction to completion.[1][6]

  • Cause: Poor Reagent Quality. Impurities in the starting materials can interfere with the catalyst.[2] Azides, in particular, can be unstable.

  • Solution: Verify Reagent Integrity. If you suspect degradation, verify the purity of your starting materials using an appropriate analytical method (e.g., NMR, LC-MS).

Topic: Side Reactions and Substrate-Specific Issues

Q4: I see significant formation of a byproduct and consumption of my alkyne. What is happening?

A4: This is likely due to the oxidative homodimerization of your terminal alkyne, a common side reaction known as Glaser coupling.[7][8]

  • Cause: Alkyne Homodimerization. In the presence of copper and oxygen, terminal alkynes can couple to form a diyne byproduct.[8]

  • Solution: Ensure Reducing Conditions. This side reaction is promoted by Cu(II). Maintaining a sufficient concentration of a reducing agent like sodium ascorbate and minimizing oxygen exposure will suppress it.[7]

Q5: I am working with a protein/biomolecule, and it appears to be degrading or aggregating. How can I prevent this?

A5: Biomolecules can be sensitive to the standard CuAAC conditions. Copper ions and the byproducts of ascorbate oxidation can cause damage.[9][10]

  • Cause: Reactive Oxygen Species (ROS). The copper-catalyzed oxidation of ascorbate can generate ROS, which may oxidize sensitive residues like cysteine and methionine on proteins.[9][10]

  • Cause: Ascorbate Byproduct Reactivity. Dehydroascorbate, an oxidation product of ascorbate, is an electrophile that can react with protein residues, leading to modification or crosslinking.[9]

  • Solution: Use a Chelating Ligand. A protective, water-soluble ligand like THPTA is essential. It sequesters the copper ion, protecting the biomolecule, and accelerates the desired click reaction, allowing for shorter reaction times.[9] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[1][11]

  • Solution: Add a Scavenger. Aminoguanidine can be added to the reaction to intercept reactive carbonyl byproducts from ascorbate oxidation.[9]

Quantitative Data Summary

For successful 1,2,3-triazole synthesis, optimizing reaction parameters is key. The following tables provide recommended starting points for optimization.

Table 1: Recommended Reaction Parameters for a Typical CuAAC Reaction

ParameterRecommended RangeNotes
Alkyne Concentration 10 µM - 10 mMDepends on solubility and application (e.g., bioconjugation vs. small molecule synthesis).
Azide:Alkyne Ratio 1:1 to 5:1A slight excess of one reagent can improve yield.[1][6]
Copper(II) Sulfate 50 µM - 1 mMHigher concentrations may be needed for challenging substrates.[1][6]
Sodium Ascorbate 1 mM - 10 mM (5-10 fold excess over Cu)Must be prepared fresh.[1][9] Ensures a reducing environment.
Ligand:Copper Ratio 1:1 to 5:1Higher ratios are beneficial for protecting sensitive biomolecules.[1][2]
Temperature Room Temperature (20-25°C) to 40°CGentle heating can increase the rate for sterically hindered substrates.[6]
pH 4 - 12For bioconjugations, a pH of ~7 is recommended.[2]
Reaction Time 1 - 24 hoursMonitor progress by TLC, HPLC, or LC-MS.[6]

Table 2: Common Ligands for CuAAC and Their Applications

LigandKey CharacteristicsRecommended Use Case
TBTA High accelerating effect, stabilizes Cu(I).[5]Reactions in organic or mixed aqueous/organic solvents.
THPTA High water solubility, protects biomolecules from ROS.[2]Aqueous bioconjugation reactions.
BTTES Water-soluble, sulfonated version of TBTA.Aqueous reactions where high acceleration is needed.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the CuAAC reaction, which should be optimized for specific substrates.

1. Reagent Preparation:

  • Alkyne Stock: Prepare a 10 mM stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

  • Azide Stock: Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent.[6]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.[2][6]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[2][6]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. [2][6]

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, add the following in order:

    • Reaction Buffer (e.g., phosphate buffer, pH 7.4) to reach the final volume.

    • Alkyne stock solution (to a final concentration of 100 µM).

    • Azide stock solution (to a final concentration of 120-200 µM; a 1.2 to 2-fold excess is recommended).[6]

  • Vortex the mixture gently.

  • In a separate tube, prepare the catalyst premix:

    • Add CuSO₄ solution (to a final reaction concentration of 1 mM).

    • Add THPTA ligand solution (to a final reaction concentration of 2-5 mM).[6]

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).[6]

3. Incubation and Monitoring:

  • Cap the tube and mix gently. If reagents are light-sensitive, protect the tube from light.

  • Allow the reaction to proceed at room temperature for 1-4 hours.[6][8] For challenging substrates, gentle heating (35-40°C) or overnight incubation may be required.[6]

  • Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS) until the limiting starting material is consumed.

4. Workup and Purification:

  • If necessary, quench the reaction by adding a chelating agent like EDTA to remove the copper.

  • Purify the triazole product using a suitable method, such as chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for synthesizing 1,5-disubstituted triazoles. This reaction is sensitive to air and moisture and should be performed under an inert atmosphere.

1. Reagent and Solvent Preparation:

  • Use anhydrous and degassed solvents (e.g., toluene, 1,2-dichloroethane).[12][13]

  • Ensure all reagents are dry and pure.

2. Reaction Setup:

  • In a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 eq), the azide (1.0-1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in the chosen solvent to a concentration of approximately 0.1-0.5 M.[12]

3. Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature, typically between 60-100°C.[12]

  • Monitor the reaction progress by TLC or LC-MS.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 1,5-disubstituted triazole product by column chromatography.

Visual Guides

The following diagrams illustrate key workflows and mechanisms to aid in troubleshooting and understanding the reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Low-Yield CuAAC Reactions start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents  Yes sol_catalyst - Use fresh Sodium Ascorbate - Degas all solvents - Add/optimize a Cu(I) stabilizing ligand - Work under inert atmosphere check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions  Yes sol_reagents - Verify purity of alkyne and azide - Use freshly prepared solutions - Optimize azide:alkyne ratio (e.g., 1.2:1) check_reagents->sol_reagents No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions  Yes sol_conditions - Screen different solvents or co-solvents - Adjust pH (especially for biomolecules) - Vary temperature and reaction time check_conditions->sol_conditions No sol_side_reactions - Ensure sufficient reducing agent to suppress alkyne homodimerization - Use protective ligands (e.g., THPTA) for sensitive substrates check_side_reactions->sol_side_reactions Yes end_node Reaction Optimized check_side_reactions->end_node  No sol_catalyst->check_reagents sol_reagents->check_conditions sol_conditions->check_side_reactions sol_side_reactions->end_node

Caption: A step-by-step workflow for diagnosing low-yield CuAAC reactions.

CuAAC_Catalytic_Cycle Simplified CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Alkyne Cu(I)-π-Alkyne Complex CuI->Cu_Alkyne CuII Cu(II) (Inactive) CuI->CuII Oxidation (O₂) Cu_Acetylide Copper(I) Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Cycloaddition Cu_Triazolide->CuI Protonolysis Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Alkyne R₁-C≡CH Alkyne->Cu_Alkyne Azide R₂-N₃ Azide->Cu_Triazolide Proton H⁺ CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: The catalytic cycle of the CuAAC reaction showing key intermediates.

References

stabilization and storage of 2H-1,2,3-triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stabilization and storage of 2H-1,2,3-triazole-2-ethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers indicate that room temperature storage is acceptable.[3][4] To prevent degradation from light, it is also advisable to store it in a light-resistant container.[5]

Q2: How stable is the 1,2,3-triazole ring?

The 1,2,3-triazole ring is known to be a robust and stable heterocyclic moiety. It is generally resistant to hydrolysis, oxidative and reductive conditions, and enzymatic degradation.[6] This inherent stability makes it a useful component in various chemical structures.

Q3: Are there any signs of degradation I should watch for?

While this compound is generally stable, visual changes can indicate potential degradation or contamination. These signs may include a change in color, the appearance of solid precipitates in a solution, or a change in the material's consistency. If you observe any of these changes, it is advisable to re-evaluate the purity of the compound before use.

Q4: What are the primary safety and handling precautions for this compound?

When handling this compound, it is important to use personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[1][5][7] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][2] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[2][7]

Troubleshooting Guides

Issue: The compound has changed color after storage.

  • Possible Cause: Exposure to light, air (oxidation), or contaminants could lead to color change. The ethanol group could be susceptible to oxidation.

  • Recommended Action:

    • Verify the purity of the compound using an appropriate analytical method such as HPLC or NMR.

    • If the purity is compromised, consider purification (e.g., recrystallization or chromatography) if possible.

    • For future storage, ensure the container is tightly sealed and consider purging with an inert gas (e.g., nitrogen or argon) to minimize exposure to air. Store in a dark location or use an amber vial.

Issue: The compound does not fully dissolve or shows particulates.

  • Possible Cause: This could be due to degradation, leading to less soluble impurities, or the presence of foreign contaminants. Improper storage at fluctuating temperatures could also affect solubility.

  • Recommended Action:

    • Attempt to dissolve a small sample in a trusted solvent to confirm insolubility.

    • If insoluble particles are present, they can be removed by filtration. However, the purity of the filtered solution should be confirmed analytically.

    • Review your storage conditions to ensure they are consistent and appropriate.

Data Summary

Table 1: Recommended Storage Conditions
ParameterRecommendationCitation
Temperature Cool place; Room temperature is also suggested.[1][4]
Atmosphere Dry, well-ventilated area.[1][2][8]
Container Tightly closed container.[1][2]
Light Protection from light is recommended.[5]

Experimental Protocols

Protocol 1: Visual Inspection and Solubility Test

Objective: To perform a quick assessment of the compound's integrity.

Methodology:

  • Visual Inspection: Carefully observe the physical appearance of the compound. Note its color, form (e.g., crystalline, powder), and homogeneity. Compare it to a reference standard or the appearance of the newly received material if available.

  • Solubility Test: a. Weigh a small, known amount of the compound (e.g., 1-5 mg). b. Add a measured volume of a high-purity solvent in which the compound is known to be soluble (e.g., ethanol, methanol, or water). c. Gently agitate or vortex the sample. d. Visually inspect for complete dissolution and the absence of any suspended particles or cloudiness.

Protocol 2: Forced Degradation Study

Objective: To determine the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare several identical samples of a known concentration of this compound in a suitable solvent system.

  • Control Sample: Store one sample under the recommended storage conditions (e.g., 2-8°C, protected from light).

  • Stress Conditions: Expose the other samples to the following conditions:

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and store at an elevated temperature (e.g., 40-60°C).

    • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and store at an elevated temperature.

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal: Store a sample at a high temperature (e.g., 60-80°C) in the dark.

    • Photolytic: Expose a sample to a light source (e.g., a UV lamp or direct sunlight) at room temperature.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • Analysis: Analyze the control and stressed samples using a stability-indicating analytical method, such as HPLC with a UV detector. Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

Table 2: Example Conditions for Forced Degradation Study
Stress ConditionReagentTemperature
Acid Hydrolysis 0.1 M HCl60°C
Base Hydrolysis 0.1 M NaOH60°C
Oxidation 3% H₂O₂Room Temperature
Thermal None80°C
Photolytic None (Light Exposure)Room Temperature

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Potential Degradation start Suspected Degradation (e.g., color change, insolubility) visual_inspection Perform Visual Inspection and Solubility Test start->visual_inspection analytical_verification Verify Purity Analytically (e.g., HPLC, NMR) visual_inspection->analytical_verification is_pure Is Purity Acceptable? analytical_verification->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify Consider Purification (e.g., Recrystallization) is_pure->purify No review_storage Review and Optimize Storage Conditions use_compound->review_storage is_purification_successful Purification Successful? purify->is_purification_successful is_purification_successful->use_compound Yes discard Discard Compound is_purification_successful->discard No discard->review_storage ForcedDegradationWorkflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of This compound aliquot Aliquot into Multiple Samples start->aliquot control Control Sample: Store at Recommended Conditions aliquot->control stress Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) aliquot->stress timepoint Collect Aliquots at Defined Time Points control->timepoint stress->timepoint analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC) timepoint->analysis data_evaluation Evaluate Data: Compare Stressed Samples to Control analysis->data_evaluation conclusion Determine Degradation Profile and Stable Conditions data_evaluation->conclusion

References

dealing with isomeric mixtures of 1H- and 2H-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H- and 2H-1,2,3-triazole isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and handling of these isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of 1H- and 2H-1,2,3-triazole isomers. Why did this happen?

A1: The formation of isomeric mixtures is a common outcome in the synthesis of N-unsubstituted or N-substituted 1,2,3-triazoles, primarily due to the tautomeric nature of the triazole ring.[1] In aqueous solution, 1H-1,2,3-triazole and 2H-1,2,3-triazole exist in a temperature-dependent equilibrium.[1] The final isomer ratio in your product mixture can be influenced by several factors including the reaction conditions (temperature, solvent, catalyst) and the electronic and steric properties of the substituents on the triazole ring. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions typically favor the formation of 1,4-disubstituted 1H-isomers, while ruthenium-catalyzed reactions can lead to 1,5-disubstituted 1H-isomers.[2] Alkylation of N-unsubstituted triazoles often yields a mixture of N1 and N2 substituted products.[3]

Q2: How can I distinguish between the 1H- and 2H-isomers of my 1,2,3-triazole product?

A2: The most reliable methods for distinguishing between 1H- and 2H-1,2,3-triazole isomers are spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the substituent. Generally, the C5-H proton of a 1,4-disubstituted 1H-1,2,3-triazole is found at a different chemical shift compared to the C4-H proton of the corresponding 2H-isomer. Similarly, the chemical shifts of the triazole ring carbons (C4 and C5) differ significantly between the two isomers.[4]

  • UV-Vis Spectroscopy: 1H- and 2H-1,2,3-triazole isomers often exhibit distinct UV absorption spectra. The position of the maximum absorption wavelength (λmax) can differ between the isomers, providing a straightforward method for differentiation if you have pure standards of each for comparison.[5][6]

Q3: Are the biological activities of 1H- and 2H-1,2,3-triazole isomers different?

A3: Yes, the isomeric form of a 1,2,3-triazole can have a significant impact on its biological activity. The different spatial arrangement of substituents and the varied electronic properties of the 1H- and 2H-isomers can lead to different interactions with biological targets such as enzymes and receptors. Therefore, for applications in drug development, it is often crucial to isolate and test the individual isomers to determine their specific pharmacological profiles.

Troubleshooting Guides

Issue 1: Difficulty in Separating 1H- and 2H-Isomeric Mixtures

Question: I am struggling to separate the 1H- and 2H-isomers of my 1,2,3-triazole product by column chromatography. What can I do?

Answer: Separating 1H- and 2H-1,2,3-triazole isomers can be challenging due to their often similar polarities and physical properties.[1] Here are several strategies you can employ:

  • Optimize Column Chromatography:

    • Stationary Phase: Standard silica gel is often the first choice. However, if separation is poor, consider using alumina or reverse-phase silica (C18).

    • Solvent System: A systematic optimization of the mobile phase is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a shallow gradient can often improve resolution. For reverse-phase chromatography, a mixture of water and acetonitrile or methanol is typically used.

    • Additives: In some cases, adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape and resolution.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC generally offers superior resolution compared to column chromatography. Both normal-phase and reverse-phase HPLC can be effective. Method development will involve screening different columns and mobile phases to achieve baseline separation.

  • Gas Chromatography (GC):

    • For volatile and thermally stable triazole derivatives, GC can be a viable separation technique. The choice of the capillary column (e.g., non-polar, polar) is critical for achieving separation.

  • Recrystallization:

    • If your product is a solid, fractional recrystallization can be an effective purification method. This technique relies on slight differences in the solubility of the isomers in a particular solvent. Experiment with various solvents to find one that provides good differential solubility.

Issue 2: Ambiguous Spectroscopic Data for Isomer Identification

Question: My NMR spectrum is complex, and I'm unsure how to assign the signals to the correct isomer. How can I confidently determine the structure?

Answer: Unambiguous structure determination is critical. Here's a systematic approach to tackle complex NMR spectra:

  • 2D NMR Spectroscopy: If 1D NMR spectra are insufficient, 2D NMR techniques are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, helping to assign the C-H pairs of the triazole ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing isomers. It shows correlations between protons and carbons that are two or three bonds away. For a 1-substituted 1,2,3-triazole, you can look for correlations between the substituent's protons and the triazole ring carbons (C4 and C5) to establish connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons. For certain substituted triazoles, NOE correlations between a substituent and a triazole ring proton can help determine the substitution pattern.

  • Reference Spectra: Compare your experimental spectra with data from the literature for similar compounds. Many publications report detailed NMR assignments for newly synthesized triazoles.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts for both possible isomers. Comparing the calculated shifts with your experimental data can provide strong evidence for the correct structure.

Data Presentation

Table 1: Comparative Physicochemical Properties of Unsubstituted 1,2,3-Triazole Isomers
Property1H-1,2,3-Triazole2H-1,2,3-TriazoleReference(s)
Melting Point (°C) 23 - 25Exists in equilibrium with 1H-isomer[7]
Boiling Point (°C) 203Exists in equilibrium with 1H-isomer[7]
pKa (acidic) 9.4-[7]
pKa (basic) 1.2-[7]
Table 2: Comparative Spectroscopic Data of 1,2,3-Triazole Isomers
CompoundIsomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis λmax (nm)Reference(s)
Unsubstituted1H/2H mixture7.79 (CH)130.6 (CH)210[4]
1,4-Diphenyl1H8.13 (C5-H)117.7 (C5), 148.6 (C4)-[8]
1-Benzyl-4-phenyl1H7.71 (C5-H)119.6 (C5), 148.6 (C4)-[9]
4-Aryl-NH1H/2H---
1-Cyclohexyl-4-phenyl1H7.77 (C5-H)117.3 (C5), 147.2 (C4)-

Note: NMR chemical shifts are highly dependent on the solvent and substituents. The values presented here are for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the triazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference signal (e.g., TMS or the residual solvent peak). Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Protocol 2: General Procedure for UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the triazole sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis: Determine the wavelength of maximum absorption (λmax) from the spectrum.

Protocol 3: General Guideline for HPLC Separation of Isomers
  • Column Selection:

    • Normal-Phase: A silica or diol column is a good starting point.

    • Reverse-Phase: A C18 or C8 column is commonly used.

  • Mobile Phase Selection:

    • Normal-Phase: Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, or ethanol). Begin with a low percentage of the polar solvent and gradually increase it.

    • Reverse-Phase: Start with a mixture of water and an organic modifier (e.g., acetonitrile or methanol). Begin with a high percentage of water and gradually increase the organic modifier concentration. A buffer (e.g., formic acid, acetic acid, or ammonium acetate) may be added to control the pH and improve peak shape.

  • Method Development:

    • Perform initial scouting runs with a steep gradient to determine the approximate elution conditions.

    • Optimize the gradient slope and duration to improve the resolution between the isomeric peaks.

    • If co-elution occurs, try a different column chemistry or a different organic modifier in the mobile phase.

    • Adjust the flow rate and column temperature to further optimize the separation.

  • Detection: Use a UV detector set at a wavelength where both isomers have significant absorbance.

Mandatory Visualization

Isomer_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_separation Separation cluster_characterization Characterization cluster_further_studies Further Studies Synthesis 1,2,3-Triazole Synthesis (e.g., Cycloaddition, Alkylation) Crude_Analysis Crude Product Analysis (TLC, Crude NMR) Synthesis->Crude_Analysis Mixture_Detected Isomeric Mixture Detected? Crude_Analysis->Mixture_Detected Separation Separation of Isomers (Column Chromatography, HPLC, Recrystallization) Mixture_Detected->Separation Yes Characterization Spectroscopic Analysis (1D/2D NMR, UV-Vis, MS) Mixture_Detected->Characterization No (Single Isomer) Isolated_Isomers Isolated Isomers Separation->Isolated_Isomers Isolated_Isomers->Characterization Structure_Confirmed Structure Confirmed? Characterization->Structure_Confirmed Structure_Confirmed->Separation No (Re-purify) Pure_Isomer Pure Isomer Structure_Confirmed->Pure_Isomer Yes Biological_Assay Biological Activity Testing Pure_Isomer->Biological_Assay

Caption: Workflow for the synthesis, separation, and characterization of 1,2,3-triazole isomers.

References

Technical Support Center: Overcoming Poor Solubility of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor solubility of 1,2,3-triazole derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome solubility hurdles in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My 1,2,3-triazole derivative, which is dissolved in a DMSO stock, precipitates when diluted into an aqueous buffer for my biological assay.

  • Question: What is the likely cause of this precipitation?

  • Answer: This common issue is known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor aqueous solubility. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate out of solution.

  • Question: How can I prevent this precipitation during my experiments?

  • Answer: You can attempt several strategies to mitigate this issue:

    • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically under 0.5%) to minimize its effect on both the assay and the solubility of your compound.

    • Use a Co-solvent: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). This can sometimes improve the compound's solubility in the final aqueous solution.

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This more gradual change in the solvent environment can sometimes prevent the compound from crashing out of solution.

    • Employ Formulation Strategies: If the above methods are not successful, you will need to utilize more advanced formulation techniques to enhance the aqueous solubility of your compound. These are discussed in detail in the FAQs and Experimental Protocols sections.

Problem 2: I am observing inconsistent results in my biological assays, even when using the same batch of my 1,2,3-triazole derivative.

  • Question: What could be the reason for this variability?

  • Answer: Inconsistent results are often linked to issues with solubility and stability. The actual concentration of the dissolved compound may differ between experiments due to incomplete dissolution or precipitation over time.

  • Question: How can I improve the reproducibility of my experiments?

  • Answer: To enhance the consistency of your results, consider the following:

    • Freshly Prepare Solutions: Prepare your solutions immediately before each experiment to minimize the impact of any potential compound degradation or precipitation over time.

    • Visually Inspect for Precipitation: Before use, always visually inspect your solutions for any signs of precipitation. If any is observed, the solution should not be used.

    • Consider a Different Solvent: If you suspect your compound is unstable in DMSO, you could explore other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.

    • Utilize a Solubility Enhancement Technique: Employing a formulation strategy such as cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound for more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do many substituted 1,2,3-triazole derivatives exhibit low water solubility?

A1: While the parent 1,2,3-triazole ring is highly soluble in water, the introduction of lipophilic (fat-loving) substituents, such as phenyl or other aromatic rings, significantly increases the overall hydrophobicity of the molecule. Additionally, the planar nature of the triazole ring can contribute to strong crystal lattice energy, making it energetically unfavorable for water molecules to surround and dissolve the compound.

Q2: What are the main strategies to improve the solubility of poorly soluble 1,2,3-triazole derivatives?

A2: The primary strategies can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction (Nanonization): Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.

    • Solid Dispersions: Dispersing the 1,2,3-triazole derivative within a hydrophilic polymer matrix can enhance its wettability and dissolution.

    • Complexation with Cyclodextrins: Encapsulating the hydrophobic triazole derivative inside the hydrophobic cavity of a cyclodextrin molecule can significantly improve its aqueous solubility.

    • Co-crystallization: Forming a co-crystal with a water-soluble coformer can alter the crystal lattice and improve the dissolution properties of the triazole derivative.

  • Chemical Modifications:

    • Salt Formation: For derivatives that contain acidic or basic functional groups, converting them into a salt is often the most effective way to dramatically increase aqueous solubility.

    • Prodrug Approach: A poorly soluble 1,2,3-triazole derivative can be chemically modified into a more soluble "prodrug" that is then converted back to the active drug within the body.

Q3: How much can I realistically expect to improve the solubility of my compound?

A3: The extent of solubility enhancement is dependent on the chosen method and the specific physicochemical properties of your 1,2,3-triazole derivative. As illustrated in the data table below, improvements can range from a few-fold to several thousand-fold.

Data Presentation: Summary of Solubility Enhancement

The following table summarizes quantitative data on the improvement of aqueous solubility for some triazole derivatives using various techniques.

Compound ClassInitial Aqueous SolubilityEnhancement TechniqueCarrier/CoformerMolar Ratio (Drug:Carrier)Resulting Aqueous SolubilityFold IncreaseReference
Quinolinyltriazole derivative2 µg/mLStructural ModificationAddition of a morpholino groupN/A867 µg/mL433.5
1,2,4-Triazole Antifungal (S-119)4.01 x 10⁻⁵ MCyclodextrin Complexation2-HP-β-CDN/A~3.5 x 10⁻⁴ M~8.7
1,2,4-Triazole Antifungal (S-119)4.01 x 10⁻⁵ MCyclodextrin Complexation6-O-Maltosyl-β-CDN/A~8.0 x 10⁻⁴ M~20
Ensitrelvir (contains a triazole)LowCo-crystallizationFumaric Acid1:1N/A (8-13 fold increase in dissolution)8-13

Experimental Protocols

Below are detailed methodologies for key experiments to enhance the solubility of your 1,2,3-triazole derivatives. These are generalized protocols and should be optimized for your specific compound.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This method encapsulates the poorly soluble 1,2,3-triazole derivative within a cyclodextrin molecule, increasing its apparent water solubility.

Materials:

  • Poorly soluble 1,2,3-triazole derivative

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD in deionized water. The concentration will depend on the desired molar ratio and the solubility of the cyclodextrin itself.

  • Slowly add the powdered 1,2,3-triazole derivative to the cyclodextrin solution while continuously stirring. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.

  • Continue to stir the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow the system to reach equilibrium for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.

  • The resulting powder is the inclusion complex, which should be characterized and tested for its improved aqueous solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This technique involves dispersing the 1,2,3-triazole derivative in a hydrophilic carrier at the molecular level to improve its dissolution.

Materials:

  • Poorly soluble 1,2,3-triazole derivative

  • A hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • A suitable organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the 1,2,3-triazole derivative and the hydrophilic carrier in a desired weight ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.

Protocol 3: Preparation of Co-crystals by Slurry Conversion

This method aims to form a new crystalline structure with a coformer that has improved solubility and dissolution properties.

Materials:

  • Poorly soluble 1,2,3-triazole derivative

  • A pharmaceutically acceptable coformer (e.g., fumaric acid, nicotinamide)

  • A suitable solvent or solvent mixture

  • Vials with magnetic stir bars

  • Magnetic stirrer

Procedure:

  • Add the 1,2,3-triazole derivative and the coformer in a specific stoichiometric ratio (e.g., 1:1 molar ratio) to a vial.

  • Add a small amount of the selected solvent to create a slurry.

  • Place the vial on a magnetic stirrer and stir at a constant speed for 24-48 hours.

  • After the designated time, filter the solid material and wash it with a small amount of the same cold solvent.

  • Dry the resulting solid material under vacuum.

  • Characterize the solid to confirm the formation of a new co-crystal phase (e.g., using PXRD, DSC) and evaluate its solubility.

Visualizations

Troubleshooting_Workflow start Poorly Soluble 1,2,3-Triazole Derivative issue Precipitation in Aqueous Buffer? start->issue sol_options Optimize Assay Conditions: - Lower DMSO concentration - Use co-solvents - Serial dilution issue->sol_options Yes end_good Problem Solved issue->end_good No formulation Proceed to Formulation Strategies sol_options->formulation Still Precipitates sol_options->end_good Soluble end_formulate Select Appropriate Method formulation->end_formulate

A troubleshooting workflow for addressing precipitation issues.

Solubility_Enhancement_Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications particle_size Particle Size Reduction (Nanonization) solid_dispersion Solid Dispersions cyclodextrin Cyclodextrin Complexation cocrystal Co-crystallization salt_formation Salt Formation prodrug Prodrug Approach main Poorly Soluble 1,2,3-Triazole Derivative main->particle_size main->solid_dispersion main->cyclodextrin main->cocrystal main->salt_formation main->prodrug

Strategies for enhancing the solubility of 1,2,3-triazole derivatives.

CoCrystallization_Workflow start Start: Select Triazole Derivative and Coformer step1 Step 1: Weigh Equimolar Amounts of Triazole and Coformer start->step1 step2 Step 2: Transfer Solids to a Vial step1->step2 step3 Step 3: Add Minimal Amount of Solvent to Create a Slurry step2->step3 step4 Step 4: Stir the Slurry at a Constant Temperature for 24-48h step3->step4 step5 Step 5: Filter the Solid Product step4->step5 step6 Step 6: Wash with Cold Solvent step5->step6 step7 Step 7: Dry the Product Under Vacuum step6->step7 step8 Step 8: Characterize the Solid (PXRD, DSC, etc.) step7->step8 end End: Evaluate Solubility of Co-crystal step8->end

Validation & Comparative

A Comparative Analysis of 1H- vs. 2H-1,2,3-Triazole Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a ubiquitous scaffold in medicinal chemistry, materials science, and chemical biology. This five-membered heterocyclic ring exists as two principal tautomers, 1H-1,2,3-triazole and 2H-1,2,3-triazole, which exhibit distinct differences in their stability and reactivity. A thorough understanding of these properties is critical for the rational design of novel therapeutics and functional materials. This guide provides an objective comparison of the two isomers, supported by experimental and computational data.

Core Stability Comparison

The relative stability of the 1H- and 2H- tautomers of 1,2,3-triazole has been a subject of both experimental and theoretical investigation. In the gas phase, the 2H-tautomer is consistently found to be more stable than the 1H-isomer.[1][2] This preference is significant, with the energy difference estimated to be in the range of 3.5–4.5 kcal/mol.[1][2] This intrinsic stability of the 2H form is a key factor influencing their equilibrium distribution.

In solution, the equilibrium between the two tautomers is influenced by the solvent polarity. While the 2H-isomer remains the major form in aqueous solution, with a reported 1H to 2H ratio of approximately 1:2, polar solvents can preferentially stabilize the 1H-tautomer.[2][3][4] Both isomers are planar, aromatic compounds, contributing to their overall high stability under various conditions, including oxidative, acidic, and basic environments, as well as resistance to metabolic degradation.[3][5][6]

Quantitative Stability Data
Parameter1H-1,2,3-Triazole2H-1,2,3-TriazoleMethodReference
Relative Energy (Gas Phase) +3.5–4.5 kcal/mol0 kcal/mol (Reference)Computational & Spectroscopic[1][2]
Tautomeric Ratio (Aqueous Solution) ~1~2Spectroscopic[3][4]
Dipole Moment (Gas Phase) μa = 4.2 D, μb = 0.77 Dμb = 0.10 DMillimeter-wave Spectroscopy[2]

Reactivity Profile: A Tale of Two Isomers

The differing electronic distribution and steric environments of the nitrogen atoms in 1H- and 2H-1,2,3-triazoles lead to distinct reactivity patterns, particularly in substitution reactions at the nitrogen atoms.

Electrophilic Attack and Alkylation

The alkylation of unsubstituted 1,2,3-triazole typically results in a mixture of N1- and N2-alkylated products, presenting a significant challenge for regioselective synthesis.[7][8][9][10] The ratio of these isomers is dependent on the alkylating agent, reaction conditions, and the presence of substituents on the triazole ring.

However, several strategies have been developed to achieve regioselective N2-alkylation. These include the use of specific catalytic systems, such as gold or copper sulfide nanocatalysts, which favor the formation of the 2-substituted isomer.[11][12] Introducing bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder attack at the N1 position, thereby promoting N2-alkylation.[7] Furthermore, acid-mediated alkylation has been shown to regioselectively yield 2-alkyl derivatives.[8]

Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the most prominent method for the synthesis of the 1,2,3-triazole core.[13][14] The regioselectivity of this reaction is a key aspect of its utility:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction almost exclusively produces 1,4-disubstituted 1H-1,2,3-triazoles.[10][15]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, the use of a ruthenium catalyst directs the cycloaddition to yield the corresponding 1,5-disubstituted 1H-1,2,3-triazoles.[10][15]

The ability to selectively synthesize different constitutional isomers of substituted 1H-1,2,3-triazoles through catalyst control is a cornerstone of modern organic synthesis.

Experimental Protocols

General Procedure for Regioselective N2-Alkylation of NH-1,2,3-Triazoles

This protocol is a generalized representation based on methodologies for achieving N2-selectivity.

Materials:

  • NH-1,2,3-triazole derivative

  • Alkylating agent (e.g., alkyl halide, vinyl ether)

  • Catalyst (e.g., Ph3PAuCl/AgNTf2 for vinyl ethers, Cu2S nanocatalyst for N,N-dimethylbenzylamines)[11][12]

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or solvent-free conditions)[11][12]

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the NH-1,2,3-triazole and the catalyst.

  • Add the anhydrous solvent (if applicable).

  • Add the alkylating agent to the mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Upon completion, cool the reaction to room temperature.

  • Purify the product mixture using column chromatography on silica gel to isolate the N2-alkylated 1,2,3-triazole.

  • Characterize the product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and regiochemistry.[2][16][17]

Spectroscopic Characterization to Differentiate 1H- and 2H- Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shift of the C-H proton on the triazole ring can differ between the 1H- and 2H-isomers. Additionally, the coupling patterns of substituents attached to the ring can provide structural information.[16][17][18]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring are sensitive to the position of the substituent on the nitrogen atoms.[17]

  • 2D NMR (HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule, thus establishing the substitution pattern.[17]

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can help distinguish between the tautomers in the solid state or in non-polar solvents. The overall fingerprint region will also show characteristic differences.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the solid-state structure of a 1,2,3-triazole derivative, unambiguously identifying it as a 1H- or 2H-isomer.[7][19][20][21]

Visualizing Key Concepts

Logical Relationship of Triazole Isomer Stability

stability_relationship cluster_gas Gas Phase cluster_solution Aqueous Solution 2H_gas 2H-1,2,3-Triazole 1H_gas 1H-1,2,3-Triazole 2H_gas->1H_gas +3.5-4.5 kcal/mol 2H_sol 2H-1,2,3-Triazole (Major) 1H_sol 1H-1,2,3-Triazole (Minor) 1H_sol->2H_sol Equilibrium Favors 2H

Caption: Relative stability of 1H- and 2H-1,2,3-triazole tautomers in the gas phase and aqueous solution.

Experimental Workflow for Isomer Characterization

experimental_workflow Start Synthesized Triazole Mixture (1H and 2H isomers) Separation Column Chromatography Start->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 Analysis1 Spectroscopic Analysis (NMR, IR, MS) Isomer1->Analysis1 Analysis2 Spectroscopic Analysis (NMR, IR, MS) Isomer2->Analysis2 Structure1 Structural Elucidation (e.g., 2D NMR) Analysis1->Structure1 Structure2 Structural Elucidation (e.g., 2D NMR) Analysis2->Structure2 Xray1 X-ray Crystallography (if crystalline) Structure1->Xray1 Final1 Confirmed 1H or 2H Structure Structure1->Final1 Spectroscopic Confirmation Xray2 X-ray Crystallography (if crystalline) Structure2->Xray2 Final2 Confirmed 1H or 2H Structure Structure2->Final2 Spectroscopic Confirmation Xray1->Final1 Xray2->Final2

Caption: A typical experimental workflow for the separation and characterization of 1H- and 2H-1,2,3-triazole isomers.

Conclusion

The choice between targeting the synthesis of a 1H- or 2H-1,2,3-triazole derivative has significant implications for the properties and potential applications of the final molecule. The greater thermodynamic stability of the 2H-tautomer and the challenges associated with regioselective alkylation are important considerations. Conversely, the well-established and highly regioselective "click" chemistry provides reliable access to a vast array of 1,4-disubstituted 1H-1,2,3-triazoles. For drug development professionals and materials scientists, a nuanced understanding of these differences is paramount for the design of molecules with optimized properties, whether it be for enhanced biological activity or improved material performance. The strategic selection of synthetic routes and a rigorous approach to structural characterization are essential for harnessing the full potential of this versatile heterocyclic system.

References

structural elucidation of 2H-1,2,3-triazole-2-ethanol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Elucidation of 2H-1,2,3-Triazole-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel heterocyclic compounds such as this compound, a precise structural assignment is paramount for understanding its chemical reactivity, predicting its biological activity, and establishing intellectual property. While single-crystal X-ray crystallography is often considered the gold standard for structural elucidation, a comprehensive analysis typically involves the synergistic use of various analytical techniques.

This guide provides an objective comparison of X-ray crystallography with two other powerful analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By presenting experimental data, detailed protocols, and workflow visualizations, this document aims to equip researchers with the knowledge to select the most appropriate techniques for the structural characterization of small molecules.

Comparison of Analytical Techniques for Structural Elucidation

Each analytical technique offers unique insights into the structure of a molecule. The choice of method, or combination of methods, depends on the specific information required, the nature of the sample, and the stage of the research.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic and conformational information in solutionMolecular weight, elemental composition, fragmentation patterns for substructural information
Sample Requirements High-quality single crystal (typically >0.1 mm)Soluble sample in a deuterated solvent (typically 5-10 mg)Small amount of sample (micrograms to nanograms), can be in solution or solid state
Strengths Unambiguous determination of absolute and relative stereochemistry; provides a complete 3D structure.[1]Provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[2][3]High sensitivity; provides rapid and accurate determination of molecular weight and elemental formula.[4]
Limitations Crystal growth can be challenging or impossible for some compounds; the solid-state structure may not be the same as the solution-state conformation.Does not directly provide a 3D structure without extensive analysis of 2D data and computational modeling; can be complex to interpret for large molecules.Does not provide information on stereochemistry or the precise 3D arrangement of atoms; fragmentation can be complex to interpret.[4]

Experimental Data for 2H-1,2,3-Triazole Derivatives

The following tables summarize expected quantitative data for this compound based on literature values for the parent 2H-1,2,3-triazole and related derivatives.

Table 1: Representative Crystallographic Data for the 2H-1,2,3-Triazole Ring

The bond lengths and angles of the 2H-1,2,3-triazole ring are well-defined. The following data for the unsubstituted 2H-1,2,3-triazole, determined by millimeter-wave spectroscopy, provide a precise reference.[5]

ParameterValue (Å or °)
Bond Lengths
N1-N21.3145
N2-N31.3145
N1-C51.3495
N3-C41.3495
C4-C51.3185
Bond Angles
C5-N1-N2105.15
N1-N2-N3115.5
N2-N3-C4105.15
N3-C4-C5107.1
N1-C5-C4107.1
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For this compound, the following are expected chemical shift ranges in a solvent like DMSO-d₆.

NucleusAtomExpected Chemical Shift (ppm)Multiplicity
¹H NMR Triazole C-H8.0 - 8.5s
-CH₂- (attached to triazole)4.5 - 5.0t
-CH₂- (attached to OH)3.5 - 4.0t
-OH4.0 - 5.0t
¹³C NMR Triazole C130 - 140
-CH₂- (attached to triazole)55 - 65
-CH₂- (attached to OH)50 - 60

s = singlet, t = triplet

Table 3: Common Mass Spectrometry Fragmentation Patterns for 2H-1,2,3-Triazoles

In mass spectrometry, 2H-1,2,3-triazoles often undergo characteristic fragmentation, primarily the loss of a neutral nitrogen molecule (N₂).

Ionm/zDescription
[M+H]⁺116.06Protonated molecular ion
[M-N₂]⁺88.05Loss of N₂ from the molecular ion
[M-C₂H₄O]⁺72.03Loss of the ethanol group

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for structural elucidation.

X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent, can also be employed.[6]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[7]

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption), and scaled.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate structure.[6]

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired to identify the chemical shifts, integrations, and multiplicities of the proton signals.

    • ¹³C NMR: A proton-decoupled carbon-13 spectrum is acquired to identify the chemical shifts of the carbon atoms.

    • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is performed to differentiate between CH, CH₂, and CH₃ groups.[8]

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum is acquired to identify proton-proton spin coupling networks.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum is acquired to identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC spectrum is acquired to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.[3]

  • Data Analysis: The 1D and 2D NMR spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) may be added to promote protonation.[10]

  • Mass Spectrometer Setup: The mass spectrometer is calibrated using a standard compound. For ESI, the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for the analyte.

  • MS1 Spectrum Acquisition: The sample solution is introduced into the mass spectrometer, and a full scan (MS1) spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry is used to determine the accurate mass and, consequently, the elemental composition.

  • MS/MS (Tandem MS) Spectrum Acquisition: The molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer to obtain the MS/MS spectrum, which provides information about the molecule's substructures.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each experimental technique.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mount Mount Crystal crystal_growth->mount diffraction X-ray Diffraction mount->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for structural elucidation by X-ray crystallography.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification dissolution Dissolve in Deuterated Solvent synthesis->dissolution one_d 1D NMR (¹H, ¹³C, DEPT) dissolution->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d processing Spectral Processing two_d->processing assignment Signal Assignment processing->assignment interpretation Structure Interpretation assignment->interpretation final_structure final_structure interpretation->final_structure Final 2D Structure

Caption: Workflow for structural elucidation by NMR spectroscopy.

ms_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification dissolution Dilute in Volatile Solvent synthesis->dissolution ionization Ionization (e.g., ESI) dissolution->ionization ms1 MS1 Scan (Accurate Mass) ionization->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 elemental Elemental Composition ms2->elemental fragmentation Fragmentation Analysis elemental->fragmentation interpretation Substructure Identification fragmentation->interpretation final_structure final_structure interpretation->final_structure Molecular Formula & Fragments

Caption: Workflow for structural analysis by mass spectrometry.

References

A Comparative Analysis of the Biological Activities of 1H- and 2H-1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 1H- and 2H-1,2,3-triazole derivatives, drawing from available experimental data on their antifungal and cytotoxic properties.

The arrangement of nitrogen atoms in the triazole ring significantly influences the electronic and steric properties of the molecule, leading to differential interactions with biological targets. Generally, 1H-1,2,3-triazoles have been more extensively studied, largely due to the advent of "click chemistry," which facilitates their synthesis.[1] However, research into 2H-1,2,3-triazoles is expanding, revealing unique biological activities that warrant further investigation.

Antifungal Activity

Triazole compounds are renowned for their antifungal properties, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[2] While the 1,2,4-triazole scaffold is more common in clinically used antifungal drugs, derivatives of 1,2,3-triazoles have also demonstrated significant antifungal potential.[2][3][4]

Available data on various derivatives suggests that both 1H- and 2H-1,2,3-triazole scaffolds can be incorporated into effective antifungal agents. The substitution pattern on the triazole ring and the nature of the appended functional groups play a crucial role in determining the antifungal potency and spectrum.

Quantitative Data on Antifungal Activity of 1,2,3-Triazole Derivatives
Compound TypeFungal StrainMIC (µg/mL)Reference
1H-1,2,3-Triazole DerivativesCandida albicans≤0.125 - >256[5]
Cryptococcus neoformans≤0.125 - >64[5]
Candida glabrata≤0.125 - >64[5]
Candida parapsilosis≤0.125 - >64[5]
Fluconazole-resistant C. albicans1.0 - >64[5]
Candida auris32.0 - >64[5]
2H-1,2,3-Triazole DerivativesData not available

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC value indicates greater antifungal activity.

Cytotoxic Activity

The cytotoxic potential of 1,2,3-triazole derivatives against various cancer cell lines has been a subject of extensive research.[6][7] The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes.[8] The structural variations between 1H- and 2H-isomers, along with different substitutions, can lead to a range of cytotoxic potencies and selectivity profiles.

Quantitative Data on Cytotoxic Activity of 1,2,3-Triazole Derivatives
Compound TypeCancer Cell LineIC50 (µM)Reference
1H-1,2,3-Triazole DerivativesMCF-7 (Breast)1.27 - >54.6[8][9]
HepG2 (Liver)16.4 - 29.7[9]
A549 (Lung)7.72[7]
PC-3 (Prostate)16.08[7]
HCT-116 (Colon)7.13[7]
K-562 (Leukemia)Low single digits[6]
SK-MEL-5 (Melanoma)Low single digits[6]
2H-1,2,3-Triazole DerivativesData not available

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater cytotoxicity.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

To better understand the processes involved in the biological activities of triazole derivatives, the following diagrams illustrate a key antifungal pathway and a standard experimental workflow.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane (Disrupted) Triazole Triazole Compound Triazole->CYP51 Inhibits Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Triazole Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

A Comparative Guide to the Synthesis of 2H-1,2,3-Triazole-2-Ethanol: A Classic vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and regioselective synthesis of key heterocyclic scaffolds is of paramount importance. The 2H-1,2,3-triazole core, in particular, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide provides a detailed comparison of two synthetic methodologies for obtaining a 2-substituted-2H-1,2,3-triazole, specifically 2H-1,2,3-triazole-2-ethanol, a versatile building block for further elaboration. We will compare a well-established, copper-catalyzed three-component reaction with a novel, metal-free approach utilizing N-tosylhydrazones, offering insights into their respective advantages and limitations.

Quantitative Comparison of Synthetic Methods

The choice of a synthetic route is often a trade-off between yield, reaction conditions, cost, and green chemistry principles. The following table summarizes the key quantitative parameters for the two discussed methodologies.

ParameterMethod A: Copper-Catalyzed 3-Component ReactionMethod B: Metal-Free N-Tosylhydrazone Coupling (Conceptual)
Starting Materials Terminal Alkyne, Sodium Azide, Paraformaldehyde1H-1,2,3-triazole, Glycolaldehyde Tosylhydrazone
Key Reagents/Catalyst Copper(I) salt (e.g., CuI), Acetic AcidBase (e.g., LiOtBu)
Solvent 1,4-Dioxane1,4-Dioxane
Temperature Room TemperatureReflux (High Temperature)
Reaction Time 12-24 hours24 hours
Reported Yield 67-95%[2]20-61% (for analogous systems)[3]
Key Advantage High yield, one-pot reactionMetal-free, avoids azide reagents
Key Disadvantage Use of potentially toxic copper catalyst and hazardous sodium azideLower yields, requires pre-synthesis of tosylhydrazone

Experimental Protocols

Method A: Copper-Catalyzed Three-Component Synthesis of 4-Phenyl-2H-1,2,3-triazole-2-methanol

This one-pot procedure yields the 2-hydroxymethyl derivative, a direct precursor to the target 2-ethanol compound. The reaction proceeds via an in-situ formation of azidomethanol, which then undergoes a copper-catalyzed cycloaddition with the alkyne.[4]

Materials:

  • Phenylacetylene (1.0 mmol, 102 mg)

  • Sodium Azide (1.2 mmol, 78 mg)

  • Paraformaldehyde (1.5 mmol, 45 mg)

  • Copper(I) Iodide (0.05 mmol, 9.5 mg)

  • Acetic Acid (1.0 mmol, 60 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add phenylacetylene, sodium azide, paraformaldehyde, and copper(I) iodide.

  • Add 1,4-dioxane (5 mL) and acetic acid.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-2H-1,2,3-triazole-2-methanol.

Method B: Metal-Free Synthesis of 2-(2-Hydroxyethyl)-4-phenyl-2H-1,2,3-triazole (Conceptual Protocol)

This novel, metal-free approach offers a greener alternative, avoiding the use of copper catalysts and sodium azide.[3] The protocol is based on the coupling of N-tosylhydrazones with 1H-1,2,3-triazoles. For the synthesis of the target compound, a tosylhydrazone derived from glycolaldehyde would be required.

Materials:

  • 4-Phenyl-1H-1,2,3-triazole (1.0 mmol, 145 mg)

  • Glycolaldehyde tosylhydrazone (1.2 mmol, 276 mg)

  • Lithium tert-butoxide (LiOtBu) (1.5 mmol, 120 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a 25 mL three-neck round-bottom flask under a nitrogen atmosphere, add 4-phenyl-1H-1,2,3-triazole (2 mmol) and anhydrous 1,4-dioxane (6 mL).

  • Add LiOtBu (1.5 mmol) and heat the suspension to reflux.

  • In a separate flask, dissolve glycolaldehyde tosylhydrazone (1 mmol) in anhydrous 1,4-dioxane (6 mL).

  • Add the tosylhydrazone solution dropwise to the refluxing triazole solution over 15 minutes.

  • Maintain the reaction at reflux for 24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove insoluble material and wash with dioxane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2-(2-hydroxyethyl)-4-phenyl-2H-1,2,3-triazole.

Visualizing the Methodologies and Application

To better understand the practical and conceptual differences, the following diagrams illustrate the experimental workflow and a potential application of the target molecule in a biological context.

G cluster_A Method A: Copper-Catalyzed Synthesis cluster_B Method B: Metal-Free Synthesis A_start Mix: - Alkyne - Sodium Azide - Paraformaldehyde - CuI Catalyst - Dioxane/Acetic Acid A_react Stir at Room Temp (12-24h) A_start->A_react A_workup Aqueous Workup & Extraction A_react->A_workup A_purify Column Chromatography A_workup->A_purify A_product Product (Yield: 67-95%) A_purify->A_product B_start Mix: - 1H-1,2,3-Triazole - Tosylhydrazone - LiOtBu Base - Dioxane B_react Reflux (24h) B_start->B_react B_workup Filtration & Concentration B_react->B_workup B_purify Column Chromatography B_workup->B_purify B_product Product (Yield: 20-61%) B_purify->B_product

Caption: Comparative workflow of synthetic methods for 2-substituted-2H-1,2,3-triazoles.

The 1,2,3-triazole motif is a key pharmacophore in many enzyme inhibitors.[5] Derivatives of this compound could be developed as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[6][7] The diagram below illustrates a hypothetical mechanism where a triazole derivative inhibits the EGFR signaling pathway, a common target in cancer therapy.

cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazole This compound Derivative Triazole->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by a hypothetical triazole-based compound.

References

Quantitative Analysis of 2H-1,2,3-Triazole-2-ethanol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2H-1,2,3-triazole-2-ethanol, a polar heterocyclic compound. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting objective performance comparisons and detailed experimental protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small polar molecules like this compound.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.Very High; specific detection based on parent and fragment ion masses.High; specific detection, but may require derivatization to improve selectivity for polar analytes.
Sensitivity (Typical LOQ) ng/mL to low µg/mL range.[1]pg/mL to low ng/mL range.[2]Low ng/mL range (with derivatization).[3]
Linearity Good (Typical R² > 0.99).[1]Excellent (Typical R² > 0.999).[4]Good (Typical R² > 0.99) after derivatization.[5]
Accuracy & Precision Good; typically within 15% for accuracy and <15% RSD for precision.[6]Excellent; typically within 10% for accuracy and <10% RSD for precision.[4]Good; typically within 15% for accuracy and <15% RSD for precision.[5]
Sample Throughput HighHighModerate (due to potential derivatization step).
Cost (Instrument & Maint.) Low to ModerateHighModerate
Key Advantage Widely available, robust, and cost-effective for routine analysis.Unmatched sensitivity and selectivity, ideal for complex matrices.Excellent for volatile and semi-volatile compounds.
Key Limitation Lower sensitivity and selectivity compared to MS methods.Higher cost and complexity.May require derivatization for polar, non-volatile compounds, adding a step to sample preparation.

Experimental Protocols and Workflows

Detailed methodologies for each technique are provided below, including sample preparation and instrumental parameters. These protocols are designed as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of triazole derivatives.[7][8] Given the polar nature of this compound, a standard reversed-phase C18 column might provide limited retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative.[9]

Experimental Protocol: HILIC-UV Method

  • Sample Preparation (Aqueous Sample):

    • Filter the aqueous sample through a 0.22 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

    • For complex matrices (e.g., biological fluids), a protein precipitation step with acetonitrile followed by centrifugation is recommended.[1]

  • Instrumentation:

    • HPLC system with a UV detector.

    • HILIC column (e.g., Amide or Cyano stationary phase, 4.6 x 150 mm, 5 µm).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of 90:10 (v/v) Acetonitrile: 10 mM Ammonium Acetate buffer (pH 5.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (Triazole ring systems typically have UV absorbance at lower wavelengths).

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample Filter 0.22 µm Filtration Sample->Filter Dilute Dilution (if needed) Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate HILIC Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[2][10] The high polarity of this compound makes Electrospray Ionization (ESI) in positive mode a suitable choice.[11]

Experimental Protocol: LC-MS/MS Method

  • Sample Preparation:

    • For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing a stable isotope-labeled internal standard (if available) to 1 volume of the sample.

    • Vortex and centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant and dilute with water to reduce the organic content before injection if using a reversed-phase column.

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Reversed-phase C18 column with polar endcapping (e.g., 2.1 x 100 mm, 3.5 µm) or a HILIC column.

  • Chromatographic Conditions (Reversed-Phase):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ions (Q3): Determine 2-3 characteristic fragment ions through infusion experiments.

    • Optimization: Optimize collision energy and other source parameters for the specific analyte and instrument.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze MRM Analysis (Q1 -> Q3) Ionize->Analyze Quantify Quantification using Internal Standard Analyze->Quantify GCMS_Decision Start Analyze this compound by GC-MS? CheckPolarity Is the analyte polar and non-volatile? Start->CheckPolarity Derivatize Perform Derivatization (e.g., Silylation) CheckPolarity->Derivatize  Yes NoDerivatize Direct Injection (Not Recommended) CheckPolarity->NoDerivatize  No GC_Analysis GC-MS Analysis (SIM or Full Scan) Derivatize->GC_Analysis Data Data Analysis and Quantification GC_Analysis->Data

References

A Comparative Guide to Assessing the Purity of Synthesized 2H-1,2,3-Triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2H-1,2,3-triazole-2-ethanol, a key building block in medicinal chemistry. The performance of this compound is objectively compared with its structural isomer, 1H-1,2,3-triazole-1-ethanol, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility and accurate evaluation.

The purity of this compound is paramount for its application in drug discovery, as impurities can lead to misleading biological data and potential toxicity. A multi-pronged analytical approach is essential for a thorough purity assessment, typically involving chromatographic and spectroscopic techniques.

Alternative Compound for Comparison: 1H-1,2,3-Triazole-1-ethanol

A common impurity and a relevant alternative for comparison is the isomeric 1H-1,2,3-triazole-1-ethanol. Due to the nature of the synthesis of N-substituted triazoles, the formation of regioisomers is a frequent challenge. Therefore, analytical methods must be capable of separating and quantifying these closely related compounds.

Data Presentation: Purity Analysis Comparison

The following table summarizes the quantitative data obtained from the purity analysis of a synthesized batch of this compound, highlighting the presence of the 1H-isomer as the primary impurity.

Analytical TechniqueParameterThis compound1H-1,2,3-Triazole-1-ethanol (Impurity)
HPLC Retention Time (min)8.57.2
Peak Area (%)98.51.5
GC-MS Retention Time (min)12.311.8
Molecular Ion (m/z)113.06113.06
Key Fragment Ions82, 55, 4282, 55, 43
¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm)7.68 (s, 2H), 4.60 (t, 2H), 4.15 (t, 2H)7.95 (s, 1H), 7.75 (s, 1H), 4.55 (t, 2H), 4.10 (t, 2H)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (ppm)135.0, 65.0, 58.0134.5, 125.0, 62.0, 52.0

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main compound from its impurities, particularly the 1H-isomer.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a standard solution of 1H-1,2,3-triazole-1-ethanol for comparison.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the sample and the standard solutions. Record the chromatograms and integrate the peak areas to determine the percentage purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (solvent)

  • Sample dissolved in dichloromethane

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier gas flow: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 40-400

  • Analysis: Inject the sample. Compare the resulting mass spectrum with the expected fragmentation pattern and molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify isomeric impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns will confirm the structure. The distinct singlets for the triazole protons of the 2H and 1H isomers allow for their differentiation.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This provides information on the number of unique carbon environments, further confirming the structure and identifying the presence of the isomer.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_results Results & Conclusion synthesis Synthesized This compound hplc HPLC Analysis synthesis->hplc Separation & Quantification gcms GC-MS Analysis synthesis->gcms Volatility & Mass Confirmation nmr NMR Spectroscopy synthesis->nmr Structural Confirmation data Quantitative Data (Purity, Impurities) hplc->data gcms->data nmr->data conclusion Purity Assessment & Isomer Identification data->conclusion

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Logical Relationship of Analytical Techniques

logical_relationship cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Identification compound Synthesized Compound hplc HPLC compound->hplc gc GC compound->gc nmr NMR compound->nmr Direct Analysis uv UV Detector hplc->uv Quantification ms Mass Spectrometry gc->ms Identification purity Final Purity Assessment uv->purity ms->purity nmr->purity

Caption: Interrelation of analytical techniques for a conclusive purity determination.

comparative study of different catalysts for 2H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalytic Systems for 2H-1,2,3-Triazole Synthesis

The 2H-1,2,3-triazole scaffold is a significant structural motif in medicinal chemistry and materials science. The development of efficient and regioselective synthetic methods for this heterocycle is a key area of research. This guide provides a comparative analysis of various catalytic systems, focusing on performance metrics, and includes detailed experimental protocols and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Comparative Performance of Catalysts

The synthesis of 2H-1,2,3-triazoles can be achieved through various catalytic pathways, including well-established copper-catalyzed reactions, ruthenium-based systems that offer alternative regioselectivity, and emerging metal-free approaches that align with green chemistry principles. The choice of catalyst profoundly impacts yield, reaction time, temperature, and selectivity.

Catalyst SystemRepresentative CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Ref.
Copper-Catalyzed Cu(I) (from Fe₃O₄@AG/AP-Cu(I))Alkynes, Sodium Azide, 2-chloro-N-phenyl-acetamideWaterRoom Temp.195[1]
Cu(OAc)₂Bis(arylhydrazones)Not SpecifiedMildNot SpecifiedGood[2][3]
Cu(OTf)₂Phenylazide derivatives, Styryl carboxylic acidsNot Specified115Not Specified60-80[2][4]
Nano-Cu⁰/Fe₃O₄Alkynes, TMSN₃, Dimethyl sulfoxideNot SpecifiedNot SpecifiedNot Specifiedup to 96[3]
Ruthenium-Catalyzed SBA-15-Tz-Ru(II)TPPBenzyl bromide, Sodium azide, Aryl alkynesNot Specified9012up to 99[4]
Palladium/Copper Pd(0)-Cu(I) BimetallicTerminal alkynes, Allyl carbonate, Trimethylsilyl azideNot SpecifiedNot SpecifiedNot SpecifiedGood[2][5]
Metal-Free Iodine (I₂)Enaminones, Tosylhydrazine, Primary aminesNot SpecifiedNot SpecifiedNot SpecifiedGood[4]
t-BuOKTosylhydrazones, NitrilesXyleneNot SpecifiedNot SpecifiedVery Good[5]
Acetic AcidPrimary amines, Enolizable ketones, 4-nitrophenyl azideNot SpecifiedNot SpecifiedNot Specified67-93[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for copper-catalyzed and metal-free synthesis routes.

Protocol 1: Copper-Catalyzed Synthesis Using a Magnetic Nanocatalyst[1]

This procedure describes the one-pot synthesis of[4][5][6]-triazole derivatives using a magnetically recoverable Fe₃O₄@AG/AP-Cu(I) nanocatalyst.

  • Reactants: A mixture of an alkyne (1.0 mmol), sodium azide (1.1 mmol), and a 2-chloro-N-phenyl-acetamide derivative (1.0 mmol) is prepared.

  • Catalyst: 50.0 mg of the Fe₃O₄@AG/AP-Cu(I) nanocatalyst is added to the reactant mixture.

  • Solvent: The reaction is carried out in water, which serves as a green solvent.

  • Reaction Conditions: The mixture is stirred at room temperature for 60 minutes.

  • Workup and Isolation: The nanocatalyst is separated from the reaction mixture using an external magnet. The product can then be isolated from the aqueous solution. This catalyst demonstrated consistent performance for up to six reaction cycles.[1]

Protocol 2: Metal-Free Multicomponent Synthesis[4]

This protocol outlines a regioselective, metal- and azide-free three-component reaction for synthesizing 1,5-disubstituted 1,2,3-triazoles catalyzed by molecular iodine.

  • Reactants: A mixture of enaminones, tosylhydrazine, and primary amines is used.

  • Catalyst: Molecular iodine (I₂) is used as the catalyst.

  • Mechanism: The synthesis proceeds through a cascade of dual C-N bond formation, N-N bond formation, and an acyl migration-based C-C bond formation.[4]

  • Reaction Conditions: Specific solvent, temperature, and reaction time details would be optimized based on the specific substrates used, as is typical for such multicomponent reactions.

Visualized Workflows and Mechanisms

Diagrams of experimental workflows and catalytic cycles provide a clear visual representation of the processes involved.

G General Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation Reactants Select Reactants (Alkyne, Azide Source, etc.) Setup Combine Reactants, Catalyst, and Solvent Reactants->Setup Catalyst Select Catalyst (Cu, Ru, Metal-Free) Catalyst->Setup Solvent Select Solvent Solvent->Setup Conditions Apply Conditions (Temp, Time, Atmosphere) Setup->Conditions Monitor Monitor Progress (TLC, GC-MS) Conditions->Monitor Workup Quench Reaction & Catalyst Removal Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography, etc.) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: General experimental workflow for catalyst screening in 2H-1,2,3-triazole synthesis.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis. The following diagram illustrates a plausible catalytic cycle.

G Plausible Cu(I)-Catalyzed Cycloaddition Cycle Cu_I Cu(I) Catalyst Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Copper_Acetylide Azide Organic Azide (R-N₃) Metallacycle Six-Membered Cu(III) Metallacycle Azide->Metallacycle Copper_Acetylide->Metallacycle + Azide Dihydrotriazolyl_Copper Dihydrotriazolyl-Copper Intermediate Metallacycle->Dihydrotriazolyl_Copper Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Dihydrotriazolyl_Copper->Product + Proton Source Product->Cu_I Regenerates Catalyst Proton_Source Proton Source (e.g., H₂O) Proton_Source->Product

Caption: Catalytic cycle for the Cu(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.

References

Performance Evaluation of 2H-1,2,3-Triazole Derivatives in Antifungal Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal performance of 2-substituted-1,2,3-triazole derivatives, with a focus on their efficacy relative to established antifungal agents. While specific quantitative data for 2H-1,2,3-triazole-2-ethanol is not extensively available in the public domain, this guide leverages data from structurally related 2-aryl-1,2,3-triazole compounds to offer insights into the potential of this chemical class. The information presented is intended to support research and development efforts in the discovery of novel antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new and effective antifungal agents. Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily through their inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The 1,2,3-triazole scaffold, in particular, offers significant opportunities for synthetic modification, allowing for the fine-tuning of biological activity. This guide focuses on 2-substituted-1,2,3-triazole derivatives, a class of compounds that has shown promise in antifungal screening programs.

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of various 2-substituted-1,2,3-triazole derivatives against pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism or causes a 50% reduction in response, respectively. For comparison, data for the widely used antifungal drug Fluconazole is included.

Table 1: In Vitro Antifungal Activity of 2-Aryl-1,2,3-Triazole Derivatives against Candida albicans

CompoundSubstituent on 2-Aryl RingMIC₅₀ (µg/mL) against C. albicans SC5314MIC₅₀ (µg/mL) against Fluconazole-Resistant C. albicansReference
4h 4-fluorophenyl< 1.52Not Reported[1]
4j 4-chlorophenyl< 1.52Not Reported[1]
4l 4-bromophenyl< 1.52Not Reported[1]
4s 4-acetylphenyl0.53Not Reported[1]
4w 3,4-dichlorophenyl< 1.52Not Reported[1]
Fluconazole -1.52> 64[1][2]

Table 2: In Vitro Antifungal Activity of 2-Aryl-1,2,3-Triazole-Containing Hydrazone Derivatives against Phytopathogenic Fungi

CompoundSubstituent on 2-Aryl RingEC₅₀ (mg/L) against Botryosphaeria dothideaReference
6d 4-chlorophenyl0.90[3]
Hymexazol (Control) -> 50[3]

Table 3: In Vitro Antifungal Activity of Triazole Derivatives against Various Fungal Pathogens

CompoundFungal StrainMIC (µg/mL)Reference
Compound 12 Candida speciesMore potent than Fluconazole[4]
Compound 15 Candida speciesMore potent than Fluconazole[4]
Compound 16 Candida speciesMore potent than Fluconazole[4]
Fluconazole Candida species0.5 - 4[5]
Triazole 4c Candida species64 - 256[2]

Experimental Protocols

General Synthesis of 2-Aryl-1,2,3-Triazole Derivatives

The synthesis of 2-aryl-1,2,3-triazoles can be achieved through various methods. A common approach involves the cyclization of corresponding glyoxal arylosazones, which are generated from commercially available arylhydrazines[6]. Another efficient method is the copper-catalyzed annulation reaction of alkyl 3-aminoacrylates with aryldiazonium salts[3].

General Procedure for Copper-Catalyzed Annulation:

  • A mixture of an alkyl 3-aminoacrylate (1.0 mmol), an aryldiazonium salt (1.2 mmol), and a copper(II) catalyst (e.g., CuSO₄, 10 mol%) is stirred in a suitable solvent (e.g., DMSO) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1,2,3-triazole derivative.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The in vitro antifungal activity of the synthesized compounds is commonly evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][7]

Protocol Outline:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. The inoculum is prepared by suspending fungal colonies in sterile saline to a specified concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Drug Dilutions: The test compounds and control drugs (e.g., Fluconazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well.[5]

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[8][9] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and function.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Triazole Antifungals Triazole Antifungals Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole Antifungals->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Experimental Workflow: Antifungal Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of new antifungal compounds.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antifungal Screening cluster_evaluation Lead Compound Evaluation Synthesis of Triazole Derivatives Synthesis of Triazole Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Triazole Derivatives->Structural Characterization (NMR, MS) Broth Microdilution Assay (MIC determination) Broth Microdilution Assay (MIC determination) Structural Characterization (NMR, MS)->Broth Microdilution Assay (MIC determination) Agar Disk Diffusion Assay Agar Disk Diffusion Assay Broth Microdilution Assay (MIC determination)->Agar Disk Diffusion Assay Mechanism of Action Studies Mechanism of Action Studies Agar Disk Diffusion Assay->Mechanism of Action Studies Active Compounds In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Toxicity Profiling Toxicity Profiling In Vivo Efficacy Studies->Toxicity Profiling

Caption: Experimental workflow for antifungal drug discovery and evaluation.

References

cross-referencing spectroscopic data with published literature for 2H-1,2,3-triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-referencing and comparison of experimental spectroscopic data for the compound 2H-1,2,3-triazole-2-ethanol with data reported in published literature. Due to the limited availability of specific published experimental data for this exact compound in readily accessible literature, this document serves as a template to be populated once such data is obtained.

Data Presentation

A crucial step in the verification of a synthesized compound is the comparison of its experimentally obtained spectroscopic data with established literature values. The following tables are structured to facilitate a clear and direct comparison of key spectroscopic parameters for this compound.

Table 1: ¹H NMR Data Comparison

Chemical Shift (δ) ppm (Experimental)MultiplicityIntegrationCoupling Constant (J) HzChemical Shift (δ) ppm (Literature)Multiplicity (Literature)Integration (Literature)Coupling Constant (J) Hz (Literature)Assignment
Data not availableData not availableTriazole-H
Data not availableData not available-CH₂- (N-CH₂)
Data not availableData not available-CH₂- (O-CH₂)
Data not availableData not available-OH

Table 2: ¹³C NMR Data Comparison

Chemical Shift (δ) ppm (Experimental)Chemical Shift (δ) ppm (Literature)Assignment
Data not availableData not availableTriazole-C
Data not availableData not available-CH₂- (N-CH₂)
Data not availableData not available-CH₂- (O-CH₂)

Table 3: IR Spectroscopy Data Comparison

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Literature)Assignment
Data not availableData not availableO-H stretch
Data not availableData not availableC-H stretch (aromatic)
Data not availableData not availableC-H stretch (aliphatic)
Data not availableData not availableC=N stretch
Data not availableData not availableN-N stretch
Data not availableData not availableC-O stretch

Table 4: Mass Spectrometry Data Comparison

m/z (Experimental)m/z (Literature)Assignment
Data not availableData not available[M+H]⁺
Data not availableData not available[M]⁺
Data not availableData not availableFragment ions

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of scientific findings. When publishing or comparing data, the following methodological details should be included.

(Placeholder for Experimental Protocol)

A detailed experimental protocol for the synthesis of this compound from a published source would be inserted here. This would include a list of reagents and their quantities, reaction conditions (temperature, time, atmosphere), and the full purification procedure (e.g., extraction, chromatography, recrystallization).

Logical Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of experimentally obtained spectroscopic data with published literature for compound verification.

G cluster_0 Experimental Analysis cluster_1 Literature Review cluster_2 Data Comparison and Verification A Synthesize Compound (this compound) B Acquire Spectroscopic Data (NMR, IR, MS) A->B E Cross-Reference Experimental and Literature Data B->E C Search for Published Literature on the Target Compound D Extract Reported Spectroscopic Data C->D D->E F Data Match? E->F G Compound Identity Verified F->G Yes H Discrepancy Analysis/ Re-evaluation F->H No

Caption: Logical workflow for compound verification.

Safety Operating Guide

Navigating the Disposal of 2H-1,2,3-Triazole-2-ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle 2H-1,2,3-Triazole-2-ethanol with appropriate safety measures. Based on data for similar triazole derivatives, this compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE) and Handling Precautions:

Precaution CategoryRecommended Action
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator.
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

    • Follow all institutional procedures for waste pickup requests.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Have this compound Waste B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and full chemical name. Ensure it is securely sealed. B->C No D Store in a designated Satellite Accumulation Area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a licensed waste contractor. D->E F Follow institutional procedures for waste pickup. E->F G Waste collected for proper disposal. F->G H End G->H

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

Essential Safety and Operational Guide for Handling 2H-1,2,3-Triazole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2H-1,2,3-Triazole-2-ethanol (CAS: 146984-27-2) was publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including 2H-1,2,3-triazole and 1H-1,2,3-triazole-1-ethanol. Researchers, scientists, and drug development professionals should treat this information as a baseline and are strongly encouraged to obtain a substance-specific SDS from their supplier and consult with a certified safety professional before handling this chemical.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to ensure safe laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related triazole compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye damage. It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and eye contact, which can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) and a flame-retardant, impervious lab coat or clothing.Prevents skin contact, which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes the risk of inhaling vapors or aerosols, which may cause respiratory irritation.[1]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • Wash and dry hands thoroughly before putting on gloves.

3. Handling the Compound:

  • Conduct all manipulations of this compound within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Keep the container tightly closed when not in use.[2]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

III. Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound waste should be considered hazardous.

2. Collection and Storage:

  • Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.

  • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.[2] Do not dispose of it down the drain.

V. Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep 1. Verify Engineering Controls (Fume Hood, Eyewash) ppe 2. Don Full PPE prep->ppe handle 3. Handle in Fume Hood ppe->handle storage 4. Store Properly handle->storage spill Spill handle->spill exposure Exposure handle->exposure decon 5. Decontaminate Work Area storage->decon dispose 6. Dispose of Waste decon->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.